molecular formula C14H10O4S2<br>COOH-C6H4-S-S-C6H4-COOH<br>C14H10O4S2 B123356 2,2'-Dithiodibenzoic acid CAS No. 119-80-2

2,2'-Dithiodibenzoic acid

Numéro de catalogue: B123356
Numéro CAS: 119-80-2
Poids moléculaire: 306.4 g/mol
Clé InChI: LBEMXJWGHIEXRA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards>2,2′ -Dithiodibenzoic acid is an sulfhydryl modifying reagent. 2,2′ -Dithiodibenzoic acid on cocrystallization with imidazole or 4-methylimidazole affords bis(imidazolium) 2,2′ -dithiodibenzoate and 4-methylimidazolium 2-[(2-carboxyphenyl)disulfanyl]benzoate organic salt, respectively. It also cocrystallizes with isonicotinohydrazide from methanol solution to afford the 1:2 cocrystal, 2,2′ -dithiodibenzoic acid-isonicotinohydrazide.>

Propriétés

IUPAC Name

2-[(2-carboxyphenyl)disulfanyl]benzoic acid
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InChI

InChI=1S/C14H10O4S2/c15-13(16)9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)14(17)18/h1-8H,(H,15,16)(H,17,18)
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InChI Key

LBEMXJWGHIEXRA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SSC2=CC=CC=C2C(=O)O
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DSSTOX Substance ID

DTXSID1059498
Record name Benzoic acid, 2,2'-dithiobis-
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Molecular Weight

306.4 g/mol
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Physical Description

White to yellow solid; [ICSC] Yellow or brown powder; [Alfa Aesar MSDS], WHITE-TO-YELLOW POWDER.
Record name 2,2'-Dithiodibenzoic acid
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Solubility

Solubility in water: none
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CAS No.

119-80-2
Record name 2,2′-Dithiodibenzoic acid
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Melting Point

287 - 290 °C
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Foundational & Exploratory

2,2'-Dithiodibenzoic acid CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,2'-Dithiodibenzoic Acid

Introduction

This compound, also known as dithiosalicylic acid, is an organosulfur compound with the chemical formula C₁₄H₁₀O₄S₂. It is characterized by a disulfide bond linking two benzoic acid moieties at the ortho position. This unique structure imparts valuable chemical reactivity, making it a significant molecule in various scientific and industrial fields. This technical guide provides a comprehensive overview of its properties, synthesis, analysis, and key applications, with a focus on its relevance to researchers, scientists, and drug development professionals.

CAS Number

The Chemical Abstracts Service (CAS) registry number for this compound is 119-80-2 .[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₄H₁₀O₄S₂[1]
Molecular Weight 306.36 g/mol [1]
Appearance White to yellow or brown powder/crystals[3]
Melting Point 287-290 °C[1]
Solubility Insoluble in water[1]
IUPAC Name 2-[(2-carboxyphenyl)disulfanyl]benzoic acid[1]
Synonyms Dithiosalicylic acid, 2-Carboxyphenyl disulfide, Bis(2-carboxyphenyl) disulfide[1]

Experimental Protocols

Synthesis of this compound from Anthranilic Acid

A widely documented method for the synthesis of this compound involves the diazotization of anthranilic acid followed by reaction with a sulfur source.[3][4]

Materials:

  • Anthranilic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Sodium Disulfide (Na₂S₂) solution (alkaline)

  • Anhydrous Sodium Carbonate

  • Ether

  • Ice

Procedure:

  • Diazotization:

    • In a flask, dissolve 5 mmol of anthranilic acid in 5 mL of water and 1 mL of concentrated hydrochloric acid.

    • Cool the solution to 5°C in an ice bath.

    • Slowly add a solution of 345 mg of sodium nitrite in 2.5 mL of water, ensuring the temperature remains below 5°C. This forms the diazonium salt solution.[3]

  • Disulfide Formation:

    • Slowly add the prepared diazonium salt solution to an alkaline sodium disulfide solution, maintaining the temperature below 5°C.

    • Allow the reaction mixture to warm to room temperature. Nitrogen gas will evolve.

    • Once the nitrogen evolution ceases, add 0.9 mL of concentrated hydrochloric acid to precipitate the crude this compound.[3]

  • Purification:

    • Filter the precipitate and wash it with water.

    • Dissolve the precipitate in a heated solution of 300 mg of anhydrous sodium carbonate in 10 mL of water.

    • Filter the hot solution to remove any insoluble impurities.

    • Reprecipitate the this compound by adding concentrated hydrochloric acid to the filtrate.

    • Filter the purified product, wash with cold water and ether, and dry under a vacuum.[3]

Purification of Crude this compound

A common method for purifying crude this compound is recrystallization from a mixed solvent system.

Materials:

  • Crude this compound

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • Add the crude this compound to a mixed solvent of DMF and water.

  • Stir the mixture and heat to dissolve the solid.

  • Maintain the temperature for a period to ensure complete dissolution.

  • Cool the solution to induce crystallization of the purified product.

  • Isolate the crystals by suction filtration, washing away the mixed solvent and impurities.

  • Dry the purified this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): While a specific, universally adopted HPLC method for this compound is not detailed in the provided results, a general approach for related benzoic acid derivatives can be adapted. A reversed-phase HPLC method would be suitable.

  • Column: C18 column

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% formic acid).

  • Detection: UV detector, with the wavelength optimized for this compound. For similar compounds, detection is often performed around 280 nm or 326 nm.[5][6]

  • Quantification: Can be achieved by creating a calibration curve with standards of known concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural confirmation of this compound. While the direct spectra for the acid were not provided, spectra for its dimethyl ester are available, which can give insights into the expected chemical shifts for the aromatic protons and carbons.[7][8]

Applications in Research and Drug Development

Role as a Redox-Responsive Linker in Drug Delivery

The disulfide bond in this compound is susceptible to cleavage under the reducing conditions found within cancer cells, which have a significantly higher concentration of glutathione (B108866) (GSH) compared to normal cells. This property makes it an excellent candidate for use as a redox-responsive linker in drug delivery systems (DDSs).[9][10] Drugs can be attached to a nanocarrier via a linker derived from this compound. These DDSs remain stable in the bloodstream but release the drug upon entering the tumor microenvironment, leading to targeted therapy and reduced side effects.[10][11]

Experimental Workflow: Redox-Responsive Drug Delivery System

The following diagram illustrates the logical workflow of a drug delivery system utilizing a disulfide linker.

Redox_Responsive_DDS cluster_circulation Systemic Circulation (Low GSH) cluster_tumor Tumor Microenvironment (High GSH) DDS Drug-Linker-Nanocarrier (Stable) Cleavage Disulfide Bond Cleavage (GSH-mediated reduction) DDS->Cleavage Tumor Targeting Release Drug Release Cleavage->Release Effect Therapeutic Effect Release->Effect

References

Technical Guide: Synthesis of 2,2'-Dithiodibenzoic Acid from Anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of 2,2'-dithiodibenzoic acid, a versatile reagent and intermediate, from its common precursor, anthranilic acid. The primary synthetic route involves a two-stage process: the diazotization of anthranilic acid followed by a coupling reaction to form the disulfide bridge. This guide details the underlying chemistry, experimental procedures, and quantitative data associated with the most prevalent methods.

Core Reaction Pathway

The synthesis of this compound from anthranilic acid proceeds via the formation of an intermediate diazonium salt. Anthranilic acid is first treated with sodium nitrite (B80452) in an acidic medium at low temperatures to yield 2-carboxybenzenediazonium chloride.[1][2] This unstable intermediate is then immediately reacted with a sulfur-containing reagent, such as sodium disulfide or sulfur dioxide with a copper catalyst, to yield the final disulfide product.[3][4][5]

G Anthranilic_Acid Anthranilic Acid Reagent1 1. NaNO₂, HCl 2. 0-10°C Anthranilic_Acid->Reagent1 Diazonium_Salt 2-Carboxybenzenediazonium Salt Reagent2 Na₂S₂ or SO₂ / Cu²⁺ Diazonium_Salt->Reagent2 Final_Product This compound Reagent1->Diazonium_Salt Reagent2->Final_Product G cluster_start Preparation cluster_reaction Reaction cluster_purification Purification A Suspend Anthranilic Acid in HCl Solution D Cool Acid Suspension (0-5°C) A->D B Prepare NaNO₂ Solution E Diazotization: Add NaNO₂ Solution B->E C Prepare Sulfur Reagent (Na₂S₂ or SO₂/Cu²⁺) F Coupling Reaction: Add Diazonium Salt to Sulfur Reagent C->F D->E E->F G Warming / Heating Stage F->G H Acidification & Precipitation G->H I Filter Crude Product H->I J Dissolve in Na₂CO₃ (aq) I->J K Hot Filtration J->K L Reprecipitate with HCl K->L M Final Filtration & Washing L->M N Dry Under Vacuum M->N

References

An Overview of 2,2'-Dithiodibenzoic Acid: Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2'-Dithiodibenzoic acid, also known as dithiosalicylic acid, is an organosulfur compound with significant applications in various fields of chemical and pharmaceutical research. It serves as a key reagent and building block in the synthesis of novel compounds, including anti-HIV-1 agents and complex metal clusters. This document provides the fundamental molecular formula and weight of this compound, presented for researchers, scientists, and professionals in drug development.

Physicochemical Data

The core quantitative data for this compound is summarized in the table below.

PropertyValueCitations
Molecular FormulaC₁₄H₁₀O₄S₂[1][2][3]
Molecular Weight306.36 g/mol [3]
306.4 g/mol [1]

Structural and Molecular Relationship

The relationship between the common name, chemical formula, and molecular weight is a fundamental concept in chemistry. The diagram below illustrates this logical connection for this compound.

G Name This compound Formula C₁₄H₁₀O₄S₂ Name->Formula MW 306.36 g/mol Formula->MW

Figure 1. Logical relationship of chemical properties.

References

An In-depth Technical Guide to 2,2'-Dithiodibenzoic Acid: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2'-Dithiodibenzoic acid, a versatile molecule with applications in various scientific disciplines. This document details its chemical synonyms, physicochemical and pharmacological properties, experimental protocols for its synthesis and purification, and explores its biological significance as a sulfhydryl-modifying reagent.

Chemical Synonyms and Identifiers

This compound is known by a variety of names in scientific literature and chemical databases. A comprehensive list of its synonyms and identifiers is provided in Table 1 for easy reference.

Table 1: Synonyms and Identifiers for this compound

CategorySynonym/Identifier
IUPAC Name 2-[(2-carboxyphenyl)disulfanyl]benzoic acid[1]
CAS Number 119-80-2[1]
Common Synonyms 2-Carboxyphenyl disulfide[2], Bis(2-carboxyphenyl) disulfide[2], Dithiosalicylic acid[2]
2,2'-Dithiobis(benzoic acid)[1]
o,o'-Dithiodibenzoic acid
Benzoic acid, 2,2'-dithiobis-[1]
Diphenyldisulfide-2,2'-dicarboxylic acid[1]
Systematic Names 2,2'-disulfanediyldibenzoic acid[1]
Other Identifiers EC Number: 204-352-8, Beilstein Registry Number: 2221810, PubChem CID: 8409[1]

Physicochemical and Pharmacological Properties

A summary of the key physicochemical and available pharmacological data for this compound is presented in Table 2. This information is crucial for its application in experimental settings.

Table 2: Physicochemical and Pharmacological Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₁₀O₄S₂[2]
Molecular Weight 306.36 g/mol [2]
Appearance White to light yellow powder[3]
Melting Point 287-290 °C[3][4]
Boiling Point 493.1 °C at 760 mmHg (Predicted)[3]
Solubility Insoluble in water; Slightly soluble in DMSO and Methanol[3][4]
pKa 3.02 ± 0.36 (Predicted)[3][4]
LogP 3.88 (Predicted)[3]
LD₅₀ (Oral, rat) > 2000 mg/kg[5]
LD₅₀ (Dermal, rat) > 2000 mg/kg[5]
LC₅₀ (Fish, 96h) 61 mg/L[5]
EC₅₀ (Daphnia, 48h) 230 mg/L[5]
EC₅₀ (Algae, 72h) 22 mg/L[5]

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are essential for researchers requiring this compound for their studies.

Synthesis of this compound from Anthranilic Acid

A common and efficient method for the synthesis of this compound involves the diazotization of anthranilic acid followed by reaction with a sulfur source.

Materials:

Procedure:

  • Diazotization: A solution of anthranilic acid in aqueous hydrochloric acid is cooled to 0-5 °C in an ice bath.

  • An aqueous solution of sodium nitrite is added dropwise to the cooled anthranilic acid solution while maintaining the temperature below 5 °C. The addition is continued until a slight excess of nitrous acid is detected (e.g., using potassium iodide-starch paper).

  • Sulfurization: The resulting diazonium salt solution is then slowly added to a cooled solution of sodium sulfide or sodium disulfide.

  • The reaction mixture is stirred at a low temperature for a specified period to allow for the formation of the disulfide bridge.

  • Precipitation and Isolation: The reaction mixture is then acidified, leading to the precipitation of crude this compound.

  • The precipitate is collected by filtration, washed with cold water to remove inorganic salts, and then dried.

Purification of this compound

The crude product from the synthesis can be purified by recrystallization to obtain a high-purity compound.

Materials:

  • Crude this compound

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • The crude this compound is dissolved in a minimal amount of hot DMF.

  • Water is then added dropwise to the hot solution until a slight turbidity persists, indicating the saturation point.

  • The solution is allowed to cool slowly to room temperature and then further cooled in an ice bath to maximize crystal formation.

  • The purified crystals of this compound are collected by filtration, washed with a cold DMF/water mixture, and dried under vacuum.

Biological Activity and Mechanism of Action

This compound is recognized as a sulfhydryl-modifying reagent. Its disulfide bond can readily undergo thiol-disulfide exchange reactions with free sulfhydryl groups (-SH) present in cysteine residues of proteins. This modification can have significant consequences for protein structure and function, potentially altering enzymatic activity, protein-protein interactions, and cellular signaling pathways.

The reactivity of this compound with thiol groups makes it a valuable tool for studying the role of cysteine residues in protein function. By selectively modifying these residues, researchers can investigate their importance in catalysis, regulation, and structural integrity.

While specific signaling pathways directly modulated by this compound are not extensively characterized, its ability to react with cysteine residues suggests that it could impact redox-sensitive signaling pathways. Many key signaling proteins, including kinases, phosphatases, and transcription factors, contain reactive cysteine residues that are susceptible to modification, which can in turn affect downstream signaling events.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and purification of this compound and a logical representation of its mechanism of action as a sulfhydryl-modifying reagent.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification A Anthranilic Acid B Diazotization (NaNO2, HCl, 0-5°C) A->B C Diazonium Salt B->C D Sulfurization (Na2S or Na2S2) C->D E Crude this compound (Precipitation & Filtration) D->E F Dissolution in hot DMF E->F Crude Product G Recrystallization (Addition of Water) F->G H Purified Crystals (Filtration & Drying) G->H

Caption: Synthesis and Purification Workflow for this compound.

Mechanism_of_Action cluster_interaction Thiol-Disulfide Exchange cluster_consequence Functional Consequence DTDB {this compound | R-S-S-R} Modified_Protein {Modified Protein | P-S-S-R} DTDB->Modified_Protein Reacts with Protein_SH {Target Protein | P-SH} Protein_SH->Modified_Protein Thiol_byproduct {Thiol Byproduct | R-SH} Modified_Protein->Thiol_byproduct Releases Altered_Function Altered Protein Function (e.g., Enzyme Inhibition) Modified_Protein->Altered_Function Signaling_Impact Modulation of Signaling Pathway Altered_Function->Signaling_Impact

Caption: Mechanism of Action of this compound.

References

The Solubility of 2,2'-Dithiodibenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the solubility characteristics of 2,2'-Dithiodibenzoic acid in organic solvents, including experimental protocols and relevant chemical workflows.

Introduction

This compound, a disulfide-containing aromatic carboxylic acid, is a versatile molecule with applications in organic synthesis, materials science, and biochemistry. Its utility is often dictated by its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, alongside detailed experimental protocols for its synthesis and solubility determination.

Qualitative Solubility of this compound

Qualitative assessments indicate that this compound exhibits limited solubility in polar aprotic and protic organic solvents. It is reported to be slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol, and soluble in Ethanol and Acetone. Conversely, it is known to be insoluble in water.

Quantitative Solubility Data

Organic SolventTemperature (K)Solubility (mol/L)
Methanol298.15~2.5
Ethanol298.15~3.8
Acetonitrile298.15~2.2
Ethyl Acetate298.15~2.0
Dichloromethane298.15~1.6
Toluene298.15~0.5

Note: The data presented in this table is for benzoic acid and should be considered as an estimate for the solubility of this compound. Actual solubility values may vary.

Experimental Protocols

Synthesis of this compound from Anthranilic Acid

A common and effective method for the synthesis of this compound involves the diazotization of anthranilic acid followed by reaction with a disulfide source.

Materials:

  • Anthranilic acid

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl), concentrated and 6 M

  • Sodium disulfide (Na₂S₂) solution (prepared by dissolving sulfur in a sodium sulfide (B99878) solution) or a source of sulfur dioxide (SO₂) in the presence of a copper catalyst.

  • Urea (B33335)

  • Ice

  • Distilled water

  • Filtration apparatus (Büchner funnel, filter flask)

  • Beakers, magnetic stirrer, and stir bar

Procedure:

  • Diazotization of Anthranilic Acid:

    • Dissolve a specific molar amount of anthranilic acid in a solution of hydrochloric acid and water, cooled in an ice bath to 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the anthranilic acid solution while maintaining the temperature below 10°C.

    • Stir the mixture for an additional 15-20 minutes at this temperature to ensure complete formation of the diazonium salt.

    • Add a small amount of urea to quench any excess nitrous acid.

  • Formation of the Disulfide Bridge:

    • In a separate reaction vessel, prepare a solution of sodium disulfide or a mixture containing a copper(II) salt catalyst.

    • Slowly add the cold diazonium salt solution to the disulfide-containing solution with vigorous stirring. The temperature should be carefully controlled, often kept low initially and then gradually raised.

    • If using sulfur dioxide, bubble the gas through the diazonium salt solution in the presence of the copper catalyst.

    • The reaction progress can be monitored by the evolution of nitrogen gas.

  • Isolation and Purification:

    • Once the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the crude this compound.

    • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

    • Dry the purified product under vacuum.

Determination of Solubility

Two common methods for the quantitative determination of solubility are the gravimetric method and UV-Vis spectroscopy.

1. Gravimetric Method

This method involves preparing a saturated solution, evaporating the solvent, and weighing the remaining solute.

Materials:

  • This compound

  • Selected organic solvent

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Filtration device (e.g., syringe filter with a chemically resistant membrane)

  • Evaporating dish or pre-weighed vial

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a vial.

    • Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Allow the vial to stand undisturbed at the set temperature for a few hours to let the undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any suspended particles.

  • Quantification:

    • Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, weigh the dish or vial containing the dried solute.

    • The solubility can be calculated in g/L or mol/L from the mass of the solute and the volume of the solvent used.

2. UV-Vis Spectroscopic Method

This method is suitable if the solute has a distinct chromophore and follows the Beer-Lambert law in the chosen solvent.

Materials:

  • This compound

  • Selected organic solvent

  • UV-Vis spectrophotometer and cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.

  • Generation of a Calibration Curve:

    • Determine the wavelength of maximum absorbance (λmax) of this compound in the solvent by scanning the UV-Vis spectrum of one of the standard solutions.

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin.

  • Analysis of the Saturated Solution:

    • Prepare a saturated solution and filter it as described in the gravimetric method.

    • Dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation of Solubility:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualizations

Synthesis of this compound Workflow

Synthesis_Workflow cluster_diazotization Diazotization cluster_disulfide_formation Disulfide Formation cluster_isolation Isolation & Purification anthranilic_acid Anthranilic Acid hcl_naono2 HCl, NaNO₂ (0-5 °C) anthranilic_acid->hcl_naono2 diazonium_salt Diazonium Salt Intermediate hcl_naono2->diazonium_salt reaction Reaction & N₂ Evolution diazonium_salt->reaction disulfide_source Disulfide Source (e.g., Na₂S₂ or SO₂/Cu²⁺) disulfide_source->reaction acidification Acidification (HCl) reaction->acidification filtration Filtration & Washing acidification->filtration recrystallization Recrystallization filtration->recrystallization final_product This compound recrystallization->final_product

Caption: Workflow for the synthesis of this compound.

General Workflow for Solubility Determination

Solubility_Workflow cluster_quantification Quantification start Excess Solute + Solvent equilibration Equilibration (e.g., 24-48h at constant T) start->equilibration filtration Filtration of Supernatant equilibration->filtration gravimetric Gravimetric Method filtration->gravimetric spectroscopic Spectroscopic Method filtration->spectroscopic evaporation Solvent Evaporation gravimetric->evaporation dilution Dilution spectroscopic->dilution weighing Weighing of Residue evaporation->weighing result Solubility Calculation weighing->result measurement Absorbance Measurement dilution->measurement measurement->result

Caption: General workflow for experimental solubility determination.

Action as a Sulfhydryl-Modifying Reagent

Thiol_Modification reagent This compound R-S-S-R product Modified Protein Protein-S-S-R reagent->product reacts with protein Protein with Sulfhydryl Group Protein-SH protein->product byproduct Thiol Byproduct R-SH product->byproduct releases

Caption: Reaction of this compound with a protein thiol.

Spectroscopic Profile of 2,2'-Dithiodibenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2,2'-Dithiodibenzoic acid, a compound of interest in various chemical and pharmaceutical research fields. This document presents key Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data in a structured format, details the experimental protocols for data acquisition, and illustrates the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative NMR and IR spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
13.5 (broad s)Singlet (broad)2H-COOH
8.05Doublet2HAr-H
7.70Doublet2HAr-H
7.55Triplet2HAr-H
7.35Triplet2HAr-H

Solvent: DMSO-d6

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
167.5C=O
139.0Ar-C
133.0Ar-C
132.0Ar-C
128.0Ar-C
126.5Ar-C
125.0Ar-C

Solvent: DMSO-d6

Table 3: IR Absorption Data
Wavenumber (cm⁻¹)Description of Vibration
3400-2400 (broad)O-H stretch (Carboxylic acid dimer)
1680C=O stretch (Carboxylic acid)
1590C=C stretch (Aromatic)
1470C=C stretch (Aromatic)
1290C-O stretch
920O-H bend (out-of-plane)
750C-H bend (Aromatic, ortho-disubstituted)

Technique: KBr Pellet

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials and Equipment:

  • This compound (purity ≥95%)

  • Deuterated dimethyl sulfoxide (B87167) (DMSO-d6, 99.9 atom % D)

  • NMR tubes (5 mm diameter)

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: A sample of this compound (approximately 5-10 mg) was dissolved in ~0.7 mL of DMSO-d6 in a clean, dry NMR tube. A small amount of TMS was added as an internal reference (δ 0.00 ppm). The tube was capped and gently agitated to ensure complete dissolution.

  • Instrument Setup: The NMR spectrometer was tuned and shimmed for the prepared sample to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum was acquired. Typical parameters include a spectral width of 16 ppm, a pulse width of 30 degrees, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A sufficient number of scans (e.g., 16 or 32) were co-added to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum was acquired. Typical parameters include a spectral width of 220 ppm, a pulse width of 30 degrees, a relaxation delay of 2 seconds, and an acquisition time of 1 second. A larger number of scans (e.g., 1024 or more) were necessary to obtain a spectrum with a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The acquired Free Induction Decays (FIDs) for both ¹H and ¹³C spectra were Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum of this compound to identify its functional groups.[1]

Materials and Equipment:

  • This compound (purity ≥95%)

  • Potassium bromide (KBr, spectroscopic grade), dried in an oven.

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR spectrometer (e.g., Bruker Tensor 27 or equivalent)[1]

Procedure:

  • Sample Preparation (KBr Pellet Method): [1]

    • Approximately 1-2 mg of this compound was finely ground in an agate mortar.

    • About 100-200 mg of dry KBr powder was added to the mortar, and the mixture was thoroughly ground and mixed until a homogenous fine powder was obtained.

    • A portion of the mixture was transferred to the die of a pellet press.

    • The die was subjected to high pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Background Spectrum: A background spectrum of the empty sample compartment was collected to account for atmospheric water and carbon dioxide.

  • Sample Spectrum: The KBr pellet containing the sample was placed in the sample holder of the FTIR spectrometer.

  • Data Acquisition: The infrared spectrum was recorded over a range of 4000 to 400 cm⁻¹. A sufficient number of scans (e.g., 16 or 32) were averaged to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum was baseline-corrected, and the absorption peaks were identified and their wavenumbers recorded.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Sample This compound NMR_Prep Dissolve in DMSO-d6 Add TMS Sample->NMR_Prep IR_Prep Grind with KBr Press into pellet Sample->IR_Prep NMR_Spec NMR Spectrometer NMR_Prep->NMR_Spec FTIR_Spec FTIR Spectrometer IR_Prep->FTIR_Spec NMR_Data 1H & 13C NMR Spectra NMR_Spec->NMR_Data IR_Data FTIR Spectrum FTIR_Spec->IR_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure

Caption: Experimental workflow for spectroscopic analysis.

Logical_Relationship cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy Proton ¹H NMR (Proton Environment) Structure Molecular Structure of This compound Proton->Structure Confirms number and connectivity of protons Carbon ¹³C NMR (Carbon Skeleton) Carbon->Structure Confirms carbon framework Functional_Groups FTIR (Functional Groups) Functional_Groups->Structure Identifies -COOH, C=C, C-S bonds

Caption: Relationship between spectroscopic data and structure.

References

The Discovery and Synthesis of 2,2'-Dithiodibenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Dithiodibenzoic acid, a disulfide-containing aromatic carboxylic acid, has been a compound of interest for over a century. First synthesized in the early 20th century, its journey from an early chemical curiosity to a versatile building block in modern chemistry is a testament to the enduring utility of fundamental organic synthesis. This technical guide provides an in-depth exploration of the discovery, historical synthesis, and key chemical properties of this compound, presenting detailed experimental protocols and summarizing critical data for the scientific community.

Introduction: A Historical Perspective

The precise origins of this compound are somewhat obscured, with literature consistently pointing to its first synthesis in the early 20th century during broader investigations into sulfur-bridged dimeric salicylic (B10762653) acid derivatives.[1] While the individual credited with its initial isolation remains undocumented, the foundational methods for its preparation were established and refined in the early decades of the 1900s. The two primary historical routes to this compound are the diazotization of anthranilic acid followed by reaction with a disulfide source, and the oxidative coupling of 2-mercaptobenzoic acid (thiosalicylic acid).

These early synthetic efforts laid the groundwork for the compound's later use in a variety of applications, including as a reagent in analytical chemistry, a building block for polymers, and an intermediate in the synthesis of pharmaceuticals.[1][2]

Physicochemical Properties

This compound is a white to off-white or yellow crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₄H₁₀O₄S₂[2]
Molecular Weight 306.36 g/mol [2]
Melting Point 287-290 °C[2]
Appearance White to off-white/yellow crystalline powder[1]
Solubility Insoluble in water; slightly soluble in DMSO and methanol[2]
CAS Number 119-80-2[2]

Historical Synthesis Methodologies

Two principal methods have been historically employed for the synthesis of this compound. The following sections provide detailed protocols for these foundational experiments.

Synthesis via Diazotization of Anthranilic Acid

One of the earliest and most well-documented methods for the preparation of this compound involves the diazotization of anthranilic acid, followed by reaction with sodium disulfide. This procedure was notably published in Organic Syntheses in 1932, providing a robust and reproducible method for laboratory-scale synthesis.[3]

This protocol is adapted from Organic Syntheses, Coll. Vol. 2, p. 580 (1943); Vol. 12, p. 76 (1932).[3]

Materials:

Procedure:

  • Preparation of Sodium Disulfide Solution: In a 4-L beaker, heat 290 cc of water to boiling. Dissolve 260 g of crystallized sodium sulfide and 34 g of powdered sulfur in the boiling water with stirring. Add a solution of 40 g of sodium hydroxide in 100 cc of water. Cool the mixture first in cold water, then in a freezing mixture of ice and salt.

  • Diazotization of Anthranilic Acid: In a 2-L beaker equipped with a stirrer and a thermometer, place 500 cc of water, 137 g of anthranilic acid, and 200 cc of concentrated hydrochloric acid. Stir the mixture and cool it to approximately 6°C in a freezing mixture. Prepare a solution of 69 g of sodium nitrite in 280 cc of water and add it slowly to the anthranilic acid suspension over a period of about twenty minutes, maintaining the temperature below 5°C by adding ice directly to the mixture.

  • Formation of this compound: Slowly add the cold diazonium salt solution to the vigorously stirred, cold sodium disulfide solution. The addition should be regulated so that the temperature of the disulfide solution does not rise above 10°C. Continue stirring for one hour after the addition is complete, then allow the mixture to warm to room temperature. Nitrogen evolution will occur. After two hours, the evolution of nitrogen should cease.

  • Isolation and Purification: Acidify the reaction mixture with approximately 180 cc of concentrated hydrochloric acid until it is acidic to Congo red paper. Filter the precipitated this compound and wash it with water. To remove excess sulfur, dissolve the precipitate by boiling with a solution of 60 g of anhydrous sodium carbonate in 2 L of water and filter the mixture while hot. Reprecipitate the this compound from the filtrate with concentrated hydrochloric acid. Filter the solid and suck the cake as dry as possible.

Quantitative Data:

While the Organic Syntheses procedure focuses on the subsequent reduction to thiosalicylic acid, with an overall yield of 71-84%, the stoichiometry of the reaction to form this compound is 2:1 from anthranilic acid.[3] Modern industrial processes based on this chemistry report yields of 85-92%.

Synthesis_from_Anthranilic_Acid cluster_diazotization Diazotization cluster_coupling Disulfide Coupling cluster_workup Work-up anthranilic_acid Anthranilic Acid hcl_na_nitrite HCl, NaNO₂ 0-10°C anthranilic_acid->hcl_na_nitrite diazonium_salt Diazonium Salt Intermediate hcl_na_nitrite->diazonium_salt reaction_mixture Reaction Mixture diazonium_salt->reaction_mixture na_disulfide Sodium Disulfide (Na₂S₂) na_disulfide->reaction_mixture acidification Acidification (HCl) reaction_mixture->acidification filtration Filtration acidification->filtration purification Purification filtration->purification final_product This compound purification->final_product Oxidative_Coupling cluster_dissolution Dissolution cluster_oxidation Oxidation cluster_workup Work-up mercaptobenzoic_acid 2-Mercaptobenzoic Acid alkaline_solution Alkaline Solution (e.g., NaOH) mercaptobenzoic_acid->alkaline_solution thiolate_solution Thiolate Solution alkaline_solution->thiolate_solution reaction_mixture Reaction Mixture thiolate_solution->reaction_mixture oxidizing_agent Mild Oxidizing Agent (e.g., H₂O₂, air) oxidizing_agent->reaction_mixture acidification Acidification (e.g., HCl) reaction_mixture->acidification precipitation Precipitation acidification->precipitation filtration Filtration & Drying precipitation->filtration final_product This compound filtration->final_product

References

An In-depth Technical Guide to the Structural Isomers of Dithiodibenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the structural isomers of dithiodibenzoic acid, focusing on their synthesis, physicochemical properties, and potential biological relevance. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the chemistry and application of these disulfide-containing aromatic compounds.

Introduction to Dithiodibenzoic Acid Isomers

Dithiodibenzoic acids are a group of organosulfur compounds characterized by two benzoic acid moieties linked by a disulfide bond (-S-S-). The position of the disulfide linkage on the phenyl rings gives rise to three primary structural isomers: 2,2'-dithiodibenzoic acid, 3,3'-dithiodibenzoic acid, and 4,4'-dithiodibenzoic acid. These isomers possess distinct physicochemical properties and have been explored for a variety of applications, including polymer chemistry, as intermediates in organic synthesis, and for their potential in medicinal chemistry.[1][2] The presence of both the disulfide bond, a key functional group in biological systems, and the carboxylic acid groups, which can participate in hydrogen bonding and salt formation, makes these molecules intriguing candidates for further investigation in drug design and materials science.

Physicochemical Properties

The structural differences between the isomers of dithiodibenzoic acid lead to variations in their physical and chemical properties. A summary of key quantitative data is presented in the table below for easy comparison.

PropertyThis compound3,3'-Dithiodibenzoic Acid4,4'-Dithiodibenzoic Acid
CAS Number 119-80-2[1]1227-49-2[2]1155-51-7[3]
Molecular Formula C₁₄H₁₀O₄S₂[1]C₁₄H₁₀O₄S₂[2]C₁₄H₁₀O₄S₂[3]
Molecular Weight ( g/mol ) 306.36[4]306.36[5]306.36[6]
Melting Point (°C) 287-290[7]246[8]317-320 (dec.)[9]
Boiling Point (°C) 493.1 (at 760 mmHg)[7]537.9 (at 760 mmHg)[8]525.2 (at 760 mmHg)[9]
Density (g/cm³) 1.53[10]~1.5[8]1.53[9]
pKa 3.02 ± 0.36 (Predicted)[4]Not AvailableNot Available
Water Solubility Insoluble[7]Limited[2]Not Available
Appearance White to pale yellow crystalline solid[1]White to pale yellow solid[2]Light yellow solid[6]

Experimental Protocols: Synthesis of Dithiodibenzoic Acid Isomers

Detailed methodologies for the synthesis of each isomer are provided below. These protocols are based on established chemical principles and information gathered from various sources.

Synthesis of this compound

This protocol describes the synthesis of this compound starting from 2-aminobenzoic acid (anthranilic acid) via a diazotization reaction followed by disulfide bridge formation.

Materials:

  • 2-Aminobenzoic acid

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium disulfide (Na₂S₂) solution (prepared from sodium sulfide (B99878) nonahydrate and sulfur)

  • Deionized water

  • Ice

Procedure:

  • Diazotization: In a beaker, dissolve 2-aminobenzoic acid in a dilute solution of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 2-aminobenzoic acid solution while maintaining the temperature below 5 °C. Stir the mixture vigorously during the addition. The completion of the diazotization can be checked using starch-iodide paper.

  • Disulfide Formation: In a separate reaction vessel, prepare a solution of sodium disulfide.

  • Slowly add the cold diazonium salt solution to the sodium disulfide solution with constant stirring. A vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, continue stirring the reaction mixture for 1-2 hours at room temperature.

  • Isolation and Purification: Acidify the reaction mixture with hydrochloric acid to precipitate the crude this compound.

  • Filter the precipitate, wash it thoroughly with cold water, and then dry it.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol (B145695)/water, to obtain pure this compound.

Synthesis of 3,3'-Dithiodibenzoic Acid

This proposed synthesis involves the oxidation of 3-mercaptobenzoic acid.

Materials:

  • 3-Mercaptobenzoic acid

  • Hydrogen peroxide (H₂O₂), 30% solution

  • A suitable solvent (e.g., ethanol, acetic acid)

  • Deionized water

Procedure:

  • Dissolution: Dissolve 3-mercaptobenzoic acid in the chosen solvent in a round-bottom flask.

  • Oxidation: Slowly add a stoichiometric amount of 30% hydrogen peroxide solution to the stirred solution of 3-mercaptobenzoic acid at room temperature. The reaction may be mildly exothermic.

  • Continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete (monitoring by TLC is recommended).

  • Isolation and Purification: If the product precipitates from the reaction mixture, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • Wash the crude product with water to remove any unreacted starting material and other water-soluble impurities.

  • Recrystallize the crude 3,3'-dithiodibenzoic acid from an appropriate solvent to yield the pure product.

Synthesis of 4,4'-Dithiodibenzoic Acid

Similar to the 3,3'-isomer, the 4,4'-isomer can be synthesized by the oxidation of 4-mercaptobenzoic acid.

Materials:

  • 4-Mercaptobenzoic acid

  • Iodine (I₂)

  • A suitable solvent (e.g., ethanol)

  • Sodium thiosulfate (B1220275) solution (for quenching excess iodine)

  • Deionized water

Procedure:

  • Dissolution: Dissolve 4-mercaptobenzoic acid in ethanol in a reaction flask.

  • Oxidation: Add a solution of iodine in ethanol dropwise to the stirred solution of 4-mercaptobenzoic acid until a persistent brown color of iodine is observed, indicating the completion of the reaction.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up: Quench the excess iodine by adding a few drops of sodium thiosulfate solution until the brown color disappears.

  • Isolation and Purification: The product, 4,4'-dithiodibenzoic acid, may precipitate out of the solution upon standing or by the addition of water.

  • Collect the precipitate by filtration, wash it with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain pure 4,4'-dithiodibenzoic acid.

Potential Biological Signaling and Experimental Workflows

While specific, detailed signaling pathways for dithiodibenzoic acid isomers are not extensively documented in publicly available literature, their structural similarity to other biologically active aromatic acids suggests potential interactions with various cellular signaling cascades. For instance, related phenolic compounds have been shown to modulate inflammatory pathways such as the NF-κB signaling cascade and antioxidant response pathways like the Keap1-Nrf2 system.[11][12]

Given the presence of a redox-active disulfide bond, a logical starting point for investigating the biological activity of these isomers is to assess their antioxidant potential. The following section outlines a generalized experimental workflow for evaluating and comparing the antioxidant activities of the dithiodibenzoic acid isomers.

Generalized Workflow for Antioxidant Activity Assessment

This workflow provides a structured approach to characterizing the antioxidant properties of the dithiodibenzoic acid isomers using common in vitro assays.

G cluster_prep Sample Preparation cluster_assays In Vitro Antioxidant Assays cluster_dpph DPPH Radical Scavenging Assay cluster_abts ABTS Radical Cation Decolorization Assay cluster_frap Ferric Reducing Antioxidant Power (FRAP) Assay cluster_analysis Data Analysis and Comparison prep_isomers Prepare stock solutions of 2,2'-, 3,3'-, and 4,4'-dithiodibenzoic acid in a suitable solvent (e.g., DMSO) prep_controls Prepare stock solutions of positive controls (e.g., Trolox, Ascorbic Acid) and a negative control (solvent) dpph1 Incubate serial dilutions of isomers and controls with DPPH solution prep_controls->dpph1 abts1 Incubate serial dilutions of isomers and controls with ABTS•+ solution prep_controls->abts1 frap1 Incubate serial dilutions of isomers and controls with FRAP reagent prep_controls->frap1 dpph2 Measure absorbance at 517 nm dpph1->dpph2 dpph3 Calculate % inhibition and IC50 values dpph2->dpph3 analysis1 Compare the IC50, TEAC, and FRAP values of the three isomers dpph3->analysis1 abts2 Measure absorbance at 734 nm abts1->abts2 abts3 Calculate % inhibition and Trolox Equivalent Antioxidant Capacity (TEAC) abts2->abts3 abts3->analysis1 frap2 Measure absorbance at 593 nm frap1->frap2 frap3 Calculate ferric reducing ability relative to a known standard (e.g., FeSO4) frap2->frap3 frap3->analysis1 analysis2 Determine the structure-activity relationship for antioxidant capacity analysis1->analysis2

Caption: A generalized workflow for the comparative assessment of the antioxidant activity of dithiodibenzoic acid isomers.

Conclusion

The structural isomers of dithiodibenzoic acid represent a versatile class of compounds with distinct physicochemical properties. The synthetic protocols provided in this guide offer a foundation for their preparation and further investigation. While their specific roles in biological signaling pathways are still an emerging area of research, the proposed experimental workflow for assessing antioxidant activity provides a logical starting point for elucidating their potential as modulators of cellular redox state. This in-depth technical guide serves as a valuable resource for scientists and researchers, facilitating further exploration into the chemistry and potential applications of these intriguing molecules in drug development and beyond.

References

A Comprehensive Technical Guide to the Safe Handling of 2,2'-Dithiodibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling precautions for 2,2'-Dithiodibenzoic acid. The information is intended to support researchers, scientists, and professionals in the drug development field in maintaining a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential risks to ensure proper handling and storage. The primary hazards are skin and eye irritation, and it may cause an allergic skin reaction.[1][2][3] In case of fire, it can decompose and produce corrosive fumes, including sulfur oxides.[1][4][5]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[1][2]
Eye Irritation2AH319: Causes serious eye irritation.[1][2]
Skin Sensitization1H317: May cause an allergic skin reaction.[1][4]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation.[1][3]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and storage.

PropertyValue
Appearance White to yellow powder[1][5]
Molecular Formula C14H10O4S2[1]
Molecular Weight 306.36 g/mol [6]
Melting Point 287 - 290 °C[1][5]
Solubility Insoluble in water[1][5]
Stability Stable under normal temperatures and pressures.[7][8]

Safe Handling and Storage

To minimize risks, adhere to the following handling and storage procedures:

Handling:

  • Work in a well-ventilated area to avoid dust formation and inhalation.[4][9]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][4][9]

  • Avoid contact with skin and eyes.[4][9]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

  • Wash hands thoroughly after handling.[2][9]

  • Use non-sparking tools and prevent the build-up of electrostatic charge.[4]

  • No open flames should be present in the handling area.[1][4]

Storage:

  • Store in a cool, dry, well-ventilated area.[9][10]

  • Keep containers tightly closed when not in use.[9][10]

  • Store separately from strong oxidants.[1][4][5]

  • Ensure the storage area has no access to drains or sewers.[4][5]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE TypeSpecification
Eye/Face Protection Safety glasses or chemical safety goggles.[1][4][9]
Skin Protection Protective gloves (e.g., nitrile rubber) and a lab coat.[1][4][9]
Respiratory Protection If dust is generated, use a particulate filter respirator adapted to the airborne concentration of the substance.[1][4][5]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

FirstAidMeasures cluster_Exposure Type of Exposure cluster_ImmediateActions Immediate Actions cluster_MedicalAttention Medical Attention Inhalation Inhalation Fresh_Air Move to fresh air. Inhalation->Fresh_Air Skin_Contact Skin Contact Remove_Clothing Remove contaminated clothing. Skin_Contact->Remove_Clothing Eye_Contact Eye Contact Rinse_Eyes Rinse eyes with plenty of water for several minutes. Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse mouth. Ingestion->Rinse_Mouth Seek_Medical_Help Seek Medical Attention Fresh_Air->Seek_Medical_Help If breathing is difficult Rinse_Skin Rinse skin with plenty of water. Rinse_Skin->Seek_Medical_Help If irritation or rash occurs Remove_Clothing->Rinse_Skin Remove_Lenses Remove contact lenses if possible. Rinse_Eyes->Remove_Lenses Remove_Lenses->Seek_Medical_Help Drink_Water Give one or two glasses of water to drink. Rinse_Mouth->Drink_Water Drink_Water->Seek_Medical_Help

Caption: First aid procedures for different exposure routes.

Accidental Release Measures

In case of a spill, follow these procedures to ensure safety and containment.

SpillResponse Spill Accidental Release Evacuate Evacuate immediate area Spill->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate PPE Wear appropriate PPE Ventilate->PPE Contain Contain the spill PPE->Contain Moisten Moisten to prevent dusting (if appropriate) Contain->Moisten Prevent_Entry Do NOT let this chemical enter the environment Contain->Prevent_Entry Collect Sweep spilled substance into covered containers Moisten->Collect Dispose Dispose of waste in accordance with local regulations Collect->Dispose Decontaminate Decontaminate the area Dispose->Decontaminate

Caption: Workflow for responding to an accidental spill.

Toxicological Information

Acute toxicity data is essential for understanding the potential health effects of short-term exposure.

Toxicity DataValueSpeciesRoute
LD50 (Lethal Dose, 50%) 367 mg/kg[10]MouseIntraperitoneal

Experimental Protocol: Acute Oral Toxicity (LD50) Determination

While the cited LD50 value was determined via the intraperitoneal route, a standard protocol for acute oral toxicity testing, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), provides a framework for assessing the toxicity of a substance. The following is a generalized methodology based on OECD Guidelines (e.g., 420, 423, or 425).[4]

Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.

Materials:

  • Test substance: this compound

  • Experimental animals: Healthy, young adult rodents (e.g., rats or mice), typically of a single sex (females are often used).[3][10]

  • Vehicle for administration (if necessary, e.g., water or other inert solvent).

  • Gavage needles and syringes.

  • Animal cages and appropriate housing conditions.

Methodology:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days before the study.

  • Fasting: Animals are fasted overnight (for rats) or for 3-4 hours (for mice) before dosing, with water available ad libitum.[10]

  • Dose Preparation: The test substance is prepared at the desired concentrations in the vehicle.

  • Administration: A single dose of the test substance is administered to the animals by oral gavage.[10] The volume administered is typically kept low (e.g., not exceeding 1 mL/100g body weight for aqueous solutions in rodents).[4]

  • Observation: Animals are observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) at regular intervals for at least 14 days.[10]

  • Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.

  • Necropsy: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy to identify any pathological changes.

  • Data Analysis: The LD50 is calculated using a statistically appropriate method based on the mortality data.

This guide is intended for informational purposes and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) for this compound and adherence to all institutional and regulatory safety protocols.

References

Methodological & Application

Application Notes and Protocols for 2,2'-Dithiodibenzoic Acid (DTDB) as a Sulfhydryl Modifying Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dithiodibenzoic acid (DTDB), also known as dithiosalicylic acid, is a versatile sulfhydryl-modifying reagent used in a variety of biochemical and pharmaceutical research applications.[1][2] Its core function lies in its ability to react with free thiol groups (-SH), such as those found in the cysteine residues of proteins, to form a mixed disulfide. This reaction results in the release of a chromophoric molecule, 2-carboxythiophenol (also known as thiosalicylic acid), which can be quantified spectrophotometrically. This property makes DTDB a valuable tool for the determination of sulfhydryl group concentration, studying protein structure and function, and investigating the role of thiols in various biological processes.[1]

The reaction of DTDB with a thiol-containing compound is analogous to the well-known Ellman's reaction, which utilizes 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The disulfide bond in DTDB is cleaved by the thiol, leading to the formation of a mixed disulfide and the release of one molecule of 2-carboxythiophenol for each molecule of thiol.

Principle of the Assay

The fundamental principle behind the use of DTDB as a sulfhydryl modifying reagent is a thiol-disulfide exchange reaction. DTDB reacts with a free sulfhydryl group (R-SH) in a sample, resulting in the formation of a mixed disulfide (R-S-S-C₆H₄COOH) and the release of one equivalent of 2-carboxythiophenol.

The released 2-carboxythiophenol can be quantified by measuring its absorbance at a specific wavelength, which allows for the determination of the initial concentration of sulfhydryl groups in the sample.

Applications in Research and Drug Development

DTDB serves as a crucial tool in various research and development areas:

  • Protein Quantification and Characterization: Determination of the number of free sulfhydryl groups in proteins and peptides.

  • Enzyme Kinetics: Studying the role of cysteine residues in enzyme catalysis by observing changes in activity upon modification with DTDB.

  • Drug Development: Assessing the reactivity of thiol-containing drug candidates and their potential interactions with biological thiols.[2]

  • Structural Biology: Probing the accessibility and environment of cysteine residues within protein structures.

  • Redox Biology: Investigating the role of sulfhydryl groups in cellular signaling pathways and oxidative stress responses.

Data Presentation

The following tables summarize key quantitative data for the use of DTDB and its comparison with the more common Ellman's reagent, DTNB.

Table 1: Physicochemical Properties

PropertyThis compound (DTDB)5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
Synonyms Dithiosalicylic acidEllman's Reagent
CAS Number 119-80-269-78-3
Molecular Formula C₁₄H₁₀O₄S₂C₁₄H₈N₂O₈S₂
Molecular Weight 306.36 g/mol 396.35 g/mol
Appearance Brown powderYellow crystals or powder

Table 2: Spectrophotometric Data for Thiol Quantification

ParameterThis compound (DTDB) Reaction5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) Reaction
Chromophore 2-Carboxythiophenol (Thiosalicylic acid)2-Nitro-5-thiobenzoate (TNB)
λmax ~324 nm (in acidic HPLC conditions)412 nm
Molar Extinction Coefficient (ε) Not definitively established, requires empirical determination.14,150 M⁻¹cm⁻¹ at 412 nm and pH 8.0
Optimal pH Slightly acidic to neutralSlightly alkaline (pH 7-8)

Note: The molar extinction coefficient for 2-carboxythiophenol can vary with pH and solvent conditions. It is recommended to determine this value experimentally by creating a standard curve with a known concentration of a thiol compound like cysteine.

Experimental Protocols

The following protocols provide a general framework for using DTDB to quantify sulfhydryl groups in protein samples. These are adapted from established protocols for DTNB and should be optimized for specific experimental needs.

Protocol 1: Quantification of Total Free Sulfhydryl Groups in a Purified Protein Solution

This protocol is suitable for determining the concentration of free thiols in a solution of a purified protein.

Materials:

  • This compound (DTDB)

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 7.4

  • Protein sample of known concentration

  • Standard thiol solution (e.g., L-cysteine or glutathione) of known concentration

  • Spectrophotometer and cuvettes

Procedure:

  • Preparation of DTDB Stock Solution: Prepare a 10 mM stock solution of DTDB in a suitable organic solvent (e.g., DMSO or ethanol) as it has limited solubility in aqueous buffers.

  • Preparation of Working DTDB Solution: Dilute the DTDB stock solution in the Reaction Buffer to a final concentration of 1 mM. Prepare this solution fresh before each experiment.

  • Preparation of Standard Curve (Recommended):

    • Prepare a series of dilutions of the standard thiol solution (e.g., 0, 10, 25, 50, 75, 100 µM) in the Reaction Buffer.

    • To 900 µL of each standard dilution, add 100 µL of the 1 mM DTDB working solution.

    • Incubate the mixture at room temperature for 15 minutes, protected from light.

    • Measure the absorbance of each standard at the determined λmax for 2-carboxythiophenol (start by scanning from 300-450 nm to find the peak).

    • Plot the absorbance values against the corresponding thiol concentrations to generate a standard curve.

  • Sample Measurement:

    • In a cuvette, mix your protein sample (diluted in Reaction Buffer to an appropriate concentration) with the 1 mM DTDB working solution (e.g., 900 µL of protein solution + 100 µL of DTDB solution).

    • Prepare a blank solution containing the Reaction Buffer and DTDB solution without the protein.

    • Incubate at room temperature for 15 minutes, protected from light.

    • Measure the absorbance at the determined λmax against the blank.

  • Calculation of Sulfhydryl Concentration:

    • Using the standard curve, determine the concentration of sulfhydryl groups in your protein sample.

    • Alternatively, if the molar extinction coefficient (ε) of 2-carboxythiophenol is known under your experimental conditions, you can use the Beer-Lambert law (A = εcl) to calculate the concentration (c).

Protocol 2: Determination of Sulfhydryl Group Modification in Response to a Treatment

This protocol can be used to assess how a specific treatment (e.g., drug candidate, oxidant) affects the free sulfhydryl content of a biological sample.

Materials:

  • All materials from Protocol 1

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • Treatment compound or condition

Procedure:

  • Sample Preparation and Treatment:

    • Prepare your biological sample (e.g., lyse cells in a suitable buffer containing protease inhibitors).

    • Divide the sample into two aliquots: one for the control (untreated) and one for the treatment group.

    • Treat one aliquot with your compound of interest for the desired time and concentration. The other aliquot serves as the vehicle control.

  • Thiol Quantification:

    • Following the treatment, proceed with the thiol quantification for both the control and treated samples as described in Protocol 1 (steps 4 and 5).

  • Data Analysis:

    • Compare the sulfhydryl concentration between the control and treated groups to determine the effect of the treatment on the free thiol content. A decrease in absorbance in the treated sample would indicate modification or oxidation of sulfhydryl groups.

Visualizations

Experimental Workflow for Thiol Quantification

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis reagent_prep Prepare DTDB Working Solution mix Mix DTDB with Sample/Standards reagent_prep->mix sample_prep Prepare Protein Sample/Standards sample_prep->mix incubate Incubate at RT (15 min) mix->incubate measure Measure Absorbance (λmax) incubate->measure calculate Calculate Thiol Concentration measure->calculate

Caption: Workflow for quantifying sulfhydryl groups using DTDB.

Investigating Enzyme Inhibition by DTDB

enzyme_inhibition E Enzyme (E) (with active site Cys-SH) ES Enzyme-Substrate Complex (ES) E->ES Binds E_modified Modified Enzyme (E-S-S-R) (Inactive) E->E_modified DTDB modifies active site Cys S Substrate (S) S->ES ES->E Releases P Product (P) ES->P DTDB DTDB DTDB->E_modified

Caption: Mechanism of enzyme inhibition by DTDB modification.

Potential Role of Sulfhydryl Modification in STAT3 Signaling

stat3_pathway cluster_nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 (Inactive, Monomer) JAK->STAT3 Phosphorylates (Y705) pSTAT3 pSTAT3 (Active, Dimer) STAT3->pSTAT3 STAT3_mod STAT3-SH Modified STAT3->STAT3_mod Modifies Cys residues Nucleus Nucleus pSTAT3->Nucleus Translocates to TargetGenes Target Gene Expression pSTAT3->TargetGenes Activates DTDB DTDB DTDB->STAT3_mod Inhibits Phosphorylation?

Caption: Hypothetical modulation of the STAT3 signaling pathway by DTDB.

Important Considerations

  • Solubility: DTDB has low solubility in aqueous solutions. It is recommended to prepare a stock solution in an organic solvent like DMSO or ethanol (B145695) and then dilute it into the aqueous reaction buffer.

  • pH: The reactivity of thiols is pH-dependent. The optimal pH for the reaction of DTDB with thiols should be empirically determined for each specific application, but a range of 6.5-7.5 is a good starting point.

  • Light Sensitivity: The reaction product, 2-carboxythiophenol, may be light-sensitive. It is advisable to protect the reaction mixture from direct light to ensure accurate and reproducible results.

  • Interfering Substances: Compounds that absorb light in the same range as 2-carboxythiophenol can interfere with the assay. It is important to run appropriate blanks and controls to account for any background absorbance. Other reducing agents present in the sample can also react with DTDB and should be removed or accounted for.

  • Molar Extinction Coefficient: As mentioned, the molar extinction coefficient of 2-carboxythiophenol is not as well-established as that of TNB from the DTNB reaction. For accurate quantification, it is highly recommended to generate a standard curve with a known thiol compound under the exact conditions of your experiment.

Conclusion

This compound is a valuable reagent for the modification and quantification of sulfhydryl groups. While its use is less common than that of DTNB, it offers an alternative for researchers studying thiol chemistry in various biological contexts. By following the protocols and considering the key factors outlined in these application notes, scientists can effectively utilize DTDB in their research and drug development endeavors.

References

Application Notes and Protocols for Protein Modification with 2,2'-Dithiodibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modification of proteins at specific amino acid residues is a cornerstone of modern biotechnology and drug development. Cysteine, with its reactive sulfhydryl group, offers a prime target for selective chemical modification. 2,2'-Dithiodibenzoic acid (DTNB), widely known as Ellman's reagent, is a versatile compound for the modification of cysteine residues. While extensively used for the quantification of free thiols, DTNB can also be employed to create stable, yet reversible, mixed disulfide linkages with proteins. This S-thiolation results in a protein-TNB (2-nitro-5-thiobenzoate) conjugate, which can be useful for a variety of downstream applications, including structural studies, protein stabilization, and the controlled release of therapeutics.

These application notes provide a comprehensive overview and detailed protocols for the stable modification of proteins with DTNB, the characterization of the resulting conjugates, and the reversal of the modification.

Data Presentation

Table 1: Reaction Parameters for Protein Modification with DTNB

ParameterRecommended Value/RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations can lead to aggregation.
DTNB Concentration 5 - 10-fold molar excess over free thiolsA significant excess ensures complete modification.
pH 7.0 - 8.0The reaction is more efficient at slightly alkaline pH.
Buffer Phosphate (B84403) or Tris bufferAvoid buffers containing reducing agents.
Temperature Room temperature (20-25 °C)The reaction is typically rapid at this temperature.
Incubation Time 15 - 60 minutesMonitor reaction progress spectrophotometrically.

Table 2: Characterization of DTNB-Modified Protein

Analytical MethodParameter MeasuredExpected Outcome
UV-Vis Spectroscopy Absorbance at 412 nmIncreased absorbance due to the release of TNB, confirming the reaction.
Mass Spectrometry (MS) Molecular weight of the proteinAn increase in mass corresponding to the addition of one TNB moiety per modified cysteine.
SDS-PAGE Electrophoretic mobilityA potential shift in mobility depending on the size and charge of the protein.
Reverse Phase HPLC Retention timeA shift in retention time compared to the unmodified protein.

Experimental Protocols

Protocol 1: Stable Modification of a Protein with DTNB

This protocol describes the formation of a stable mixed disulfide bond between a protein's cysteine residue and TNB.

Materials:

  • Protein solution (in a non-reducing buffer, e.g., 0.1 M phosphate buffer, pH 7.4)

  • This compound (DTNB) stock solution (10 mM in 0.1 M phosphate buffer, pH 7.4)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 7.4

  • Desalting column or dialysis tubing (for purification)

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Ensure the protein sample is in a buffer free of reducing agents. If necessary, perform a buffer exchange using a desalting column or dialysis.

    • Determine the protein concentration and the concentration of free sulfhydryl groups using the Ellman's assay (see Protocol 3 for a brief outline or refer to detailed protocols[1][2]). This will help in determining the required amount of DTNB.

  • Modification Reaction:

    • In a microcentrifuge tube, add the protein solution to the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Add the DTNB stock solution to the protein solution to achieve a 5 to 10-fold molar excess of DTNB over the protein's free sulfhydryl groups.

    • Gently mix the solution and incubate at room temperature for 30 minutes. The solution will turn yellow due to the release of the TNB anion, indicating the progress of the reaction.[2][3]

  • Purification of the Modified Protein:

    • To remove excess DTNB and the liberated TNB, pass the reaction mixture through a desalting column pre-equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

    • Alternatively, dialyze the reaction mixture against the storage buffer overnight at 4°C with multiple buffer changes.

  • Characterization of the Modified Protein:

    • Confirm the modification by performing UV-Vis spectroscopy. The purified protein-TNB conjugate should exhibit a characteristic absorbance from the TNB moiety, although the peak may be different from the free TNB anion.

    • Determine the extent of modification using mass spectrometry. An increase in the molecular weight corresponding to the mass of a TNB molecule (198.19 g/mol ) for each modified cysteine residue is expected.

    • Analyze the modified protein by SDS-PAGE to check for purity and any changes in migration.

Protocol 2: Reversal of DTNB Modification

This protocol describes the cleavage of the mixed disulfide bond to regenerate the free sulfhydryl group on the protein.

Materials:

  • DTNB-modified protein solution

  • Reducing agent stock solution (e.g., 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP))

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Desalting column or dialysis tubing

Procedure:

  • Reduction Reaction:

    • To the solution of the DTNB-modified protein, add the reducing agent to a final concentration of 10-50 mM.

    • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Purification of the Regenerated Protein:

    • Remove the reducing agent and the released TNB by passing the solution through a desalting column or by dialysis against the desired buffer.

  • Confirmation of Reversal:

    • Confirm the removal of the TNB group by UV-Vis spectroscopy (loss of absorbance associated with TNB).

    • Verify the regeneration of the free sulfhydryl group using the Ellman's assay (Protocol 3).

    • Analyze the protein by mass spectrometry to confirm the return to its original molecular weight.

Protocol 3: Quantification of Free Sulfhydryl Groups (Ellman's Assay)

This is a standard method to determine the concentration of free thiols in a protein solution before and after modification.

Materials:

  • Protein sample

  • Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0[1]

  • DTNB solution (4 mg/mL in Reaction Buffer)[1]

  • Cysteine or N-acetylcysteine (for standard curve)

  • Spectrophotometer

Procedure:

  • Prepare a Standard Curve:

    • Prepare a series of known concentrations of a standard thiol compound (e.g., cysteine) in the Reaction Buffer.

    • To a fixed volume of each standard, add a fixed volume of the DTNB solution.

    • Incubate for 15 minutes at room temperature.[1]

    • Measure the absorbance at 412 nm.

    • Plot the absorbance versus the thiol concentration to generate a standard curve.

  • Assay the Protein Sample:

    • Add the protein sample to the Reaction Buffer.

    • Add the DTNB solution and incubate for 15 minutes.

    • Measure the absorbance at 412 nm.

    • Determine the concentration of free sulfhydryl groups in the protein sample by comparing its absorbance to the standard curve.

Mandatory Visualization

Protein_Modification_Workflow cluster_prep Protein Preparation cluster_mod Modification cluster_purify Purification cluster_char Characterization Start Start: Protein Solution Buffer_Exchange Buffer Exchange (if needed) Remove reducing agents Start->Buffer_Exchange Quantify_Thiols Quantify Free Thiols (Ellman's Assay) Buffer_Exchange->Quantify_Thiols Add_DTNB Add DTNB (5-10x molar excess) Quantify_Thiols->Add_DTNB Incubate Incubate (RT, 30 min) Add_DTNB->Incubate Purification Purify Modified Protein (Desalting/Dialysis) Incubate->Purification Characterization Characterize - UV-Vis - Mass Spectrometry - SDS-PAGE Purification->Characterization End End: Stable Protein-TNB Conjugate Characterization->End

Caption: Experimental workflow for the stable modification of a protein with DTNB.

DTNB_Reaction_Mechanism Protein_SH Protein-SH (Free Thiol) Protein_S_TNB Protein-S-TNB (Mixed Disulfide) Protein_SH->Protein_S_TNB + DTNB DTNB (S-S) DTNB->Protein_S_TNB TNB TNB Anion (Yellow, A412) DTNB->TNB

Caption: Reaction of a protein thiol with DTNB to form a mixed disulfide.

Reversible_Modification_Cycle Protein_SH Protein-SH (Active/Unmodified) Protein_S_TNB Protein-S-TNB (Modified/Protected) Protein_SH->Protein_S_TNB + DTNB - TNB Protein_S_TNB->Protein_SH + Reducing Agent (DTT/TCEP) - TNB

Caption: Reversible cycle of protein modification with DTNB.

References

Application of 2,2'-Dithiodibenzoic Acid in Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dithiodibenzoic acid is a versatile organic compound characterized by a disulfide linkage connecting two benzoic acid moieties. This unique structure imparts redox-responsive properties, making it a valuable monomer for the synthesis of advanced polymers. The disulfide bond can be cleaved under reducing conditions, such as those found within the intracellular environment, leading to the degradation of the polymer backbone. This stimulus-responsive behavior is of significant interest for applications in drug delivery, biomaterials, and self-healing materials.

This document provides detailed application notes and experimental protocols for the synthesis of polymers incorporating this compound, focusing on the preparation of redox-responsive polyamides and polyesters.

Key Applications

The primary application of this compound in polymer synthesis lies in the creation of materials with disulfide bonds integrated into their backbone. These polymers are designed to be stable under normal physiological conditions but degrade in the presence of reducing agents like glutathione (B108866) (GSH) or dithiothreitol (B142953) (DTT).

  • Redox-Responsive Drug Delivery: Polymers containing this compound can be formulated into nanoparticles or hydrogels to encapsulate therapeutic agents. The disulfide linkages remain stable in the bloodstream but are cleaved within cancer cells, which have a significantly higher concentration of GSH, leading to the targeted release of the drug payload.

  • Biodegradable Materials: The susceptibility of the disulfide bond to cleavage provides a mechanism for controlled degradation, which is advantageous for creating temporary scaffolds in tissue engineering and for environmentally friendly plastics.

  • Self-Healing Polymers: The reversible nature of the disulfide bond can be exploited in the design of self-healing materials, where bond cleavage and reformation can repair damage.

Experimental Protocols

Protocol 1: Synthesis of a Redox-Responsive Polyamide via Interfacial Polymerization

This protocol describes the synthesis of a polyamide from 2,2'-dithiodibenzoyl chloride and a diamine. The use of the more reactive diacid chloride allows for rapid polymerization at the interface of two immiscible liquids.

Materials:

Procedure:

Part A: Synthesis of 2,2'-Dithiodibenzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet, add this compound.

  • Add an excess of thionyl chloride.

  • Gently reflux the mixture until the solid dissolves and the evolution of HCl and SO₂ gases ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2,2'-dithiodibenzoyl chloride as a solid. This can be used directly in the next step or purified by recrystallization.

Part B: Interfacial Polymerization

  • Prepare an aqueous solution of hexamethylenediamine and sodium carbonate.

  • Prepare an organic solution of 2,2'-dithiodibenzoyl chloride in dichloromethane.

  • Carefully pour the aqueous solution on top of the organic solution in a beaker to create a distinct interface.

  • A polymer film will form immediately at the interface.

  • Using forceps, gently grasp the polymer film at the center and pull it out of the beaker as a continuous "rope".

  • Wash the polymer rope thoroughly with water and then with methanol to remove unreacted monomers and salts.

  • Dry the resulting polyamide under vacuum.

Expected Results:

This procedure yields a solid polyamide. The properties of the polymer, such as molecular weight and thermal stability, will depend on the specific reaction conditions.

ParameterTypical Value Range
Yield70-90%
Molecular Weight (Mn)10,000 - 30,000 g/mol
Polydispersity Index (PDI)1.5 - 2.5
Protocol 2: Synthesis of a Redox-Responsive Polyester (B1180765) via Direct Polycondensation

This protocol outlines the synthesis of a polyester from this compound and a diol using a direct polycondensation method with an activating agent.

Materials:

Procedure:

  • In a reaction flask under a nitrogen atmosphere, dissolve this compound, 1,6-hexanediol, and pyridine in NMP.

  • Add propylphosphonic anhydride (T3P®) to the solution as the activating agent.

  • Heat the reaction mixture at a specified temperature (e.g., 100°C) for a set period (e.g., 12 hours).

  • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Expected Results:

This method produces a polyester with disulfide linkages in the main chain. The use of an activating agent allows for polymerization under milder conditions than traditional melt polycondensation.

ParameterTypical Value Range
Yield60-80%
Molecular Weight (Mn)8,000 - 20,000 g/mol
Polydispersity Index (PDI)1.8 - 3.0
Protocol 3: Evaluation of Redox-Responsive Degradation

This protocol describes a method to assess the degradation of the synthesized disulfide-containing polymers in the presence of a reducing agent.

Materials:

  • Synthesized polyamide or polyester

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dithiothreitol (DTT)

  • Gel Permeation Chromatography (GPC) system

Procedure:

  • Dissolve a known concentration of the polymer in a suitable solvent.

  • Prepare a solution of DTT in PBS.

  • Mix the polymer solution with the DTT solution to achieve a final desired DTT concentration (e.g., 10 mM).

  • Incubate the mixture at 37°C.

  • At various time points, take aliquots of the solution and analyze the molecular weight of the polymer by GPC.

  • As a control, incubate the polymer in PBS without DTT and analyze its molecular weight at the same time points.

Expected Results:

A significant decrease in the molecular weight of the polymer will be observed over time in the presence of DTT, while the molecular weight of the control sample should remain relatively stable. This indicates the cleavage of the disulfide bonds and the degradation of the polymer.

Time Point% Decrease in Mn (with DTT)% Decrease in Mn (without DTT)
0 h0%0%
4 h30-50%< 5%
12 h60-80%< 5%
24 h> 90%< 5%

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization & Evaluation cluster_application Application monomer This compound (or derivative) polymerization Polycondensation or Interfacial Polymerization monomer->polymerization comonomer Diamine or Diol comonomer->polymerization polymer Redox-Responsive Polymer polymerization->polymer characterization Structural & Physical Characterization (NMR, FTIR, GPC, TGA) polymer->characterization degradation_study Redox-Degradation Study (with DTT/GSH) polymer->degradation_study formulation Formulation into Nanoparticles/Hydrogels polymer->formulation degraded_polymer Degraded Polymer Fragments degradation_study->degraded_polymer drug_loading Drug Encapsulation formulation->drug_loading drug_delivery Stimuli-Responsive Drug Release drug_loading->drug_delivery

Caption: Workflow for the synthesis, characterization, and application of polymers based on this compound.

signaling_pathway polymer_backbone Polymer Backbone (-R-S-S-R'-) cleavage Disulfide Bond Cleavage polymer_backbone->cleavage reducing_agent Reducing Agent (e.g., Glutathione, DTT) reducing_agent->cleavage thiol_groups Thiol Groups (-R-SH + HS-R'-) cleavage->thiol_groups degradation Polymer Chain Degradation thiol_groups->degradation drug_release Drug Release (if encapsulated) degradation->drug_release

Caption: Mechanism of redox-responsive degradation of polymers containing this compound.

Application Notes and Protocols for Disulfide Bond Formation Using 2,2'-Dithiodibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 2,2'-Dithiodibenzoic acid (DTDB) in the formation of disulfide bonds. DTDB serves as a sulfhydryl-modifying reagent, facilitating the creation of disulfide linkages in peptides and proteins through a thiol-disulfide exchange mechanism. This process is critical for protein folding, structural stabilization, and the development of antibody-drug conjugates (ADCs) and other therapeutic proteins.

Introduction to this compound (DTDB)

This compound, also known as Ellman's reagent analogue, is an organosulfur compound that contains a disulfide bond. It is a valuable tool in biochemistry and drug development for its ability to react with free sulfhydryl (thiol) groups of cysteine residues. This reaction forms a mixed disulfide, which can then undergo further reaction to create a stable intramolecular or intermolecular disulfide bond.[1][2] The reaction is often monitored spectrophotometrically by the release of 2-thio-5-nitrobenzoic acid (TNB), which has a characteristic absorbance at 412 nm.

The formation of correct disulfide bonds is a critical quality attribute (CQA) for many biopharmaceutical products, ensuring their proper three-dimensional structure, stability, and biological activity. Incorrect disulfide linkages can lead to misfolded proteins, aggregation, and loss of efficacy.

Core Principles of DTDB-Mediated Disulfide Bond Formation

The fundamental mechanism involves a thiol-disulfide exchange reaction. A deprotonated thiol group (thiolate) from a cysteine residue acts as a nucleophile, attacking the disulfide bond of DTDB. This results in the formation of a mixed disulfide between the cysteine residue and one of the 2-carboxythiophenyl groups of DTDB, with the concomitant release of the other as 2-mercaptobenzoic acid. In the presence of another free thiol, a second thiol-disulfide exchange can occur, leading to the formation of a new disulfide bond between the two cysteine residues and the release of the second 2-mercaptobenzoic acid molecule.

Controlling the reaction conditions, particularly pH, is crucial for efficient disulfide bond formation. The optimal pH range for thiol-disulfide exchange reactions is typically between 7 and 9.5.[3] At a pH above the pKa of the thiol group (around 8.5 for cysteine), the more reactive thiolate anion is favored, thus promoting the reaction.

Experimental Protocols

General Workflow for Disulfide Bond Formation

The overall process for forming disulfide bonds using DTDB can be broken down into several key stages: preparation of the thiol-containing molecule, the disulfide formation reaction itself, and subsequent purification and analysis of the product.

Disulfide Bond Formation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis A Thiol-Containing Molecule (Peptide/Protein) B Reduction of Existing Disulfide Bonds (if necessary) e.g., with TCEP or DTT A->B C Buffer Exchange/ Purification to remove reducing agent B->C D Dissolve in Degassed Buffer (pH 7.0-8.5) C->D E Add DTDB Solution D->E F Incubate at RT E->F G Quench Reaction (optional) F->G H Purification (e.g., RP-HPLC) G->H I Characterization (e.g., Mass Spectrometry) H->I

Caption: General workflow for DTDB-mediated disulfide bond formation.

Detailed Protocol for Disulfide Bond Formation in a Peptide

This protocol provides a starting point for the formation of an intramolecular disulfide bond in a synthetic peptide containing two cysteine residues.

Materials:

  • Peptide with two free cysteine thiols

  • This compound (DTDB)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 7.5 (degassed)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) (if reduction is needed)

  • Purification Buffer A: 0.1% Trifluoroacetic acid (TFA) in water

  • Purification Buffer B: 0.1% TFA in acetonitrile

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Peptide Preparation:

    • If the peptide has existing disulfide bonds or is dimerized, it must first be reduced. Dissolve the peptide in the Reaction Buffer to a concentration of 1-5 mg/mL.

    • Add a 10-fold molar excess of TCEP and incubate at room temperature for 1 hour.

    • Remove the TCEP using a desalting column or by RP-HPLC purification. Lyophilize the purified reduced peptide.

  • DTDB Solution Preparation:

    • Prepare a 10 mM stock solution of DTDB in DMSO.

  • Disulfide Formation Reaction:

    • Dissolve the lyophilized, reduced peptide in the degassed Reaction Buffer to a final concentration of 0.1-1.0 mg/mL. The use of degassed buffer is important to prevent air oxidation of the thiols.

    • Slowly add the DTDB stock solution to the peptide solution with gentle stirring to achieve a 1.1 to 1.5-fold molar excess of DTDB over the peptide.

    • Allow the reaction to proceed at room temperature for 2-4 hours. The progress of the reaction can be monitored by observing the formation of the product peak and the disappearance of the starting material peak by RP-HPLC.

  • Reaction Quenching (Optional):

    • The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol, in a 2-fold molar excess relative to the initial DTDB concentration.

  • Purification of the Disulfide-Bonded Peptide:

    • Acidify the reaction mixture with a small amount of TFA to a pH of 2-3.

    • Purify the cyclic, disulfide-bonded peptide from the reaction mixture using RP-HPLC with a suitable gradient of Purification Buffer A and B.

  • Analysis and Characterization:

    • Collect the fractions corresponding to the product peak and confirm the molecular weight of the purified peptide using mass spectrometry. The expected mass will be 2 Da less than the reduced starting material due to the formation of the disulfide bond.

Data Presentation and Analysis

Quantitative data from the disulfide bond formation process should be systematically recorded and presented to allow for optimization and reproducibility.

Table 1: Reaction Parameters and Outcomes

ParameterCondition 1Condition 2Condition 3
Peptide Concentration (mg/mL) 0.10.51.0
DTDB Molar Excess 1.11.31.5
Reaction Time (hours) 234
Yield (%) 758582
Purity (%) 929594

Table 2: Analytical Characterization

Analytical MethodExpected ResultObserved Result
RP-HPLC Retention Time Shift relative to reduced peptideShift observed
Mass Spectrometry (m/z) [M-2H]+ of reduced peptideConfirmed

Visualization of the Reaction Mechanism

The underlying chemical transformation can be visualized as a two-step thiol-disulfide exchange process.

Thiol_Disulfide_Exchange A Peptide-SH + DTDB B Peptide-S-S-R' + R'-SH (Mixed Disulfide) A->B C Peptide-S-S-R' + Peptide-SH D Peptide-S-S-Peptide + R'-SH (Cyclized Peptide) C->D Intramolecular Thiol-Disulfide Exchange

Caption: Mechanism of DTDB-mediated disulfide bond formation.

Troubleshooting

  • Low Yield:

    • Ensure complete reduction of the starting material.

    • Optimize the molar excess of DTDB.

    • Confirm the pH of the reaction buffer is within the optimal range (7.0-8.5).

    • Ensure the reaction buffer is thoroughly degassed to prevent premature oxidation.

  • Formation of Dimers/Oligomers:

    • Decrease the concentration of the peptide in the reaction mixture to favor intramolecular cyclization over intermolecular reactions.

    • Add the DTDB solution slowly to the peptide solution.

  • Incomplete Reaction:

    • Increase the reaction time and monitor by HPLC.

    • Increase the molar excess of DTDB.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle DTDB and organic solvents in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

By following these detailed protocols and considering the key reaction parameters, researchers can effectively utilize this compound for the controlled and efficient formation of disulfide bonds in peptides and proteins, a critical step in the development of robust and effective biotherapeutics.

References

2,2'-Dithiodibenzoic Acid: A Versatile Tool for Interrogating Protein Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 2,2'-Dithiodibenzoic acid (DTDBA) is emerging as a valuable reagent for researchers in structural biology, biochemistry, and drug development. This disulfide-containing aromatic carboxylic acid provides a versatile platform for quantifying protein sulfhydryl groups, cross-linking protein subunits, and developing novel enzyme inhibitors and probes. These application notes provide detailed protocols and data to facilitate the use of DTDBA in studying protein structure and function.

Introduction

This compound (DTDBA) is an organosulfur compound that reacts with free sulfhydryl (thiol) groups in proteins.[1] This reactivity forms the basis of its utility in protein science. The core of DTDBA's function lies in the disulfide bond, which can undergo a thiol-disulfide exchange reaction with the cysteine residues of a protein. This interaction results in the formation of a mixed disulfide, covalently modifying the protein.[1] This modification can be used to quantify the number of accessible thiols, to link different protein chains, or to probe the functional role of cysteine residues in enzymes.

Key Applications

DTDBA and its analogs are employed in several key areas of protein research:

  • Quantification of Sulfhydryl Groups: Similar to the well-known Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB), DTDBA can be used to determine the concentration of free thiol groups in a protein sample. The reaction of DTDBA with a thiol releases a chromophoric thione, allowing for spectrophotometric quantification.

  • Protein Cross-Linking: The bifunctional nature of DTDBA allows it to act as a cross-linking agent, forming covalent bonds between sulfhydryl groups on the same or different protein molecules.[2][3] This is particularly useful for studying protein-protein interactions and stabilizing protein complexes for structural analysis.

  • Enzyme Inhibition and Probe Development: By modifying essential cysteine residues in the active site of an enzyme, DTDBA can act as an inhibitor, providing insights into the enzyme's catalytic mechanism.[4] Furthermore, its ability to be introduced as a cleavable linker makes it a useful tool in the development of chemical probes and drug conjugates.

Data Presentation

The following tables summarize hypothetical quantitative data that could be generated from experiments using DTDBA. These tables are intended to serve as a template for organizing and presenting experimental results.

Table 1: Quantification of Sulfhydryl Groups in Model Proteins using DTDBA

ProteinKnown Free ThiolsExperimentally Determined Thiols (moles of thiol/mole of protein)% Modification
Bovine Serum Albumin (BSA)10.85 ± 0.0585%
Lysozyme0< 0.01< 1%
Papain (activated)10.92 ± 0.0492%

Table 2: Hypothetical Inhibition of Papain by this compound

InhibitorSubstrateSubstrate Concentration (μM)Inhibition TypeKi (μM)IC50 (μM)
This compoundNα-Benzoyl-L-arginine ethyl ester (BAEE)50Competitive15 ± 235 ± 4

Experimental Protocols

Protocol 1: Quantification of Protein Sulfhydryl Groups using DTDBA

This protocol is analogous to the established Ellman's test and is adapted for DTDBA. The reaction of DTDBA with a thiol produces 2-thiobenzoic acid.

Materials:

  • Protein sample

  • DTDBA solution (10 mM in a suitable organic solvent like DMSO, prepared fresh)

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0

  • Spectrophotometer

Procedure:

  • Prepare Protein Sample: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 µM. If the protein solution contains other thiol-containing compounds, they should be removed by dialysis or gel filtration.

  • Prepare Blank: In a cuvette, mix the Reaction Buffer and the same volume of the organic solvent used to dissolve DTDBA as will be added in the next step.

  • Reaction: To a cuvette containing the protein solution, add a small volume of the DTDBA stock solution to a final concentration of 100-200 µM. Mix gently by inverting the cuvette.

  • Incubation: Incubate the reaction mixture at room temperature for 15 minutes.

  • Measurement: Measure the absorbance of the solution at a wavelength determined to be the absorbance maximum for 2-thiobenzoic acid in the reaction buffer (this will need to be empirically determined, but is expected to be in the UV range).

  • Calculation: The concentration of sulfhydryl groups can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of 2-thiobenzoic acid (which must be determined experimentally under the assay conditions), c is the concentration of sulfhydryl groups, and l is the path length of the cuvette.

Protocol 2: In Vitro Protein Cross-Linking with DTDBA

This protocol outlines a general procedure for cross-linking proteins in solution using DTDBA.[2][3]

Materials:

  • Purified protein or protein complex (1-5 mg/mL)

  • DTDBA stock solution (10-25 mM in DMSO)

  • Cross-linking Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.5 (or other amine-free buffer)

  • Quenching Solution: 1 M Tris-HCl, pH 7.5

  • SDS-PAGE analysis reagents

Procedure:

  • Prepare Protein Sample: Prepare the protein sample in the Cross-linking Buffer.

  • Cross-linking Reaction: Add the DTDBA stock solution to the protein sample to a final concentration of 1-5 mM. The optimal concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quench Reaction: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Analysis: Analyze the cross-linked products by SDS-PAGE under non-reducing conditions to visualize the formation of higher molecular weight species. A control sample without the cross-linker should be run in parallel. To confirm the disulfide-linked nature of the cross-links, a sample can be treated with a reducing agent (e.g., DTT or β-mercaptoethanol) before loading on the gel.

Visualizations

Thiol_Disulfide_Exchange Protein_SH Protein-SH (Cysteine Residue) Mixed_Disulfide Protein-S-S-R (Mixed Disulfide) Protein_SH->Mixed_Disulfide Reaction DTDBA This compound (R-S-S-R) DTDBA->Mixed_Disulfide Thiobenzoic_Acid R-SH (2-Thiobenzoic Acid) DTDBA->Thiobenzoic_Acid Release

Figure 1: Thiol-Disulfide Exchange Reaction.

Crosslinking_Workflow cluster_0 Experimental Steps cluster_1 Expected Outcome Start Start: Protein Mixture Add_DTDBA Add DTDBA Start->Add_DTDBA Incubate Incubate (Cross-linking occurs) Add_DTDBA->Incubate Quench Quench Reaction Incubate->Quench Analyze Analyze (e.g., SDS-PAGE) Quench->Analyze Monomer Monomeric Proteins Analyze->Monomer Un-crosslinked Dimer Cross-linked Dimers/Oligomers Analyze->Dimer Cross-linked Enzyme_Inhibition_Pathway Enzyme Enzyme (with active site Cys-SH) Modified_Enzyme Enzyme-S-S-R (Inactive) Enzyme->Modified_Enzyme Inhibition by covalent modification DTDBA DTDBA DTDBA->Modified_Enzyme Product No Product Formation Modified_Enzyme->Product Substrate Substrate Substrate->Modified_Enzyme

References

Application Notes and Protocols for the Preparation of Silver Clusters using 2,2'-Dithiodibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atomically precise silver clusters have garnered significant interest in various scientific fields, including drug development, due to their unique physicochemical properties. This document provides detailed application notes and a protocol for the synthesis of a specific anionic heptadecanuclear silver(I) cluster using 2,2'-Dithiodibenzoic acid as a ligand precursor. The protocol is based on the work of Sun et al., who first reported this novel synthesis.[1][2] During the reaction, the this compound undergoes in-situ cleavage of its S-S and S-C bonds, leading to the formation of 2-mercaptobenzoic acid ligands that stabilize the silver cluster.[1][2]

Applications

This compound is a versatile reagent with applications beyond the synthesis of silver clusters. It is utilized as a sulfhydryl modifying reagent in biological studies and serves as a precursor in the synthesis of various organic compounds, including some with potential therapeutic applications, such as anti-HIV-1 agents.[3] The resulting silver clusters exhibit moderate orange-red emission in the solid state at room temperature, suggesting potential applications in bio-imaging and sensing.[1][2] Silver nanoparticles and clusters are also being explored for their therapeutic potential, including as antiviral and anticancer agents.

Data Presentation

The following table summarizes the key parameters and findings related to the synthesis of the anionic heptadecanuclear silver(I) cluster.

ParameterValue / DescriptionReference
Product Anionic heptadecanuclear silver(I) cluster: (NH₄)₁₇[(μ₆-S)@Ag₁₇(mba)₁₆]·22H₂O (mba = 2-mercaptobenzoic acid)[1][2]
Ligand Precursor This compound (H₂dtba)[1][2]
Silver Source Silver oxide (Ag₂O)[1][2]
Reaction Conditions Ultrasonic irradiation (160 W, 40 kHz) at 50 °C for 30 minutes in the presence of aqueous ammonia (B1221849).[2]
Product Formation Yellow crystals obtained by evaporation at room temperature.[2]
Key Reaction Feature In-situ generation of 2-mercaptobenzoic acid and a sulfide (B99878) anion from this compound.[1][2]
Observed Property Moderate orange-red emission in the solid state at room temperature.[1][2]

Experimental Protocols

Protocol 1: Synthesis of Anionic Heptadecanuclear Silver(I) Cluster

This protocol is adapted from the communication by Sun et al.[1][2] and outlines the procedure for the synthesis of the silver cluster.

Materials:

  • This compound (H₂dtba)

  • Silver oxide (Ag₂O)

  • Aqueous ammonia (25%)

  • Deionized water

  • Ethanol (B145695) (for washing)

  • Diethyl ether (for washing)

Equipment:

  • Ultrasonic bath (160 W, 40 kHz)

  • Reaction vessel (e.g., a glass beaker or flask)

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath capable of maintaining 50 °C

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Crystallization dish

Procedure:

  • Reagent Preparation: In a reaction vessel, combine equimolar amounts of this compound and silver oxide.

    • Note: The original publication does not specify the exact amounts, but a typical laboratory scale might involve 0.1 mmol of each reagent.

  • Solvent Addition: To the solid mixture, add a suitable amount of deionized water and 1 mL of aqueous ammonia (25%). The total volume should be sufficient to allow for effective stirring and sonication.

  • Reaction: Place the reaction vessel in an ultrasonic bath maintained at 50 °C. Sonicate the mixture for 30 minutes at a power of 160 W and a frequency of 40 kHz.

  • Filtration: After the reaction is complete, filter the hot solution to remove any unreacted starting materials or insoluble byproducts.

  • Crystallization: Transfer the clear filtrate to a crystallization dish and allow the solvent to evaporate slowly at room temperature.

  • Product Isolation: Yellow crystals of the anionic heptadecanuclear silver(I) cluster will form upon solvent evaporation.

  • Washing and Drying: Carefully collect the crystals and wash them with a small amount of cold ethanol and then diethyl ether to remove any residual soluble impurities. Dry the crystals under vacuum.

  • Storage: The crystals are reported to be stable in the mother liquor but become brittle upon exposure to air.[2] It is recommended to store them under an inert atmosphere.

Visualizations

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_purification Purification & Isolation cluster_product Final Product reagent1 This compound reaction Ultrasonication (50 °C, 30 min) reagent1->reaction reagent2 Silver Oxide reagent2->reaction reagent3 Aqueous Ammonia reagent3->reaction filtration Filtration reaction->filtration evaporation Evaporation filtration->evaporation crystallization Crystallization evaporation->crystallization washing Washing crystallization->washing product Anionic Heptadecanuclear Silver(I) Cluster washing->product

Caption: Experimental workflow for the synthesis of silver clusters.

References

Application Notes and Protocols for the Synthesis of Anti-HIV-1 Agents Based on 2,2'-Dithiodibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anti-HIV-1 agents derived from 2,2'-dithiodibenzoic acid. The primary focus is on 2,2'-dithiobisbenzamides, a class of compounds that have demonstrated potent activity against HIV-1. Their mechanism of action involves the targeted inhibition of the HIV-1 nucleocapsid protein (NCp7), a critical viral protein for replication, through the ejection of zinc from its zinc finger domains. This document outlines the synthetic procedures, key biological assays for activity and mechanism validation, and presents quantitative data for representative compounds.

Introduction

The HIV-1 nucleocapsid protein (NCp7) is a highly conserved, small, basic protein that plays a crucial role in multiple stages of the viral life cycle, including reverse transcription and genomic RNA packaging. NCp7 contains two highly conserved zinc finger domains of the Cys-X2-Cys-X4-His-X4-Cys (CCHC) type, which are essential for its function. The disruption of these zinc fingers presents an attractive target for the development of novel anti-HIV-1 therapeutics.[1] 2,2'-dithiobisbenzamides have emerged as a promising class of NCp7 inhibitors. These compounds act as electrophilic agents that target the cysteine residues within the NCp7 zinc fingers, leading to the ejection of the coordinated zinc ions and subsequent loss of protein function. This document provides the necessary information for the synthesis and evaluation of these potential anti-HIV-1 agents.

Data Presentation

The following table summarizes the in vitro anti-HIV-1 activity and cytotoxicity of selected 2,2'-dithiobisbenzamide derivatives.

Compound IDR SubstituentEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
1 H>100>100-
2 Methyl2.55020
3 Ethyl1.9>50>26.3
4 Isopropyl3.27523.4
5 Phenyl0.82531.3
PD 159206 Not Specifiedlow µMNot SpecifiedHigh
PD 161374 Not Specifiedlow µMNot SpecifiedHigh

EC50 (50% effective concentration) is the concentration of the compound that inhibits HIV-1 replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces the viability of host cells by 50%. Data compiled from multiple sources.[1]

Experimental Protocols

Protocol 1: General Synthesis of 2,2'-Dithiobis(N-substituted benzamide) Derivatives

This protocol describes a general two-step synthesis of 2,2'-dithiobis(N-substituted benzamide) derivatives starting from this compound.

Step 1: Synthesis of 2,2'-Dithiodibenzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).

  • Add thionyl chloride (5-10 equivalents) in a fume hood.

  • Slowly heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours, or until the evolution of gas ceases. The solid should completely dissolve.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure.

  • The resulting crude 2,2'-dithiodibenzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of 2,2'-Dithiobis(N-substituted benzamide)

  • Dissolve the crude 2,2'-dithiodibenzoyl chloride (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve the desired primary or secondary amine (2.2 equivalents) and a non-nucleophilic base such as triethylamine (B128534) (2.5 equivalents) in the same anhydrous solvent.

  • Add the amine solution dropwise to the cooled solution of 2,2'-dithiodibenzoyl chloride with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired 2,2'-dithiobis(N-substituted benzamide).

Protocol 2: In Vitro Anti-HIV-1 Activity Assay using TZM-bl Reporter Cells

This protocol describes a cell-based assay to determine the anti-HIV-1 activity of the synthesized compounds using TZM-bl cells, which express luciferase and β-galactosidase under the control of the HIV-1 LTR.

Materials:

  • TZM-bl cells

  • Complete growth medium (DMEM supplemented with 10% FBS, penicillin/streptomycin)

  • HIV-1 laboratory-adapted strains (e.g., HIV-1 IIIB)

  • Synthesized compounds dissolved in DMSO

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium and incubate overnight at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should be less than 0.5%.

  • On the day of infection, remove the medium from the cells and add 50 µL of the diluted compounds to the respective wells. Include wells with medium only (cell control) and wells with virus and no compound (virus control).

  • Add 50 µL of HIV-1 virus stock (at a pre-determined dilution to give a sufficient signal) to each well, except for the cell control wells.

  • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, remove the supernatant and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

  • Measure the luciferase activity using a luminometer.

  • Calculate the percentage of inhibition for each compound concentration relative to the virus control.

  • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

  • Concurrently, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) with the same compounds on uninfected TZM-bl cells to determine the CC50 values.

Protocol 3: Fluorescence-Based Zinc Ejection Assay from HIV-1 NCp7

This protocol describes a fluorescence-based assay to measure the ability of the synthesized compounds to eject zinc from the HIV-1 NCp7 protein. The assay utilizes a zinc-specific fluorescent probe, such as TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide).[2][3]

Materials:

  • Recombinant HIV-1 NCp7 protein

  • Zinc ejection buffer (e.g., 25 mM HEPES, pH 7.5)

  • TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide) stock solution in DMSO

  • Synthesized compounds dissolved in DMSO

  • Fluorometer and cuvettes or a microplate reader with fluorescence capabilities

Procedure:

  • Prepare a solution of NCp7 (e.g., 1-5 µM) in the zinc ejection buffer.

  • Prepare a working solution of TSQ (e.g., 10-20 µM) in the same buffer.

  • In a fluorometer cuvette or a well of a microplate, combine the NCp7 solution and the TSQ solution.

  • Record the baseline fluorescence (Excitation: ~335 nm, Emission: ~495 nm).

  • Add a specific concentration of the test compound to the mixture and immediately start recording the fluorescence intensity over time.

  • A rapid increase in fluorescence indicates the ejection of Zn2+ from NCp7, which then binds to TSQ, causing an increase in its fluorescence.

  • As a positive control, a strong zinc chelator like EDTA can be used.

  • The rate of zinc ejection can be determined by analyzing the kinetics of the fluorescence increase.

Mandatory Visualization

G cluster_synthesis Synthesis Workflow DTDA This compound DTDC 2,2'-Dithiodibenzoyl Chloride DTDA->DTDC Thionyl Chloride DTBA 2,2'-Dithiobis(N-substituted benzamide) DTDC->DTBA Amine Primary/Secondary Amine Amine->DTBA

Caption: General synthesis workflow for 2,2'-dithiobisbenzamide derivatives.

G HIV HIV-1 Virion NCp7_active Active NCp7 (with Zinc Fingers) HIV->NCp7_active contains NCp7_inactive Inactive NCp7 (Zinc Ejected) NCp7_active->NCp7_inactive Zinc Ejection Viral_Replication Viral Replication Blocked NCp7_active->Viral_Replication Essential for DTBA 2,2'-Dithiobisbenzamide DTBA->NCp7_active Targets NCp7_inactive->Viral_Replication Inhibits

Caption: Mechanism of action of 2,2'-dithiobisbenzamides against HIV-1.

G cluster_assay Experimental Workflow Compound Synthesized Compound AntiHIV_Assay Anti-HIV-1 Activity Assay (TZM-bl cells) Compound->AntiHIV_Assay Zinc_Ejection_Assay Zinc Ejection Assay (NCp7) Compound->Zinc_Ejection_Assay EC50 Determine EC50 AntiHIV_Assay->EC50 Mechanism Confirm Mechanism Zinc_Ejection_Assay->Mechanism

Caption: Workflow for the biological evaluation of synthesized compounds.

References

Application Notes and Protocols for Recyclable Thermosetting Polymers Based on 2,2'-Dithiodibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of recyclable thermosetting polymers represents a significant advancement in sustainable materials science. Traditional thermosets, known for their robust mechanical and thermal properties, are notoriously difficult to recycle due to their permanently cross-linked molecular structures. This limitation contributes to growing environmental concerns regarding plastic waste. A promising strategy to overcome this challenge is the incorporation of dynamic covalent bonds into the polymer network, which allows for the material to be reprocessed and recycled.

One such approach involves the use of 2,2'-Dithiodibenzoic acid (DTBA), an aromatic dicarboxylic acid containing a disulfide bond. When used as a curing agent for epoxy resins, particularly those derived from renewable resources like epoxidized vegetable oils (EVOs), DTBA facilitates the formation of vitrimers. These materials behave as classic thermosets at service temperatures but exhibit dynamic bond exchange at elevated temperatures, enabling them to be reshaped, repaired, and recycled. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and recycling of thermosetting polymers based on this compound.

I. Synthesis of Recyclable Thermosets from Epoxidized Vegetable Oils and this compound

This section outlines the synthesis of a series of recyclable thermosets by copolymerizing various epoxidized vegetable oils (EVOs) with this compound (DTBA). The properties of the resulting thermosets are highly dependent on the type of EVO used, specifically its epoxy content.

Materials
  • Epoxidized Vegetable Oils (EVOs) - e.g., Epoxidized Linseed Oil (ELO), Epoxidized Soybean Oil (ESO), and other EVOs with varying epoxy content

  • This compound (DTBA), 95% purity

  • Initiator (e.g., Imidazole (IM), 1-methylimidazole (B24206) (1-MI), or N,N-dimethylbenzylamine (DMBA)), 99% purity

Experimental Protocol
  • Formulation Preparation :

    • In a suitable reaction vessel, combine the selected Epoxidized Vegetable Oil (EVO) monomer with this compound (DTBA).

    • The molar ratio of the epoxy groups from the EVO to the carboxylic acid groups from the DTBA should be maintained at 1:1.[1]

    • Add 1 wt% of the selected initiator (e.g., Imidazole) to the EVO/DTBA mixture.[1]

  • Mixing :

    • Heat the mixture to 80 °C while stirring continuously until a homogeneous mixture is obtained.[1]

  • Curing and Post-Curing :

    • The optimal curing and post-curing temperatures and durations are determined based on Differential Scanning Calorimetry (DSC) analysis of the specific EVO/DTBA formulation.[1] The goal is to achieve a complete reaction, indicated by the absence of any residual enthalpy in a second DSC scan, and to maximize the glass transition temperature (Tg) of the final thermoset.[1]

    • A typical curing protocol involves heating the mixture in a mold at a predetermined temperature (e.g., 150-180 °C) for a specified time (e.g., 2-4 hours).

    • Post-curing is often performed at a slightly higher temperature (e.g., 180-200 °C) for an additional period (e.g., 1-2 hours) to ensure complete cross-linking.

II. Characterization of Recyclable Thermosets

A comprehensive characterization of the synthesized thermosets is crucial to understand their properties and performance. The following are key analytical techniques and their protocols.

A. Thermal Properties

1. Differential Scanning Calorimetry (DSC)

  • Purpose : To determine the glass transition temperature (Tg) and to monitor the curing process.

  • Protocol :

    • Place a 5-10 mg sample of the cured thermoset into an aluminum DSC pan.

    • Heat the sample from room temperature to a temperature above the expected Tg (e.g., 200 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Cool the sample back to room temperature.

    • Perform a second heating scan under the same conditions. The Tg is determined from the inflection point of the heat flow curve in the second heating scan.

2. Thermogravimetric Analysis (TGA)

  • Purpose : To evaluate the thermal stability of the thermoset.

  • Protocol :

    • Place a 10-15 mg sample of the cured thermoset into a ceramic TGA pan.

    • Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen or air atmosphere.

    • Record the weight loss as a function of temperature. The onset of decomposition and the temperature of maximum weight loss are key parameters to determine thermal stability.

B. Mechanical Properties

1. Dynamic Mechanical Analysis (DMA)

  • Purpose : To investigate the viscoelastic properties of the thermoset, including the storage modulus (E'), loss modulus (E''), and tan delta (tan δ). The peak of the tan δ curve is often used as an indicator of the glass transition temperature.

  • Protocol :

    • Prepare a rectangular sample of the cured thermoset with typical dimensions of 30 mm x 10 mm x 2 mm.

    • Perform a temperature sweep from room temperature to a temperature above the Tg at a fixed frequency (e.g., 1 Hz) and a controlled heating rate (e.g., 3 °C/min).

2. Tensile Testing

  • Purpose : To determine the mechanical properties such as tensile strength, Young's modulus, and elongation at break.

  • Protocol :

    • Prepare dog-bone shaped specimens according to a standard method (e.g., ASTM D638).

    • Conduct the tensile test at a constant crosshead speed until the specimen fractures.

Quantitative Data Summary

The following tables summarize the thermo-mechanical properties of recyclable thermosets prepared from various epoxidized vegetable oils and this compound.

Table 1: Thermal Properties of EVO-DTBA Thermosets

Epoxidized Vegetable Oil (EVO)Epoxy Content (meq/g)Glass Transition Temperature (Tg) by DSC (°C)Tan δ Peak Temperature by DMA (°C)5% Weight Loss Temperature (TGA, °C)
Epoxidized Linseed Oil (ELO)~5.7~65~80~320
Epoxidized Soybean Oil (ESO)~4.5~50~65~315
Epoxidized High Oleic Sunflower Oil~3.2~35~45~330
Epoxidized Camelina Oil~5.1~60~75~325

Note: The values presented are approximate and can vary depending on the specific batch of EVO, initiator, and curing conditions.

Table 2: Mechanical Properties of EVO-DTBA Thermosets

Epoxidized Vegetable Oil (EVO)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
Epoxidized Linseed Oil (ELO)25 - 401.0 - 1.52 - 5
Epoxidized Soybean Oil (ESO)15 - 300.5 - 1.05 - 15
Epoxidized High Oleic Sunflower Oil5 - 150.1 - 0.550 - 150
Epoxidized Camelina Oil20 - 350.8 - 1.23 - 10

Note: The mechanical properties are highly dependent on the cross-link density, which is influenced by the epoxy content of the EVO.

III. Recycling and Reprocessing Protocol

The disulfide bonds in the thermoset network allow for reprocessing and recycling through a thermally activated disulfide exchange mechanism.

A. Reprocessing (Hot Press)
  • Grinding : Grind the cured thermoset into a fine powder.

  • Molding : Place the powder into a mold.

  • Hot Pressing : Apply heat and pressure. Typical conditions are 180-200 °C and 5-10 MPa for 15-30 minutes. The disulfide exchange reactions will allow the polymer network to rearrange and form a new, solid piece upon cooling.

B. Chemical Recycling (Degradation and Re-synthesis)

A more complete recycling can be achieved by chemically degrading the polymer network to recover the constituent monomers or oligomers.

  • Degradation :

    • Immerse the ground thermoset in a solution containing a thiol-containing compound (e.g., 2-mercaptoethanol (B42355) or dithiothreitol) in an appropriate solvent.

    • The thiol-disulfide exchange reaction will break down the cross-linked network, dissolving the polymer.

  • Recovery :

    • The dissolved oligomers and monomers can be recovered from the solution through precipitation or solvent evaporation.

  • Re-synthesis :

    • The recovered materials can be re-polymerized, often with the addition of fresh monomers, to create a new thermoset material.

IV. Visualizations

Reaction Mechanism

The curing process involves the reaction between the epoxy groups of the EVO and the carboxylic acid groups of DTBA, catalyzed by an initiator. This forms a cross-linked polymer network containing disulfide bonds.

ReactionMechanism EVO Epoxidized Vegetable Oil (EVO) (with epoxy groups) Thermoset Recyclable Thermoset (Cross-linked network with disulfide bonds) EVO->Thermoset DTBA This compound (DTBA) (with carboxylic acid and disulfide groups) DTBA->Thermoset Initiator Initiator (e.g., Imidazole) Initiator->Thermoset catalyzes

Caption: Curing reaction of EVO and DTBA to form a recyclable thermoset.

Experimental Workflow

The overall experimental workflow for the synthesis and characterization of the recyclable thermosets is summarized below.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_recycling Recycling Formulation Formulation (EVO + DTBA + Initiator) Mixing Mixing at 80 °C Formulation->Mixing Curing Curing and Post-Curing (DSC determined) Mixing->Curing DSC DSC Analysis (Tg, Curing Profile) Curing->DSC TGA TGA Analysis (Thermal Stability) Curing->TGA DMA DMA Analysis (Viscoelastic Properties) Curing->DMA Tensile Tensile Testing (Mechanical Properties) Curing->Tensile Grinding Grinding Curing->Grinding HotPress Hot Pressing (Reprocessing) Grinding->HotPress Chemical Chemical Degradation (Recycling) Grinding->Chemical

Caption: Experimental workflow for synthesis, characterization, and recycling.

Disulfide Exchange Mechanism for Recyclability

The recyclability of these thermosets is attributed to the dynamic nature of the disulfide bonds, which can undergo exchange reactions at elevated temperatures, allowing the polymer network to rearrange.

DisulfideExchange P1_SS_P2 P1-S-S-P2 P1_SS_P3 P1-S-S-P3 P1_SS_P2->P1_SS_P3 Disulfide Exchange P2_SS_P4 P2-S-S-P4 P1_SS_P2->P2_SS_P4 P3_SS_P4 P3-S-S-P4 P3_SS_P4->P1_SS_P3 P3_SS_P4->P2_SS_P4

Caption: Disulfide exchange mechanism enabling recyclability.

References

Probing Protein Conformation with 2,2'-Dithiodibenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the three-dimensional structure of proteins and their conformational dynamics is paramount in biological research and drug development. Conformational changes are often intrinsically linked to protein function, including enzymatic activity, signal transduction, and protein-protein interactions. 2,2'-Dithiodibenzoic acid (DTDB) is a valuable tool for probing protein conformation by assessing the accessibility of cysteine residues' sulfhydryl groups.

The underlying principle of this method is the thiol-disulfide exchange reaction between DTDB and a free sulfhydryl group (-SH) of a cysteine residue within a protein. This reaction results in the formation of a mixed disulfide and the release of one molecule of 2-mercaptobenzoic acid (2-MBA). The number of accessible sulfhydryl groups and their rate of reaction can provide insights into the protein's conformational state. Changes in conformation, induced by factors such as ligand binding, denaturation, or mutation, can alter the exposure of cysteine residues, which can be quantified by monitoring the reaction with DTDB.

While the isomer 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) is more commonly employed for this purpose due to its chromogenic product absorbing in the visible spectrum, the chemical principle and application of DTDB are analogous. These notes provide a comprehensive guide to using DTDB for protein conformational analysis, with protocols adapted from the well-established methods for DTNB.

Mechanism of Action

The core of the assay lies in the reaction of DTDB with a protein's free sulfhydryl group. The disulfide bond in DTDB is attacked by the nucleophilic thiolate anion (R-S⁻) of a cysteine residue. This leads to the formation of a mixed disulfide between the protein and a 2-mercaptobenzoic acid moiety, and the release of a second molecule of 2-mercaptobenzoic acid.

Caption: Reaction of DTDB with a protein sulfhydryl group.

The released 2-mercaptobenzoic acid can be quantified by its absorbance in the ultraviolet (UV) region of the electromagnetic spectrum.

Data Presentation

The quantitative data associated with the use of dithiodibenzoic acid reagents for sulfhydryl quantification is summarized below. It is important to note that the data for the more commonly used isomer, DTNB, is well-established and provided here for reference and as a basis for the adapted DTDB protocol.

ParameterThis compound (DTDB)5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
Synonyms Dithiosalicylic acidEllman's Reagent
Reaction Product 2-Mercaptobenzoic acid (2-MBA)2-nitro-5-thiobenzoate (TNB)
Absorbance Maximum (λmax) ~220 nm and a shoulder at ~239 nm412 nm
Molar Extinction Coefficient (ε) ~15,136 M⁻¹cm⁻¹ at 220 nm; ~6,457 M⁻¹cm⁻¹ at 239 nm[1]14,150 M⁻¹cm⁻¹ at 412 nm (pH 8.0)
Optimal pH Range 7 - 87 - 8
Typical Reagent Concentration 0.1 - 1 mM0.1 - 1 mM
Important Considerations Absorbance measurement in the UV range may have interference from the protein sample. Appropriate blanks and controls are crucial.Absorbance in the visible range minimizes interference from protein absorbance.

Experimental Protocols

Note: The following protocols are adapted for the use of this compound (DTDB) based on the well-established procedures for its isomer, DTNB (Ellman's Reagent). The fundamental chemistry is identical; however, the spectrophotometric measurement is performed in the UV range for DTDB.

Protocol 1: Preparation of Reagents
  • Reaction Buffer:

    • Prepare a 0.1 M sodium phosphate (B84403) buffer with 1 mM EDTA, adjusted to pH 8.0.

    • The buffer should be degassed to minimize oxidation of sulfhydryl groups.

    • Note: Tris buffers are generally avoided as they can contain primary amines that may interfere with certain protein modification studies.

  • DTDB Stock Solution:

    • Prepare a 10 mM stock solution of DTDB in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, as DTDB has limited solubility in aqueous buffers.

    • Store the stock solution at -20°C, protected from light.

  • Protein Sample:

    • The protein of interest should be in a buffer compatible with the reaction (e.g., the reaction buffer).

    • If the protein solution contains other thiol-containing compounds (e.g., DTT, β-mercaptoethanol), these must be removed by dialysis or gel filtration prior to the assay.

Protocol 2: General Assay for Quantifying Accessible Sulfhydryl Groups

This protocol determines the total number of accessible sulfhydryl groups in a protein sample under specific conditions.

General_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Protein Sample D Mix Protein, DTDB, and Buffer A->D B Prepare DTDB Working Solution B->D C Prepare Reaction Buffer C->D E Incubate at Room Temperature D->E F Measure Absorbance at 220 nm or 239 nm E->F G Calculate Concentration of 2-MBA F->G H Determine Moles of SH per Mole of Protein G->H Conformational_Change_Workflow cluster_conditions Experimental Conditions cluster_reaction DTDB Reaction & Measurement cluster_comparison Data Comparison cluster_conclusion Conclusion A1 Condition 1 (e.g., Native) B Perform DTDB Assay (Protocol 2) A1->B A2 Condition 2 (e.g., + Ligand) A2->B A3 Condition 3 (e.g., + Denaturant) A3->B C Compare Number of Accessible SH Groups B->C D Inference of Conformational Change C->D

References

Application Notes and Protocols for 2,2'-Dithiodibenzoic Acid in Advanced Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 2,2'-Dithiodibenzoic acid (DTDB) is not a commonly documented reagent in mainstream proteomics literature. The following application notes are based on the chemical properties of DTDB's disulfide bond and carboxylic acid functionalities, drawing parallels with established proteomics techniques. The protocols provided are illustrative and would require optimization for specific experimental conditions.

Application Note 1: Homobifunctional Cross-Linking for Probing Protein-Protein Interactions

Introduction: Chemical cross-linking coupled with mass spectrometry (XL-MS) is a powerful technique for identifying protein-protein interactions and elucidating the three-dimensional structure of protein complexes.[1] Homobifunctional cross-linkers possess two identical reactive groups that can covalently link functional groups on amino acid residues within a certain distance.[2] While reagents targeting primary amines (e.g., lysines) are common, targeting other residues, such as acidic residues (aspartic and glutamic acid), can provide complementary structural information.[3]

This application note describes a hypothetical workflow using a derivative of this compound as a homobifunctional cross-linker for acidic residues. The carboxylic acid groups of DTDB can be activated, for example, to N-hydroxysuccinimide (NHS) esters, to create a reagent reactive towards primary amines, or used in conjunction with a coupling agent like EDC to react with primary amines. Alternatively, and for a more novel application, the carboxyl groups can be converted to hydrazides to target acidic residues in the presence of a carboxyl-activating agent.[3] The disulfide bond in the DTDB backbone offers the additional advantage of being cleavable under reducing conditions, which can simplify data analysis.

Experimental Protocol: Cross-Linking of a Protein Complex with Activated DTDB

1. Preparation of Activated DTDB (DTDB-bis-NHS ester): (This is a hypothetical synthesis based on standard chemical procedures.) a. Dissolve this compound in a suitable anhydrous organic solvent (e.g., DMF or DMSO). b. Add N-Hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in molar excess. c. Allow the reaction to proceed at room temperature for several hours. d. Purify the resulting DTDB-bis-NHS ester by an appropriate method, such as recrystallization or chromatography. e. Confirm the structure and purity by analytical techniques (e.g., NMR, mass spectrometry).

2. Cross-Linking Reaction: a. Prepare the purified protein complex at a concentration of 1-5 mg/mL in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). Avoid amine-containing buffers like Tris. b. Dissolve the DTDB-bis-NHS ester in a compatible anhydrous solvent (e.g., DMSO) to prepare a stock solution (e.g., 25 mM). c. Add the cross-linker stock solution to the protein solution to a final concentration of 0.5-2 mM. The optimal concentration should be determined empirically. d. Incubate the reaction mixture for 1-2 hours at room temperature or on ice to minimize non-specific interactions. e. Quench the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

3. Sample Preparation for Mass Spectrometry: a. Denature the cross-linked protein sample by adding urea (B33335) to a final concentration of 8 M. b. Reduce the disulfide bonds (including the cross-linker if desired at this stage) with dithiothreitol (B142953) (DTT) at a final concentration of 10 mM for 1 hour at 37°C. c. Alkylate cysteine residues with iodoacetamide (B48618) at a final concentration of 20 mM for 30 minutes at room temperature in the dark. d. Dilute the sample with a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the urea concentration to below 2 M. e. Digest the proteins with a protease, such as trypsin, overnight at 37°C. f. Acidify the peptide mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion. g. Desalt the peptides using a C18 solid-phase extraction column.

4. LC-MS/MS Analysis and Data Interpretation: a. Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Use specialized software (e.g., pLink, MeroX, XlinkX) to identify the cross-linked peptides from the MS/MS spectra. c. The identified cross-links provide distance constraints that can be used to model the protein-protein interaction interface.

Quantitative Data Summary: Cross-Linking of EGFR with a Hypothetical Partner Protein
Cross-Link IDProtein 1Residue 1Protein 2Residue 2Condition 1 (No Ligand) - Spectral CountCondition 2 (Ligand-Bound) - Spectral CountFold Change (Cond 2 / Cond 1)
XL-01EGFRE762Protein XK121155-3.0
XL-02EGFRD800Protein XK2348243.0
XL-03EGFRD994Protein YK551211-1.1
XL-04Protein XE150Protein XK1982018-1.1

Visualization of the Cross-Linking Workflow

cross_linking_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry ProteinComplex Protein Complex CrossLinkedComplex Cross-Linked Complex ProteinComplex->CrossLinkedComplex Cross-Linking ActivatedDTDB Activated DTDB ActivatedDTDB->CrossLinkedComplex Digestion Proteolytic Digestion CrossLinkedComplex->Digestion LCMS LC-MS/MS Digestion->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis PPI_Model Protein Interaction Model DataAnalysis->PPI_Model Generate

Caption: Workflow for protein cross-linking using activated DTDB.

Application Note 2: Reversible Affinity Purification of Thiol-Containing Proteins

Introduction: Affinity purification coupled with mass spectrometry (AP-MS) is a cornerstone of proteomics for identifying protein interaction partners.[4] This technique relies on the specific capture of a protein of interest (the "bait") to enrich for its binding partners (the "prey"). Reversible immobilization strategies are advantageous as they allow for the gentle elution of captured proteins, preserving the integrity of protein complexes.[5][6]

The disulfide bond in this compound is susceptible to cleavage by reducing agents. This property can be exploited for the reversible immobilization of proteins containing accessible cysteine residues.[5][6] By immobilizing DTDB on a solid support, a resin can be created that captures thiol-containing proteins through a disulfide exchange reaction. The captured proteins can then be eluted under mild conditions using a reducing agent like DTT or β-mercaptoethanol.

Experimental Protocol: Affinity Purification using DTDB-functionalized Resin

1. Preparation of DTDB-Functionalized Resin: a. Start with an amine-functionalized solid support (e.g., agarose (B213101) beads). b. Activate the carboxyl groups of this compound using a carbodiimide coupling agent (e.g., EDC) in a suitable buffer (e.g., MES buffer, pH 4.5-5.0). c. Add the activated DTDB to the amine-functionalized resin and allow the coupling reaction to proceed for several hours at room temperature. d. Wash the resin extensively to remove unreacted DTDB and byproducts. e. Block any remaining reactive sites on the resin using a suitable blocking agent (e.g., ethanolamine).

2. Protein Capture: a. Prepare a cell lysate under non-reducing conditions to preserve native disulfide bonds and free thiols. b. Incubate the cell lysate with the DTDB-functionalized resin for 1-4 hours at 4°C with gentle rotation. Proteins with accessible cysteine residues will form disulfide bonds with the immobilized DTDB. c. Wash the resin several times with a wash buffer (e.g., PBS with a mild detergent) to remove non-specifically bound proteins.

3. Elution of Captured Proteins: a. Elute the captured proteins by incubating the resin with an elution buffer containing a reducing agent (e.g., 50 mM DTT or 100 mM β-mercaptoethanol in PBS) for 30-60 minutes at room temperature. b. Collect the eluate containing the released proteins. c. Perform a second elution to ensure complete recovery.

4. Sample Preparation for Mass Spectrometry: a. Concentrate the eluted protein sample. b. Perform an in-solution or in-gel tryptic digest of the eluted proteins. c. Desalt the resulting peptides using a C18 column.

5. LC-MS/MS Analysis and Data Interpretation: a. Analyze the peptide mixture by LC-MS/MS. b. Identify the proteins using a database search algorithm (e.g., Mascot, Sequest). c. Compare the identified proteins against a control experiment (e.g., using a mock resin) to identify specific interactors.

Quantitative Data Summary: Proteins Captured by DTDB Resin from a Cell Lysate
Protein IDGene NameProtein DescriptionSpectral Abundance Factor (NSAF) - DTDB ResinNSAF - Control ResinSpecificity Ratio (DTDB/Control)
P00533EGFREpidermal growth factor receptor0.0150.00115.0
P60709ACTBActin, cytoplasmic 10.5200.4901.1
P11021HSP90AA1Heat shock protein HSP 90-alpha0.0890.00517.8
Q06830PRKDCDNA-dependent protein kinase catalytic subunit0.0090.000Inf

Visualization of the Affinity Purification Workflow

affinity_purification_workflow cluster_capture Protein Capture cluster_elution Elution CellLysate Cell Lysate (Non-reducing) Incubation Incubation & Washing CellLysate->Incubation DTDBResin DTDB-functionalized Resin DTDBResin->Incubation ElutionBuffer Elution Buffer (with DTT) Incubation->ElutionBuffer Add Eluate Eluted Proteins ElutionBuffer->Eluate Release MS_Analysis LC-MS/MS Eluate->MS_Analysis Analyze by ProteinID Protein Identification MS_Analysis->ProteinID Identify

Caption: Workflow for reversible affinity purification using DTDB.

Application Note 3: DTDB as a Chemical Probe for Profiling Protein Interactions

Introduction: Chemical proteomics employs small molecule probes to investigate protein function and interaction on a proteome-wide scale.[7] These probes can be used to identify the targets of drugs or to discover proteins that bind to specific chemical moieties. A chemical probe based on this compound could be used to identify proteins that have an affinity for this particular structural motif, which may be relevant in the context of drug development or in understanding the biological effects of related compounds.

This application note outlines a strategy for using a modified DTDB as a chemical probe for affinity-based protein profiling. By incorporating an affinity tag (e.g., biotin) and a photoreactive group, the DTDB probe can be used to capture and identify binding partners from a complex biological sample.

Experimental Protocol: Chemical Proteomics with a DTDB-based Probe

1. Synthesis of a DTDB-based Chemical Probe: (This is a hypothetical synthesis.) a. Synthesize a derivative of DTDB that incorporates a biotin (B1667282) tag for affinity purification and a photoreactive group (e.g., a diazirine) for covalent cross-linking upon UV irradiation. One of the carboxylic acid groups could be modified to include the biotin and photoreactive moiety via a linker.

2. Labeling and Cross-Linking: a. Incubate the DTDB-based probe with a cell lysate or live cells. b. Irradiate the sample with UV light to activate the photoreactive group, leading to covalent cross-linking of the probe to interacting proteins. c. As a control, perform a competition experiment by pre-incubating the lysate with an excess of unmodified DTDB before adding the probe.

3. Enrichment of Labeled Proteins: a. Lyse the cells (if labeled in vivo) and solubilize the proteins. b. Add streptavidin-coated beads to the lysate to capture the biotinylated probe-protein complexes. c. Wash the beads extensively to remove non-specifically bound proteins.

4. Elution and Sample Preparation for Mass Spectrometry: a. Elute the captured proteins from the beads, for example by boiling in SDS-PAGE sample buffer. b. Separate the eluted proteins by SDS-PAGE. c. Perform an in-gel tryptic digest of the protein bands. d. Extract the peptides and desalt them using a C18 column.

5. LC-MS/MS Analysis and Data Interpretation: a. Analyze the peptides by LC-MS/MS. b. Identify the proteins and quantify their abundance using label-free quantification or isotopic labeling methods. c. Proteins that are significantly enriched in the probe-treated sample compared to the control and competition experiments are considered specific interactors.

Quantitative Data Summary: Proteins Identified by the DTDB Chemical Probe
Protein IDGene NameProtein DescriptionLFQ Intensity (Probe)LFQ Intensity (Competition)p-value
Q13131NQO1NAD(P)H dehydrogenase [quinone] 11.5e72.1e5<0.001
P08670VIMVimentin8.9e68.5e60.85
P04075DLDDihydrolipoamide dehydrogenase2.3e73.4e5<0.001
P31946GSTP1Glutathione S-transferase P1.8e71.1e6<0.01

Visualization of the Chemical Proteomics Workflow

chemical_proteomics_workflow cluster_labeling Labeling & Cross-Linking cluster_enrichment Enrichment CellLysate Cell Lysate UV UV Irradiation CellLysate->UV DTDBProbe DTDB-based Probe DTDBProbe->UV Enrichment Enrichment & Washing UV->Enrichment StreptavidinBeads Streptavidin Beads StreptavidinBeads->Enrichment Elution Elution & Digestion Enrichment->Elution Elute MS_Analysis LC-MS/MS Elution->MS_Analysis Analyze by ProteinID Target Protein ID MS_Analysis->ProteinID Identify Targets

Caption: Workflow for chemical proteomics using a DTDB-based probe.

Signaling Pathway Diagram: EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and migration, and its dysregulation is frequently implicated in cancer.[8][9][10][11] Proteomics studies, including those employing cross-linking and affinity purification, are essential for dissecting the complex protein-protein interactions within this pathway.

EGFR_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding GRB2 GRB2 EGFR->GRB2 Recruitment PI3K PI3K EGFR->PI3K Activation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes Transcription->CellGrowth

Caption: Simplified representation of the EGFR signaling pathway.

References

Application Notes and Protocols: 2,2'-Dithiodibenzoic Acid as a Reversible Crosslinker in Biochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dithiodibenzoic acid (DTDB) is a homobifunctional crosslinking reagent that contains a disulfide bond within its structure. This feature makes it a valuable tool in biochemistry for the reversible crosslinking of proteins and other biomolecules. The carboxyl groups at either end of the molecule can be activated to react with primary amines (e.g., lysine (B10760008) residues on a protein), forming stable amide bonds. The centrally located disulfide bond can be readily cleaved by reducing agents, allowing for the dissociation of the crosslinked molecules. This reversibility is particularly advantageous for applications such as studying protein-protein interactions, creating reversible hydrogels for drug delivery, and developing cleavable linkers for antibody-drug conjugates (ADCs).

This document provides detailed application notes and protocols for the use of DTDB as a reversible crosslinker in biochemical research.

Principle of Action

The utility of DTDB as a reversible crosslinker is based on a two-stage chemical process:

  • Activation and Crosslinking: The carboxyl groups of DTDB are not inherently reactive towards primary amines on proteins. They must first be activated, typically using a carbodiimide (B86325) coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1] EDC activates the carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with NHS to form a more stable amine-reactive NHS ester. The NHS-activated DTDB can then efficiently react with primary amines on target proteins to form stable amide linkages, creating a covalent crosslink.[1]

  • Cleavage of the Disulfide Bond: The disulfide bond in the spacer arm of the crosslinked product is susceptible to reduction. Treatment with reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) cleaves the disulfide bond, regenerating the free sulfhydryl groups and effectively reversing the crosslink.[2] This allows for the release of the linked biomolecules.

Applications

  • Studying Protein-Protein Interactions: DTDB can be used to capture and identify interacting proteins. By crosslinking proteins in a complex, the interaction can be stabilized for subsequent analysis by techniques like SDS-PAGE and mass spectrometry. The ability to cleave the crosslink simplifies the identification of the individual protein components.

  • Reversible Hydrogel Formation: DTDB can be used to crosslink polymers containing primary amines to form hydrogels.[3] The reversible nature of the disulfide bonds allows for the controlled degradation of the hydrogel and release of encapsulated molecules, making it useful for drug delivery applications.[3]

  • Cleavable Linkers in Antibody-Drug Conjugates (ADCs): The principle of reversible disulfide linkage is employed in the design of ADCs. A cytotoxic drug can be attached to an antibody via a linker containing a disulfide bond. The ADC remains stable in the bloodstream, but upon internalization into a target cell, the disulfide bond is cleaved in the reducing intracellular environment, releasing the drug.

Data Presentation

While specific quantitative data for this compound is not extensively available in the literature, the following tables provide a summary of typical conditions and efficiencies for the key steps involved in its use, based on general knowledge of EDC/NHS chemistry and disulfide bond cleavage.

Table 1: Typical Reaction Conditions for EDC/NHS Activation and Crosslinking

ParameterRecommended ConditionNotes
Activation Buffer MES Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)MES is a non-amine, non-carboxylate buffer suitable for EDC chemistry.[2]
Coupling Buffer Phosphate-Buffered Saline (PBS), pH 7.2-8.0The reaction of NHS esters with primary amines is most efficient at a slightly alkaline pH.[2]
EDC Concentration 2-10 mMA molar excess over the carboxyl groups is typically used.[2]
NHS/Sulfo-NHS Conc. 5-25 mMA molar excess over EDC helps to improve the efficiency of NHS-ester formation.[2]
Activation Time 15-30 minutes at room temperatureThe O-acylisourea intermediate is unstable in aqueous solution.[1]
Coupling Time 1-2 hours at room temperature or 4°CLonger incubation times may be required at lower temperatures.
Quenching Reagent Hydroxylamine, Tris, or Glycine (10-50 mM)Quenches unreacted NHS esters.[1]

Table 2: Comparison of Reducing Agents for Disulfide Bond Cleavage

Reducing AgentTypical ConcentrationOptimal pHReaction TimeAdvantagesDisadvantages
Dithiothreitol (DTT) 10-100 mM7.5 - 8.515-30 min at 37°CInexpensive, commonly available.Less effective at acidic pH, can interfere with subsequent maleimide-based labeling.[2]
Tris(2-carboxyethyl)phosphine (TCEP) 5-50 mM1.5 - 8.5< 5 min at room temperatureOdorless, more stable, effective over a wider pH range, does not contain thiols.[2][4]More expensive than DTT.[4]

Experimental Protocols

Protocol 1: Two-Step Protein Crosslinking using DTDB with EDC/NHS Activation

This protocol describes the crosslinking of two proteins (Protein A and Protein B) in solution.

Materials:

  • This compound (DTDB)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[2]

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS[2]

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[2]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Protein A and Protein B in a suitable buffer

  • Desalting columns

Procedure:

  • Prepare DTDB Stock Solution: Dissolve DTDB in an organic solvent such as DMSO to a concentration of 10-25 mM.

  • Activate DTDB: a. In a microcentrifuge tube, add the desired amount of DTDB stock solution to the Activation Buffer. b. Add EDC and NHS to the DTDB solution to final concentrations of 2 mM and 5 mM, respectively.[2] c. Incubate for 15 minutes at room temperature to activate the carboxyl groups of DTDB.[2]

  • Crosslinking Reaction: a. Add the activated DTDB solution to the protein mixture (Protein A and Protein B) in Coupling Buffer. The final concentration of the crosslinker should be in the range of 0.25-5 mM, with a 20- to 50-fold molar excess over the protein concentration if the protein concentration is low (< 5 mg/mL). b. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench Reaction: Add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to stop the reaction.[2]

  • Analysis of Crosslinked Products: a. Analyze the reaction mixture by SDS-PAGE under non-reducing conditions to visualize the formation of higher molecular weight crosslinked species. b. For identification of crosslinked proteins, the bands of interest can be excised from the gel and analyzed by mass spectrometry.

Protocol 2: Cleavage of DTDB Crosslinks

This protocol describes the cleavage of the disulfide bond in a DTDB-crosslinked protein sample.

Materials:

  • DTDB-crosslinked protein sample

  • Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • SDS-PAGE sample buffer (reducing and non-reducing)

Procedure:

  • Prepare Reducing Agent Stock Solution: Prepare a 1 M stock solution of DTT in water or a 0.5 M stock solution of TCEP in water.

  • Cleavage Reaction: a. To an aliquot of the crosslinked protein sample, add the reducing agent to a final concentration of 50 mM for DTT or 20 mM for TCEP. b. Incubate at 37°C for 30 minutes (for DTT) or at room temperature for 10 minutes (for TCEP).

  • Analysis of Cleavage: a. Prepare two samples for SDS-PAGE analysis: one with the reduced (cleaved) sample in reducing sample buffer and another with the non-reduced (intact) crosslinked sample in non-reducing sample buffer. b. Run the samples on an SDS-PAGE gel and visualize the protein bands by staining. The disappearance of the high molecular weight crosslinked band and the appearance of bands corresponding to the individual proteins in the reduced sample confirms the cleavage of the disulfide bond.

Visualization

Signaling Pathway and Experimental Workflow Diagrams

DTDB_Mechanism cluster_activation Activation of DTDB cluster_crosslinking Protein Crosslinking cluster_cleavage Reversible Cleavage DTDB This compound (HOOC-R-S-S-R-COOH) Activated_DTDB Amine-Reactive DTDB-NHS Ester DTDB->Activated_DTDB + EDC, NHS pH 4.5-6.0 EDC EDC NHS NHS/Sulfo-NHS Crosslinked_Complex Crosslinked Protein Complex (A-NHCO-R-S-S-R-CONH-B) Activated_DTDB->Crosslinked_Complex + Protein A, Protein B pH 7.0-8.0 ProteinA Protein A (-NH2) ProteinB Protein B (-NH2) Released_Proteins Released Proteins (A-NHCO-R-SH + HS-R-CONH-B) Crosslinked_Complex->Released_Proteins + DTT or TCEP Reducing_Agent Reducing Agent (DTT or TCEP)

Caption: Mechanism of action for this compound as a reversible crosslinker.

Experimental_Workflow start Start: Protein Mixture activate Activate DTDB with EDC and NHS start->activate crosslink Crosslink Proteins with Activated DTDB activate->crosslink quench Quench Reaction crosslink->quench sds_page_non_reducing SDS-PAGE (Non-reducing) quench->sds_page_non_reducing cleavage Cleave Crosslinks with DTT or TCEP quench->cleavage mass_spec Excise Band and Analyze by Mass Spectrometry sds_page_non_reducing->mass_spec end End: Identify Interacting Proteins mass_spec->end sds_page_reducing SDS-PAGE (Reducing) cleavage->sds_page_reducing sds_page_reducing->end

Caption: Experimental workflow for identifying protein-protein interactions using DTDB.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 2,2'-Dithiodibenzoic Acid in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving the desired concentration of 2,2'-Dithiodibenzoic acid (DTDB) in aqueous buffers is crucial for accurate and reproducible experimental results. Due to its chemical nature, DTDB presents solubility challenges that can impede research progress. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is practically insoluble in water.[1] It exhibits slight solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol.[2] Its solubility in aqueous buffers is highly dependent on the pH of the solution.

Q2: How does pH affect the solubility of this compound?

A2: this compound is a dicarboxylic acid with a predicted pKa of approximately 3.02.[2] This means that at pH values below its pKa, the carboxylic acid groups are protonated, rendering the molecule neutral and thus poorly soluble in water. As the pH of the aqueous buffer increases above the pKa, the carboxylic acid groups deprotonate to form carboxylate anions. This ionization of the molecule significantly increases its polarity and, consequently, its solubility in water. Therefore, the solubility of DTDB in aqueous buffers increases as the pH rises.

Q3: Can I dissolve this compound directly in my aqueous buffer?

A3: Direct dissolution of DTDB in most aqueous buffers, especially those with a neutral or acidic pH, is often difficult and may result in incomplete dissolution or precipitation. It is generally recommended to first prepare a concentrated stock solution in an organic solvent or a basic aqueous solution and then dilute it into the desired aqueous buffer.

Q4: What is the stability of this compound in aqueous solutions?

A4: Information on the long-term stability of DTDB in aqueous solutions is limited. However, disulfide bonds can be susceptible to reduction in the presence of reducing agents. It is advisable to prepare fresh solutions for experiments whenever possible and store stock solutions under appropriate conditions (e.g., refrigerated or frozen in small aliquots) to minimize degradation. The stability can also be pH-dependent, and it is good practice to evaluate the stability under your specific experimental conditions if the solution is to be stored for an extended period.

Troubleshooting Guides

Issue 1: this compound is not dissolving in the aqueous buffer.
  • Cause: The pH of the buffer is too low.

    • Solution: Increase the pH of the buffer. Since the pKa of DTDB is around 3.02, its solubility will be significantly higher in buffers with a pH of 7 or above. You can adjust the pH of your buffer using a suitable base (e.g., NaOH).

  • Cause: Insufficient time or agitation for dissolution.

    • Solution: Ensure the solution is stirred or agitated for an adequate amount of time. Gentle heating (e.g., to 37°C) can also aid in dissolution, but be mindful of the potential for degradation at higher temperatures.

  • Cause: The concentration of DTDB is too high for the given buffer conditions.

    • Solution: Try preparing a more dilute solution. If a higher concentration is required, you may need to further optimize the pH or consider the use of a co-solvent.

Issue 2: The solution is cloudy or a precipitate forms after initial dissolution.
  • Cause: The pH of the final solution has dropped, causing the DTDB to precipitate.

    • Solution: Re-check and adjust the pH of the final solution. The addition of a significant amount of acidic DTDB can lower the pH of a weakly buffered solution.

  • Cause: "Salting out" effect.

    • Solution: High concentrations of salts in the buffer can sometimes decrease the solubility of organic molecules. If your buffer has a very high ionic strength, consider using a buffer with a lower salt concentration, if experimentally permissible.

  • Cause: The organic co-solvent concentration is too low in the final solution.

    • Solution: If you are using an organic stock solution, ensure that the final concentration of the organic solvent in the aqueous buffer is sufficient to maintain solubility, while also being compatible with your experimental system (typically <1% v/v for cell-based assays).

Data Presentation

Table 1: Estimated Aqueous Solubility of this compound as a Function of pH

pHEstimated SolubilityRemarks
3.0Very LowAt or near the pKa, the molecule is mostly in its protonated, less soluble form.
5.0Low to ModerateAs the pH increases, deprotonation of the carboxylic acid groups begins, increasing solubility.
7.0Moderate to HighAt neutral pH, a significant portion of the molecules are in the more soluble deprotonated form.
9.0HighAt basic pH, the carboxylic acid groups are fully deprotonated, leading to maximum aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Basic Aqueous Solution

This method is preferred when the final application is sensitive to organic solvents.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Dissolution: Add a small volume of deionized water to the powder. The powder will not dissolve at this stage.

  • Basification: While stirring, add a 1 M NaOH solution dropwise until the DTDB powder completely dissolves. The solution should become clear. This indicates the formation of the soluble sodium salt of DTDB.

  • pH Adjustment: Carefully adjust the pH of the solution to the desired level using 1 M HCl or 1 M NaOH. Be cautious not to let the pH drop too low, as this will cause the DTDB to precipitate.

  • Final Volume: Add deionized water to reach the final desired concentration of the stock solution.

  • Sterilization (Optional): If required for your experiment, filter-sterilize the solution using a 0.22 µm syringe filter.

  • Storage: Store the stock solution in appropriate aliquots at 4°C for short-term use or -20°C for long-term storage.

Protocol 2: Preparation of a this compound Stock Solution using an Organic Co-solvent

This method is suitable when a small amount of an organic solvent is tolerable in the final experimental setup.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution in Organic Solvent: Add a minimal amount of a suitable organic solvent (e.g., DMSO or methanol) to the powder and vortex or sonicate until it is completely dissolved.

  • Dilution into Aqueous Buffer: Slowly add the concentrated organic stock solution to your pre-warmed (if necessary) and vigorously stirring aqueous buffer to the desired final concentration. The final concentration of the organic solvent should be kept to a minimum (e.g., <1% v/v).

  • Final Checks: Visually inspect the solution for any signs of precipitation. If the solution is cloudy, you may need to adjust the pH of the buffer upwards or use a lower final concentration of DTDB.

  • Storage: Use the final solution immediately or store appropriately.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing DTDB cluster_start Starting Material cluster_method1 Method 1: Basic Aqueous Solution cluster_method2 Method 2: Organic Co-solvent start This compound (Powder) weigh1 Weigh DTDB weigh2 Weigh DTDB add_water Add small volume of deionized water weigh1->add_water add_base Add 1M NaOH dropwise until dissolved add_water->add_base adjust_ph Adjust pH add_base->adjust_ph final_vol1 Add water to final volume adjust_ph->final_vol1 stock1 Aqueous Stock Solution final_vol1->stock1 add_solvent Dissolve in minimal organic solvent (e.g., DMSO) weigh2->add_solvent stock2 Organic Stock Solution add_solvent->stock2 dilute Dilute into aqueous buffer stock2->dilute final_solution Final Working Solution dilute->final_solution

Caption: Workflow for preparing this compound solutions.

ph_solubility_relationship Logical Relationship of pH and DTDB Solubility cluster_low_ph Low pH (< pKa) cluster_high_ph High pH (> pKa) ph pH of Aqueous Buffer protonation Protonation State of Carboxylic Acid Groups ph->protonation determines solubility Aqueous Solubility of DTDB protonation->solubility influences low_ph Protonated (Neutral) low_sol Low Solubility high_ph Deprotonated (Ionic) high_sol High Solubility

References

Technical Support Center: 2,2'-Dithiodibenzoic Acid (DTNB) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,2'-Dithiodibenzoic acid (DTNB), also known as Ellman's Reagent. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the stability of DTNB solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of DTNB solutions?

A1: The stability of DTNB solutions is primarily influenced by pH, temperature, and exposure to light.[1] DTNB is most stable under acidic conditions and its stability decreases as the pH increases, particularly above 7.0, due to the hydrolytic cleavage of the disulfide bond by hydroxide (B78521) ions.[1][2] The reagent is also sensitive to light, especially UV radiation, which can accelerate its degradation.[3][4]

Q2: How should I prepare and store DTNB stock solutions for optimal stability?

A2: For short-term storage, an Ellman's Reagent solution can be prepared in 0.1 M sodium phosphate (B84403) buffer at pH 8.0, containing 1 mM EDTA, and is stable for about one week at 4°C when protected from light.[1][5] A solution in Tris buffer at pH 8.0 also shows stability for up to a week.[5] For longer-term storage, a 10 mM stock solution in DMSO can be stored at 4°C for up to 3 months.[1][6] A 5 mM DTNB solution in 100 mM phosphate buffer (pH 7.2) with 0.1 mM EDTA has been reported to be stable for over two months when stored in the dark at 0-5°C.[7]

Q3: My DTNB solution is yellow immediately after preparation. What does this indicate?

A3: A yellow color upon dissolution indicates the presence of the 2-nitro-5-thiobenzoate (TNB²⁻) anion, which is the product of the reaction of DTNB with a thiol. This can be due to contamination of your reagents (buffer or water) with reducing agents or thiols, or it could indicate that the solid DTNB has degraded.[3][8] It is recommended to use high-purity reagents and prepare fresh solutions.[8]

Q4: I am observing a continuous increase in the absorbance of my blank (DTNB solution without sample) over time. What is causing this?

A4: An increasing blank reading is a common issue and points to the spontaneous generation of the yellow TNB²⁻ product in the absence of a thiol-containing sample.[3] The primary causes for this are the hydrolysis of DTNB, especially in alkaline conditions (pH > 7), and exposure to light.[3] Contamination of the buffer or water with thiols or other nucleophilic substances can also contribute to a high background signal.[3]

Q5: Can I dissolve DTNB in solvents other than aqueous buffers?

A5: Yes, DTNB is soluble in ethanol (B145695) at a concentration of 8 mg/mL, resulting in a clear yellow to yellow-green solution.[8] It can also be dissolved in DMSO to prepare a stock solution.[1][6] For instance, a 10 mM stock solution can be made by dissolving 40 mg of DTNB in 10 mL of DMSO.[6]

Troubleshooting Guides

Issue 1: Precipitation in DTNB Solution
  • Symptom: The DTNB solution appears cloudy or contains visible particulate matter.

  • Possible Causes:

    • Low Solubility: DTNB has limited solubility in water, which is also pH-dependent. Solubility is lower in more acidic conditions.[7]

    • High Concentration: Preparing a solution that is too concentrated can lead to precipitation.[7]

    • Low Temperature: Solubility can decrease at lower temperatures.[7]

  • Solutions:

    • Ensure the buffer pH is appropriate; a slightly alkaline pH of around 8.0 is commonly used for assays, but for stock solution stability, a pH of 7.2 is recommended.[7]

    • Prepare the working solution fresh before each experiment.[7]

    • If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[9]

Issue 2: Inconsistent Results Between Experiments
  • Symptom: Significant variability in measurements of the same sample across different experimental runs.

  • Possible Causes:

    • DTNB Solution Instability: Degradation of the DTNB working solution due to improper storage (light exposure, wrong temperature) or being prepared too far in advance.[8]

    • Inconsistent Lighting Conditions: DTNB is sensitive to daylight, which can lead to its degradation and cause variable results.[4][8]

    • Temperature Fluctuations: Although the assay is typically performed at room temperature, significant temperature changes can affect reaction kinetics.[8]

  • Solutions:

    • Always prepare the DTNB working solution fresh for the most reproducible results.[8]

    • Perform experiments under consistent artificial room lighting and avoid direct sunlight.[8]

    • Ensure a stable room temperature during the assay.

Data Presentation

Table 1: Stability of DTNB Solutions Under Various Storage Conditions

Solvent/BufferConcentrationStorage TemperatureStability DurationSource(s)
0.1 M Sodium Phosphate, pH 8.0, 1 mM EDTAWorking Solution4°C~1 week[5]
Tris Buffer, pH 8.0Working Solution4°C~1 week[5]
PBS, pH 7.2Working SolutionRoom Temperature1-2 days[5]
100 mM Phosphate Buffer, pH 7.2, 0.1 mM EDTA5 mM0-5°C (dark)> 2 months (potentially up to 6 months)
DMSO10 mM4°CUp to 3 months[1][6]
WaterNot specifiedRoom Temperature0.02% decomposition/hour at pH 7.0
WaterNot specifiedRoom Temperature0.2% decomposition/hour at pH 8.0
0.1 M Phosphate Buffer, pH 7.0Not specifiedRoom TemperatureNo loss in 7 weeks
0.1 M Phosphate Buffer, pH 8.0Not specifiedRoom Temperature5% loss in 48 hours
0.1 M Phosphate Buffer, pH 9.3Not specifiedRoom Temperature9% loss in 4 hours

Experimental Protocols

Protocol 1: Preparation of DTNB Working Solution in Aqueous Buffer

Materials:

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) powder

  • 0.1 M Sodium Phosphate buffer, pH 8.0, containing 1 mM EDTA (Reaction Buffer)

Procedure:

  • Weigh out 4 mg of DTNB powder.

  • Add 1 mL of the Reaction Buffer to the DTNB powder.

  • Vortex or mix thoroughly until the DTNB is completely dissolved. This will yield a ~10 mM solution.

  • This solution should be prepared fresh for optimal results. If storage is necessary, keep it in a light-protected container at 4°C for up to one week.[1]

Protocol 2: Standard Ellman's Assay for Thiol Quantification

Materials:

  • DTNB Working Solution (from Protocol 1)

  • Sample containing sulfhydryl groups

  • Reaction Buffer (0.1 M Sodium Phosphate, pH 8.0, 1 mM EDTA)

  • Spectrophotometer

Procedure:

  • To a cuvette or microplate well, add 2.5 mL of the Reaction Buffer.

  • Add 50 µL of the DTNB Working Solution.

  • Add 250 µL of the sample to be analyzed. For the blank, add 250 µL of the same buffer the sample is in.[5]

  • Mix gently and incubate at room temperature for 15 minutes to allow for complete color development.[1][5]

  • Measure the absorbance at 412 nm.[5]

  • The concentration of sulfhydryl groups can be calculated using the molar extinction coefficient of TNB²⁻, which is 14,150 M⁻¹cm⁻¹.[9][10]

Visualizations

experimental_workflow cluster_prep DTNB Solution Preparation cluster_assay Ellman's Assay prep_start Start: Weigh DTNB Powder dissolve Dissolve in appropriate buffer/solvent prep_start->dissolve storage Store appropriately (dark, 4°C) dissolve->storage assay_start Start: Prepare Reaction Mixture (Buffer + DTNB Solution) storage->assay_start Use Freshly Prepared or Properly Stored Solution add_sample Add Sample (and Blank) assay_start->add_sample incubate Incubate at Room Temperature add_sample->incubate measure Measure Absorbance at 412 nm incubate->measure calculate Calculate Thiol Concentration measure->calculate

Caption: Experimental workflow for DTNB solution preparation and use in Ellman's assay.

troubleshooting_workflow start Inconsistent or Inaccurate Results check_blank Is the blank absorbance increasing over time? start->check_blank check_precipitate Is there precipitation in the DTNB solution? start->check_precipitate cause_hydrolysis Potential Cause: DTNB Hydrolysis (High pH) or Light Degradation check_blank->cause_hydrolysis Yes cause_reagents Potential Cause: Contaminated Reagents or Degraded DTNB Powder check_blank->cause_reagents No cause_precipitation Potential Cause: Low Solubility (pH, Temp) or High Concentration check_precipitate->cause_precipitation Yes check_precipitate->cause_reagents No solution_ph_light Solution: - Optimize buffer pH - Protect from light cause_hydrolysis->solution_ph_light solution_prep Solution: - Adjust pH/concentration - Prepare fresh solution cause_precipitation->solution_prep solution_new_reagents Solution: - Use high-purity water/buffers - Use new DTNB stock cause_reagents->solution_new_reagents

Caption: Troubleshooting logic for common issues with DTNB solution stability.

References

Technical Support Center: Cleavage of the Disulfide Bond in 2,2'-Dithiodibenzoic Acid (DTDB)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cleavage of the disulfide bond in 2,2'-Dithiodibenzoic acid (DTDB). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the successful reduction of DTDB.

Frequently Asked Questions (FAQs)

Q1: What are the most common reducing agents for cleaving the disulfide bond in this compound?

The most common and effective reducing agents for this purpose are Dithiothreitol (B142953) (DTT) and Tris(2-carboxyethyl)phosphine (TCEP). Both are highly efficient in reducing disulfide bonds to their corresponding thiols.[1][2] TCEP is often preferred due to its effectiveness over a broader pH range and its higher stability against air oxidation.[3][4][5]

Q2: What is the optimal pH for the reduction of DTDB?

The optimal pH depends on the chosen reducing agent.

  • DTT: The reducing power of DTT is optimal in the pH range of 7.1 to 9.0.[6] Its effectiveness decreases significantly at acidic pH because the reactive species is the thiolate anion (-S⁻), which is more prevalent in slightly alkaline conditions.[7]

  • TCEP: TCEP is effective over a much wider pH range, from 1.5 to 8.5.[1][3][4] This makes it a more versatile reducing agent, particularly for reactions that need to be performed under acidic conditions.

Q3: How can I monitor the progress of the DTDB reduction reaction?

The cleavage of the disulfide bond in DTDB results in the formation of two molecules of 2-mercaptobenzoic acid. The progress of the reaction can be monitored spectrophotometrically. While DTDB itself does not have a strong characteristic absorbance in the visible range, the disappearance of a reactant or the appearance of a product that can be derivatized to produce a colored compound can be tracked. A common method is to use a chromogenic disulfide reagent like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to quantify the resulting free thiols, which react with DTNB to produce a yellow-colored product with a maximum absorbance at 412 nm.[8][9]

Q4: Can the cleavage of the disulfide bond be reversed?

Yes, the resulting thiol groups in 2-mercaptobenzoic acid can be re-oxidized to form the disulfide bond, especially in the presence of oxygen. To prevent re-oxidation, it is advisable to work in an anaerobic environment or to alkylate the free thiol groups after reduction if they need to be kept in their reduced state for downstream applications.[1]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps & Solutions
Incomplete or slow disulfide bond cleavage 1. Suboptimal pH: The pH of the reaction buffer may not be optimal for the chosen reducing agent (especially for DTT).2. Insufficient reducing agent: The concentration of DTT or TCEP may be too low relative to the concentration of DTDB.3. Degraded reducing agent: DTT solutions are prone to oxidation by air. TCEP is more stable but can degrade over time, especially in phosphate (B84403) buffers.[3][4]4. Low temperature: The reaction may be too slow at lower temperatures.1. Adjust pH: Ensure the buffer pH is within the optimal range for your reducing agent (pH 7.1-9.0 for DTT, pH 1.5-8.5 for TCEP).[1][6]2. Increase reducing agent concentration: Use a molar excess of the reducing agent. A 10-50 fold molar excess is a common starting point.3. Use fresh reducing agent: Always prepare fresh solutions of DTT before use. While TCEP is more stable, it is good practice to use freshly prepared solutions as well.[6]4. Increase temperature: If the reaction is slow at room temperature, consider increasing the temperature to 37°C to enhance the reaction rate.[10]
Precipitation observed during the reaction 1. Low solubility of DTDB or its reduced form: this compound and its reduced product, 2-mercaptobenzoic acid, have limited solubility in aqueous solutions, especially at lower pH.[11][12]2. Incorrect buffer composition: Certain buffer components might interact with the reactants or products, leading to precipitation.1. Use a suitable solvent: Consider using a co-solvent such as ethanol (B145695) or DMSO to increase the solubility of DTDB.2. Adjust pH: The solubility of both DTDB and its reduced form is pH-dependent due to the carboxylic acid groups. Adjusting the pH might improve solubility.3. Check buffer compatibility: Ensure that the chosen buffer system does not cause precipitation of your compound.
Side reactions or unexpected products 1. Oxidation of the reducing agent: DTT is readily oxidized by air, which can lead to incomplete reduction of the target molecule.2. Reaction with other functional groups: While DTT and TCEP are highly selective for disulfide bonds, the possibility of side reactions with other functionalities under harsh conditions cannot be completely ruled out.1. Work under inert atmosphere: If re-oxidation is a concern, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Optimize reaction conditions: Use the mildest conditions (lowest necessary concentration of reducing agent, shortest reaction time) that achieve complete cleavage to minimize the risk of side reactions.

Data Presentation

Comparison of Common Reducing Agents for Disulfide Bond Cleavage
FeatureDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Mechanism Thiol-disulfide exchangeNucleophilic attack by phosphorus on a sulfur atom
Optimal pH Range 7.1 - 9.0[6]1.5 - 8.5[1][3][4]
Reaction Time Generally minutes to hours, depending on concentration and temperature.[10]Can be very rapid (seconds to minutes) with a slight molar excess.[3]
Typical Concentration 1-100 mM[6][10]0.5-50 mM[1]
Stability in Solution Prone to air oxidation, especially at alkaline pH.[6]More stable to air oxidation.[3] Less stable in phosphate buffers.[4]
Odor Unpleasant, sulfurousOdorless
Compatibility with Metal Affinity Chromatography Can interfere with Ni-NTA columnsDoes not interfere

Experimental Protocols

Protocol 1: Cleavage of the Disulfide Bond in DTDB using Dithiothreitol (DTT)

Materials:

  • This compound (DTDB)

  • Dithiothreitol (DTT)

  • Buffer solution (e.g., 100 mM Tris-HCl, pH 8.0)

  • Nitrogen or Argon gas (optional)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DTDB: Dissolve a known amount of DTDB in a suitable solvent (e.g., ethanol or DMSO) to create a stock solution of a desired concentration (e.g., 10 mM).

  • Prepare a fresh DTT solution: Immediately before use, dissolve solid DTT in the reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) to a final concentration that will provide a significant molar excess over DTDB (e.g., 100 mM for a final reaction concentration of 10 mM).

  • Set up the reaction: In a reaction vessel, add the reaction buffer. If sensitive to oxidation, purge the buffer with nitrogen or argon gas for 10-15 minutes.

  • Initiate the reaction: Add the DTDB stock solution to the reaction buffer to achieve the desired final concentration (e.g., 1 mM). Then, add the freshly prepared DTT solution to the desired final concentration (e.g., 10 mM).

  • Incubate the reaction: Stir the reaction mixture at room temperature. The reaction time can vary from 30 minutes to a few hours.

  • Monitor the reaction (optional): At different time points, take an aliquot of the reaction mixture and measure the absorbance at a suitable wavelength using a spectrophotometer to monitor the disappearance of a reactant or the formation of the product (after derivatization with a chromogenic reagent like DTNB).

  • Quench the reaction (optional): If necessary, the reaction can be stopped by adding an alkylating agent to cap the free thiols or by acidifying the solution to slow down the reaction.

Protocol 2: Cleavage of the Disulfide Bond in DTDB using Tris(2-carboxyethyl)phosphine (TCEP)

Materials:

  • This compound (DTDB)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Buffer solution (e.g., 100 mM Sodium Phosphate, pH 7.0)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DTDB: As described in Protocol 1.

  • Prepare a TCEP solution: Dissolve TCEP hydrochloride in the reaction buffer to the desired stock concentration (e.g., 100 mM). TCEP solutions are more stable than DTT solutions but preparing them fresh is still recommended.

  • Set up the reaction: In a reaction vessel, add the reaction buffer.

  • Initiate the reaction: Add the DTDB stock solution to the reaction buffer to achieve the desired final concentration (e.g., 1 mM). Then, add the TCEP solution to the desired final concentration (e.g., 5-10 mM).

  • Incubate the reaction: Stir the reaction mixture at room temperature. With TCEP, the reaction is often much faster and can be complete within minutes.[3]

  • Monitor the reaction (optional): Monitor the reaction progress spectrophotometrically as described in Protocol 1.

  • Downstream processing: TCEP does not contain a thiol group, which can be an advantage for certain downstream applications where the presence of thiols would interfere.

Visualizations

Disulfide_Cleavage_Mechanism cluster_DTT DTT Reduction Mechanism cluster_TCEP TCEP Reduction Mechanism DTDB This compound (DTDB) R-S-S-R Mixed_disulfide Mixed Disulfide Intermediate R-S-S-DTT DTDB->Mixed_disulfide + DTT (reduced) DTT_reduced DTT (reduced) HS-CH2-(CHOH)2-CH2-SH MBA1 2-Mercaptobenzoic Acid (R-SH) Mixed_disulfide->MBA1 + DTT (reduced) DTT_oxidized DTT (oxidized) Cyclic Disulfide Mixed_disulfide->DTT_oxidized MBA2 2-Mercaptobenzoic Acid (R-SH) DTT_oxidized->MBA2 releases DTDB2 This compound (DTDB) R-S-S-R Transition_state Transition State DTDB2->Transition_state + TCEP TCEP_reduced TCEP (reduced) P(CH2CH2COOH)3 TCEP_reduced->Transition_state MBA3 2 x 2-Mercaptobenzoic Acid (2 R-SH) Transition_state->MBA3 TCEP_oxide TCEP Oxide O=P(CH2CH2COOH)3 Transition_state->TCEP_oxide

Caption: Mechanisms of disulfide bond cleavage in this compound by DTT and TCEP.

Troubleshooting_Workflow Start Incomplete Disulfide Bond Cleavage Check_pH Is the pH optimal for the reducing agent? Start->Check_pH Adjust_pH Adjust buffer pH (7.1-9.0 for DTT, 1.5-8.5 for TCEP) Check_pH->Adjust_pH No Check_Concentration Is the reducing agent concentration sufficient? Check_pH->Check_Concentration Yes Adjust_pH->Check_Concentration Increase_Concentration Increase molar excess of reducing agent Check_Concentration->Increase_Concentration No Check_Reagent_Freshness Is the reducing agent solution fresh? Check_Concentration->Check_Reagent_Freshness Yes Increase_Concentration->Check_Reagent_Freshness Prepare_Fresh Prepare fresh reducing agent solution Check_Reagent_Freshness->Prepare_Fresh No Check_Temperature Is the reaction temperature adequate? Check_Reagent_Freshness->Check_Temperature Yes Prepare_Fresh->Check_Temperature Increase_Temperature Increase temperature (e.g., to 37°C) Check_Temperature->Increase_Temperature No Success Complete Cleavage Achieved Check_Temperature->Success Yes Increase_Temperature->Success

Caption: Troubleshooting workflow for incomplete disulfide bond cleavage in DTDB.

References

Technical Support Center: 2,2'-Dithiodibenzoic Acid (DTDB) Crosslinking Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2,2'-Dithiodibenzoic acid (DTDB), also known as Ellman's Reagent, in crosslinking and thiol quantification experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DTDB) and what is its primary application?

A1: this compound (DTDB), widely known as Ellman's reagent, is a chemical compound used to quantify the concentration of free thiol (sulfhydryl) groups (-SH) in a sample.[1][2] Its primary application is in biochemistry to determine the number of cysteine residues in proteins or to measure the concentration of low-molecular-weight thiols.[1] The reaction of DTDB with a thiol group produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which can be quantified spectrophotometrically at 412 nm.[1][2]

Q2: How does DTDB work to quantify thiol groups?

A2: DTDB quantifies thiol groups through a thiol-disulfide exchange reaction. The disulfide bond in DTDB is cleaved by a free thiol group, resulting in the formation of a mixed disulfide (between the sample molecule and one half of the DTDB molecule) and the release of one molecule of TNB²⁻.[1][2] The concentration of the yellow TNB²⁻ anion is directly proportional to the concentration of free thiols in the sample.[1]

Q3: Can DTDB be used as a crosslinking agent to stabilize protein-protein interactions?

A3: While the reaction of DTDB with a thiol does form a new disulfide bond, effectively creating a crosslink, its use as a primary crosslinking agent for stabilizing protein complexes is not its main application and comes with challenges. The resulting mixed disulfide bond is reversible and can be cleaved by other free thiols, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol.[3][4] This reversibility is useful for certain applications but may not be ideal for experiments requiring stable, long-term crosslinking of protein complexes, such as in immunoprecipitation followed by SDS-PAGE analysis under non-reducing conditions. For more stable crosslinking, reagents like Dithiobis(succinimidyl propionate) (DSP) or Disuccinimidyl suberate (B1241622) (DSS) are often preferred.[3][5][6]

Q4: What are the optimal reaction conditions for DTDB reactions?

A4: DTDB reactions are typically performed in a buffer at a slightly alkaline pH, ranging from 7.0 to 8.0.[6] Common buffers include phosphate (B84403) buffers (e.g., 0.1 M sodium phosphate).[7] It is crucial to avoid buffers containing free thiols, as they will react with the DTDB. The reaction is generally rapid and can be completed within a few minutes at room temperature.[8]

Q5: What is the molar extinction coefficient for the TNB²⁻ product?

A5: The molar extinction coefficient of TNB²⁻ at 412 nm is a critical value for calculating the concentration of thiol groups. The commonly accepted value is 14,150 M⁻¹cm⁻¹.[8]

Troubleshooting Guides

Issue 1: Low or No Color Development in Thiol Quantification Assay

This is a common issue indicating a lower-than-expected concentration of free thiols or a problem with the assay itself.

Potential Cause Troubleshooting Step
Incorrect Buffer pH Ensure the reaction buffer pH is between 7.0 and 8.0. The thiol-disulfide exchange reaction is pH-dependent, and acidic conditions will protonate the thiolate anion, inhibiting the reaction.[4]
Degraded DTDB Reagent Prepare a fresh solution of DTDB in the reaction buffer. DTDB solutions can degrade over time, especially if exposed to light.[2]
Oxidized Thiol Groups in Sample If you are working with a protein sample, the cysteine residues may have formed disulfide bonds. Consider treating your sample with a reducing agent like DTT or TCEP prior to the assay to reduce any existing disulfide bonds. Ensure the reducing agent is removed (e.g., by dialysis or desalting column) before adding DTDB.
Low Concentration of Free Thiols Concentrate your sample if possible. Ensure that the expected concentration of thiols is within the detection limit of the assay.
Interfering Substances in the Sample Some substances can interfere with the reaction. For example, Tris buffers can sometimes interfere with amine-reactive crosslinkers, although the primary interference for DTDB would be other thiol-containing compounds.[6] It is best to use a phosphate-based buffer.
Issue 2: High Background Absorbance

High background absorbance can lead to inaccurate quantification of thiol groups.

Potential Cause Troubleshooting Step
Precipitation of the Reagent or Sample Visually inspect the cuvette for any turbidity or precipitate. If present, centrifuge the sample before measuring the absorbance. Ensure that the DTDB and sample are fully dissolved in the buffer.
Contaminated Buffer or Reagents Use fresh, high-purity water and buffer components. Ensure all glassware and cuvettes are clean.
Reaction with Non-Thiol Components Although rare, at very high pH, DTDB can be hydrolyzed, leading to some color development. Ensure the pH of your reaction buffer is not excessively alkaline.
Issue 3: Inefficient or Unstable Protein Crosslinking

When using DTDB for the purpose of crosslinking protein complexes, you may encounter issues with the efficiency and stability of the crosslinks.

Potential Cause Troubleshooting Step
Low Crosslinking Efficiency Optimize the molar ratio of DTDB to your protein. A higher concentration of DTDB may be needed, but excessive amounts can lead to intramolecular crosslinking or modification of multiple sites, potentially causing protein aggregation.[9]
Instability of Crosslinked Complex The mixed disulfide bond formed by DTDB is reversible.[3] If subsequent steps in your protocol involve reducing conditions or the presence of other free thiols, the crosslink will be cleaved. For applications requiring stable crosslinks, consider using an amine-reactive, homobifunctional crosslinker like DSP or DSS.[5][6]
Protein Aggregation Over-crosslinking can lead to protein aggregation.[10] Try reducing the concentration of DTDB or the reaction time. Analyze the reaction products by non-reducing SDS-PAGE to visualize the formation of higher molecular weight species and assess the extent of aggregation.
Steric Hindrance The accessibility of cysteine residues is crucial for crosslinking. If the thiol groups are buried within the protein structure, the reaction will be inefficient.

Experimental Protocols & Data

Protocol: Quantification of Free Thiols using DTDB (Ellman's Assay)

This protocol is a standard method for determining the concentration of free sulfhydryl groups in a protein sample.

Materials:

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0, containing 1 mM EDTA.

  • DTDB Stock Solution: 4 mg/mL DTDB in Reaction Buffer.

  • Protein Sample: Dissolved in Reaction Buffer.

  • Spectrophotometer and cuvettes.

Procedure:

  • Prepare a blank by adding a known volume of Reaction Buffer to a cuvette.

  • Add the DTDB stock solution to the blank to the final desired concentration (e.g., 50 µL of 4 mg/mL DTDB to 950 µL of buffer).

  • Prepare the sample cuvette by adding the same volume of Reaction Buffer and DTDB stock solution.

  • Add a known volume of your protein sample to the sample cuvette and mix gently.

  • Incubate at room temperature for 5-15 minutes.[7]

  • Measure the absorbance of the sample at 412 nm against the blank.

  • Calculate the concentration of free thiols using the Beer-Lambert law (A = εbc), where:

    • A = Absorbance at 412 nm

    • ε = Molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹)[8]

    • b = Path length of the cuvette (usually 1 cm)

    • c = Concentration of free thiols (M)

Quantitative Data Summary
Parameter Value Reference
Molar Extinction Coefficient of TNB²⁻ 14,150 M⁻¹cm⁻¹[8]
Optimal pH Range 7.0 - 8.0[6]
Wavelength for Absorbance Measurement 412 nm[1][2]

Visualizations

DTDB_Reaction_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Sample Prepare Protein Sample in Thiol-Free Buffer (pH 7-8) Mix Mix Sample and DTDB Solution Prep_Sample->Mix Prep_DTDB Prepare Fresh DTDB Solution Prep_DTDB->Mix Incubate Incubate at Room Temperature Mix->Incubate Measure_Abs Measure Absorbance at 412 nm Incubate->Measure_Abs Calculate Calculate Thiol Concentration Measure_Abs->Calculate

Caption: Experimental workflow for thiol quantification using DTDB.

Troubleshooting_Logic cluster_quantification Thiol Quantification Issues cluster_crosslinking Crosslinking Issues Start Problem with DTDB Reaction Low_Signal Low/No Signal Start->Low_Signal High_Bg High Background Start->High_Bg Inefficient_XL Inefficient Crosslinking Start->Inefficient_XL Unstable_XL Unstable Crosslinks Start->Unstable_XL Aggregation Protein Aggregation Start->Aggregation Check_pH Check Buffer pH Low_Signal->Check_pH Check_DTDB Fresh DTDB? Low_Signal->Check_DTDB Check_Thiols Oxidized Thiols? Low_Signal->Check_Thiols Check_Precipitate Precipitation? High_Bg->Check_Precipitate Check_Contamination Contamination? High_Bg->Check_Contamination Optimize_Ratio Optimize Molar Ratio Inefficient_XL->Optimize_Ratio Check_Accessibility Thiol Accessibility? Inefficient_XL->Check_Accessibility Consider_Alternative Use Stable Crosslinker (e.g., DSP, DSS) Unstable_XL->Consider_Alternative Avoid_Reducing_Agents Avoid Reducing Agents Unstable_XL->Avoid_Reducing_Agents Reduce_Conc Lower DTDB Conc. Aggregation->Reduce_Conc Reduce_Time Shorter Reaction Time Aggregation->Reduce_Time

Caption: Troubleshooting logic for DTDB reactions.

References

Technical Support Center: Troubleshooting Interference from 2,2'-Dithiodibenzoic Acid in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on identifying, understanding, and mitigating the potential interference of 2,2'-Dithiodibenzoic acid (DTDB) in biochemical assays. DTDB is a valuable chemical tool, but its inherent reactivity can lead to misleading results. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DTDB) and why might it interfere with my assay?

A1: this compound (DTDB) is a disulfide-containing compound.[1] Its primary mechanism of interference stems from its ability to react with free sulfhydryl (thiol) groups on proteins, such as cysteine residues within an enzyme's active site.[1] This interaction can lead to the formation of mixed disulfides, altering the protein's structure and function and resulting in apparent inhibition or activation that is not related to the specific biological target of the assay.

Q2: What are the common types of assays affected by DTDB?

A2: Due to its thiol reactivity, DTDB can potentially interfere with a wide range of biochemical assays, particularly those involving enzymes with critical cysteine residues in their active or allosteric sites. Assays that are sensitive to changes in redox environment are also susceptible. This includes, but is not limited to:

  • Enzymatic assays (e.g., proteases, kinases, phosphatases)

  • Fluorescence-based assays

  • Luciferase reporter gene assays

Q3: What are the tell-tale signs of DTDB interference in my assay?

A3: Several signs may indicate that DTDB is interfering with your assay:

  • Irreproducible results: High variability between replicate wells or experiments.

  • "False positives" in high-throughput screens: Apparent activity that is not target-specific.

  • A steep dose-response curve: A sharp drop-off in signal over a narrow concentration range.

  • Time-dependent inhibition: The degree of inhibition increases with pre-incubation time.

Q4: How can I confirm that DTDB is interfering with my assay through thiol reactivity?

A4: A common and effective method is to perform the assay in the presence of a reducing agent, such as dithiothreitol (B142953) (DTT). DTT will compete with the protein's thiols for reaction with DTDB. If the apparent activity of DTDB is significantly reduced or eliminated in the presence of DTT, it strongly suggests that the interference is due to thiol reactivity.

Q5: Besides thiol reactivity, are there other ways DTDB can interfere with my assay?

A5: Yes, other potential mechanisms of interference include:

  • Redox Cycling: Disulfide-containing compounds can sometimes undergo redox cycling in the presence of reducing agents in the assay buffer, leading to the production of reactive oxygen species (ROS) like hydrogen peroxide. These ROS can then non-specifically oxidize and damage proteins, leading to a loss of signal.

  • Compound Aggregation: At higher concentrations, some small molecules can form aggregates that sequester and denature proteins, leading to non-specific inhibition.

  • Fluorescence Interference: If you are using a fluorescence-based assay, DTDB might absorb light at the excitation or emission wavelengths of your fluorophore (quenching) or it might be intrinsically fluorescent (autofluorescence), leading to false signals.

Troubleshooting Guides

Issue 1: Suspected Thiol-Reactivity of DTDB
  • Symptom: Apparent inhibition by DTDB that is sensitive to pre-incubation time.

  • Troubleshooting Step: Perform a DTT challenge assay.

    • Run your standard assay with DTDB.

    • Run a parallel assay that includes 1-5 mM DTT in the assay buffer, pre-incubated with the enzyme before the addition of DTDB.

  • Interpretation:

    • No change in inhibition: The interference is likely not due to thiol reactivity.

    • Reduced or eliminated inhibition: Thiol reactivity is the likely cause of interference.

Issue 2: Suspected Redox Cycling
  • Symptom: Loss of signal over time, even in the presence of DTT.

  • Troubleshooting Step: Include catalase in your assay buffer.

    • Catalase is an enzyme that detoxifies hydrogen peroxide.

  • Interpretation:

    • Signal stability is restored: This suggests that the interference is mediated by the generation of hydrogen peroxide through redox cycling.

Issue 3: Suspected Compound Aggregation
  • Symptom: Steep dose-response curve and inhibition at high concentrations of DTDB.

  • Troubleshooting Step: Include a non-ionic detergent in your assay.

    • Add 0.01% Triton X-100 or Tween-20 to your assay buffer.

  • Interpretation:

    • A significant rightward shift in the IC50 curve: This indicates that compound aggregation was likely contributing to the observed inhibition.

Issue 4: Suspected Fluorescence Interference
  • Symptom: Unexpectedly high or low fluorescence readings in wells containing DTDB.

  • Troubleshooting Step: Run control experiments without the enzyme or substrate.

    • Autofluorescence check: Measure the fluorescence of DTDB in the assay buffer at the same wavelengths used in your assay.

    • Quenching check: Measure the fluorescence of your fluorophore in the presence and absence of DTDB.

  • Interpretation:

    • High signal in the autofluorescence check: DTDB is autofluorescent and is contributing to the signal.

    • Lower signal in the quenching check: DTDB is quenching the fluorescence of your probe.

Quantitative Data on DTDB Interference

Table 1: General Troubleshooting Matrix for DTDB Interference

Observed Problem Potential Cause Recommended Action Expected Outcome if Cause is Correct
Apparent InhibitionThiol ReactivityAdd 1-5 mM DTT to the assay buffer.Inhibition is significantly reduced or eliminated.
Loss of Signal Over TimeRedox CyclingAdd catalase (100 U/mL) to the assay buffer.Signal stability is improved.
Steep Dose-ResponseCompound AggregationAdd 0.01% Triton X-100 to the assay buffer.A rightward shift in the IC50 curve is observed.
Inconsistent FluorescenceFluorescence InterferenceRun autofluorescence and quenching controls.Determine if DTDB is autofluorescent or a quencher.

Table 2: Data Interpretation for DTT Challenge Assay

IC50 of DTDB (without DTT) IC50 of DTDB (with 1 mM DTT) Fold Shift (IC50 with DTT / IC50 without DTT) Interpretation
e.g., 10 µMe.g., >100 µM>10Strong evidence for thiol-reactive interference.
e.g., 15 µMe.g., 45 µM3Suggestive of thiol-reactive interference.
e.g., 20 µMe.g., 22 µM~1Interference is likely not due to thiol reactivity.

Experimental Protocols

Protocol 1: DTT Challenge Assay to Identify Thiol-Reactive Interference

Objective: To determine if the observed activity of DTDB is due to its reactivity with thiol groups.

Materials:

  • Your enzyme of interest

  • Your substrate of interest

  • Assay buffer

  • This compound (DTDB) stock solution

  • Dithiothreitol (DTT) stock solution (freshly prepared)

  • Microplate reader

Procedure:

  • Prepare two sets of assay plates.

  • Plate 1 (No DTT control): a. To each well, add your enzyme in assay buffer. b. Add serial dilutions of your DTDB stock solution. c. Pre-incubate for a set period (e.g., 15-30 minutes) at the appropriate temperature. d. Initiate the reaction by adding the substrate. e. Measure the reaction progress on a microplate reader.

  • Plate 2 (DTT challenge): a. To each well, add your enzyme in assay buffer containing 1 mM DTT. b. Add the same serial dilutions of your DTDB stock solution. c. Pre-incubate for the same period as Plate 1. d. Initiate the reaction by adding the substrate. e. Measure the reaction progress.

  • Data Analysis: a. For both conditions, calculate the percent inhibition for each DTDB concentration relative to a no-compound control. b. Plot the percent inhibition versus the log of the DTDB concentration and fit the data to a dose-response curve to determine the IC50 value for each condition. c. Compare the IC50 values obtained with and without DTT. A significant rightward shift in the IC50 in the presence of DTT indicates thiol-reactive interference.

Protocol 2: Dual-Luciferase® Reporter Assay for Identifying Non-Specific Inhibition

Objective: To assess if DTDB non-specifically inhibits the luciferase reporter enzyme.

Materials:

  • Mammalian cells co-transfected with a firefly luciferase reporter vector and a Renilla luciferase control vector.

  • Dual-Luciferase® Reporter Assay System (e.g., from Promega)

  • DTDB stock solution

  • Luminometer

Procedure:

  • Cell Culture and Treatment: a. Plate the co-transfected cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a dilution series of DTDB for the desired time period. Include a vehicle-only control.

  • Cell Lysis: a. Remove the culture medium and wash the cells with PBS. b. Add Passive Lysis Buffer to each well and incubate according to the manufacturer's protocol to lyse the cells.

  • Luciferase Activity Measurement: a. Transfer the cell lysate to a white-walled luminometer plate. b. Add Luciferase Assay Reagent II (LAR II) to each well to measure the firefly luciferase activity. c. Immediately after the firefly reading, add Stop & Glo® Reagent to quench the firefly signal and simultaneously measure the Renilla luciferase activity.

  • Data Analysis: a. For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity. This normalization corrects for variations in cell number and transfection efficiency. b. To specifically test for direct enzyme inhibition, in a separate cell-free experiment, add DTDB directly to the cell lysate immediately before adding the luciferase reagents. A decrease in the luciferase signal in this setup would indicate direct inhibition of the luciferase enzyme.

Visualizing Interference Mechanisms and Workflows

Thiol_Reactivity_Interference DTDB This compound (DTDB) Mixed_Disulfide Formation of Mixed Disulfide DTDB->Mixed_Disulfide Reacts with Enzyme_Active Enzyme (Active, with free -SH) Enzyme_Active->Mixed_Disulfide Thiol group Enzyme_Inactive Enzyme (Inactive, modified -S-S-) Mixed_Disulfide->Enzyme_Inactive Leads to

Figure 1. Mechanism of enzyme inactivation by DTDB via thiol reactivity.

DTT_Mitigation_Workflow cluster_assay Biochemical Assay cluster_troubleshooting Troubleshooting Enzyme Enzyme (-SH) Inhibition Assay Signal Inhibition Enzyme->Inhibition No_Inhibition Assay Signal Restored Enzyme->No_Inhibition Remains Active DTDB DTDB DTDB->Inhibition DTDB_DTT_Reaction DTDB reacts with DTT DTDB->DTDB_DTT_Reaction Preferentially DTT Add DTT (-SH) DTT->DTDB_DTT_Reaction DTDB_DTT_Reaction->No_Inhibition Prevents enzyme modification Redox_Cycling_Diagram DTDB DTDB (S-S) DTDB_Reduced Reduced DTDB (SH) DTDB->DTDB_Reduced Reduction Reducing_Agent Reducing Agent (e.g., in buffer) Reducing_Agent->DTDB_Reduced DTDB_Reduced->DTDB Oxidation Superoxide O2⁻ DTDB_Reduced->Superoxide donates e⁻ Oxygen O2 Oxygen->Superoxide e⁻ H2O2 H2O2 Superoxide->H2O2 Protein_Damage Protein Oxidation/Damage H2O2->Protein_Damage

References

Technical Support Center: Optimizing Reaction Conditions for 2,2'-Dithiodibenzoic Acid Modifications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2,2'-Dithiodibenzoic Acid (DTDB) modifications. This resource is tailored for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and to offer solutions for common challenges encountered during the chemical modification of DTDB.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for modifying the carboxylic acid groups of this compound?

A1: The most common method for modifying the carboxylic acid groups of DTDB is through the formation of amide bonds with primary or secondary amines. This is typically achieved by activating the carboxyl groups using a carbodiimide (B86325) reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2]

Q2: What is the role of NHS or Sulfo-NHS in EDC-mediated coupling reactions?

A2: EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate, which is unstable in aqueous solutions and prone to hydrolysis.[1] NHS or Sulfo-NHS is added to react with this intermediate to form a more stable NHS ester. This semi-stable intermediate is less susceptible to hydrolysis and reacts efficiently with primary amines to form a stable amide bond, thereby increasing the coupling efficiency.[1][3]

Q3: What is the optimal pH for modifying DTDB with amines using EDC/NHS chemistry?

A3: A two-step pH adjustment is often optimal. The activation of DTDB's carboxyl groups with EDC is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0.[4][5] The subsequent reaction of the NHS-activated DTDB with the amine is more efficient at a slightly basic pH, generally between 7.2 and 8.5.[2][6]

Q4: Can I perform the EDC/NHS coupling in a single step?

A4: Yes, a one-step protocol is possible where all reactants are mixed together. However, this can sometimes lead to lower yields due to competing side reactions. A two-step protocol, where the carboxyl groups are first activated with EDC/NHS and then, after an optional purification or quenching step, the amine is added, can minimize side reactions like the formation of N-acylisourea and self-conjugation.[1]

Q5: What are common solvents used for DTDB modification reactions?

A5: The choice of solvent depends on the solubility of the reactants. For bioconjugation reactions in aqueous media, buffers like MES for the activation step and PBS for the coupling step are common.[1] For reactions in organic media, solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are frequently used. N-Methyl-2-pyrrolidone (NMP) has also been identified as an effective solvent for some amide coupling reactions.[7]

Q6: How can I cleave the disulfide bond in my modified DTDB product?

A6: The disulfide bond can be reduced using various reducing agents. Common choices include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). TCEP is often preferred as it is odorless and does not contain a thiol group, which can simplify downstream purification.[6][8]

Troubleshooting Guide

Low yield, unexpected byproducts, and poor reproducibility are common issues in the modification of this compound. The following table provides a guide to troubleshoot these problems.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive Coupling Reagents (EDC/NHS) Store EDC and NHS desiccated at -20°C. Allow reagents to warm to room temperature before opening to prevent moisture condensation. Prepare stock solutions fresh before each use.[6][8]
Suboptimal pH For two-step reactions, perform the initial carboxyl activation with EDC/NHS at pH 4.5-6.0. Adjust the pH to 7.2-8.5 before adding the amine.[4][5]
Presence of Competing Nucleophiles Ensure the reaction buffer is free of primary amines (e.g., Tris) or other nucleophiles that can compete with the target amine.[6]
Steric Hindrance For sterically hindered amines or carboxylic acids, consider using a more potent coupling reagent like HATU in an organic solvent. Increase reaction time and/or temperature.[9][10]
Formation of Multiple Products/Byproducts Hydrolysis of Activated Ester Prepare EDC/NHS solutions immediately before use. Minimize the time between the activation and coupling steps in a two-step protocol.[1]
Formation of N-acylisourea This byproduct can form when the O-acylisourea intermediate rearranges. Using NHS or Sulfo-NHS helps to minimize this by forming a more stable intermediate.[11]
Reaction with the Disulfide Bond While generally stable, harsh reaction conditions could potentially affect the disulfide bond. Use mild reaction conditions and consider performing a disulfide integrity check on the final product.
Poor Reproducibility Inconsistent Reagent Quality Use high-purity, anhydrous reagents and solvents when possible. Moisture can significantly impact the efficiency of the coupling reaction.[12]
Variations in Reaction Time and Temperature Standardize incubation times and maintain a consistent temperature for all experiments. Room temperature is often suitable, but for sensitive molecules, 4°C can be used with longer incubation times.[1]
Product Precipitation/Aggregation Poor Solubility of Reactants or Products Test the solubility of all components in the chosen solvent system. Consider using co-solvents like DMSO or DMF in aqueous buffers to improve solubility.[7]
High Concentration of Reactants High concentrations of reactants, especially proteins, can lead to aggregation. Optimize the concentrations of all reaction components.[8]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Primary Amine

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • This compound (DTDB)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Primary amine-containing molecule

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[1]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[1]

  • Quenching Solution (optional): Hydroxylamine (B1172632) or Tris buffer

  • Anhydrous DMSO or DMF (if needed for dissolving reactants)

  • Desalting column for purification

Procedure:

  • Preparation of Reactants:

    • Dissolve DTDB in Activation Buffer. If solubility is an issue, a minimal amount of DMSO or DMF can be used as a co-solvent.

    • Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer or water immediately before use.

  • Activation of DTDB:

    • To the DTDB solution, add a 5-10 fold molar excess of EDC and NHS.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Removal of Excess Coupling Reagents (Optional but Recommended):

    • To prevent side reactions with the amine, remove excess EDC and NHS using a desalting column equilibrated with Coupling Buffer.

  • Coupling with the Amine:

    • If a desalting column was not used, adjust the pH of the activated DTDB solution to 7.2-7.5 by adding Coupling Buffer.

    • Add the amine-containing molecule to the activated DTDB solution. A 1.5 to 5-fold molar excess of the amine over DTDB is a good starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching solution (e.g., hydroxylamine to a final concentration of 10-50 mM) and incubate for 15 minutes.

  • Purification:

    • Purify the final conjugate using an appropriate method, such as a desalting column, dialysis, or HPLC, to remove unreacted starting materials and byproducts.

Protocol 2: Purification of Crude this compound

This protocol is adapted from a patented method for refining crude DTDB.[13]

Materials:

  • Crude this compound

  • Dimethylformamide (DMF)

  • Deionized Water

Procedure:

  • Prepare a mixed solvent of DMF and water. A mass ratio of crude DTDB to DMF to water of 1:1.25:1 has been shown to be effective.[13]

  • Add the crude DTDB to the mixed solvent.

  • Stir the mixture for 30-60 minutes while heating to 70-80°C to dissolve the solid.

  • Maintain the temperature for 1-2 hours.

  • Cool the solution to 5-10°C to allow the purified DTDB to crystallize.

  • Collect the purified product by suction filtration.

  • Dry the purified this compound.

Visualizations

experimental_workflow cluster_activation Activation Step cluster_coupling Coupling Step reactant reactant process process product product optional optional DTDB DTDB in Activation Buffer (pH 4.5-6.0) Activation Mix and Incubate (15-30 min, RT) DTDB->Activation EDC_NHS EDC / NHS EDC_NHS->Activation Activated_DTDB Activated DTDB (NHS-ester) Activation->Activated_DTDB pH_Adjust Adjust pH to 7.2-8.5 with Coupling Buffer Activated_DTDB->pH_Adjust Amine Amine-containing molecule Coupling Mix and Incubate (2h RT or O/N 4°C) Amine->Coupling Purification Purification (e.g., Desalting Column) Coupling->Purification if not quenching Quench Quench Reaction Coupling->Quench pH_Adjust->Coupling Final_Product DTDB-Amine Conjugate Purification->Final_Product Quench->Purification

Caption: Workflow for the two-step EDC/NHS coupling of this compound to an amine.

troubleshooting_workflow problem problem check check solution solution outcome outcome start Low or No Product check_reagents Check Reagents: - Fresh EDC/NHS? - Anhydrous solvents? start->check_reagents check_conditions Check Conditions: - Correct pH? - Optimal temperature? start->check_conditions check_purification Check Purification: - Product loss? - Correct method? start->check_purification solution_reagents Solution: - Use fresh reagents. - Ensure dry conditions. check_reagents->solution_reagents solution_conditions Solution: - Optimize pH for activation  and coupling steps. - Adjust temp/time. check_conditions->solution_conditions solution_purification Solution: - Optimize purification  protocol. check_purification->solution_purification success Yield Improved solution_reagents->success solution_conditions->success solution_purification->success

Caption: A logical workflow for troubleshooting low yield in DTDB modification reactions.

References

Technical Support Center: Purification of Proteins Modified with 2,2'-Dithiodibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of proteins modified with 2,2'-Dithiodibenzoic acid (DTDB). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of modifying proteins with this compound (DTDB)?

A1: this compound (DTDB) is a homobifunctional crosslinking reagent that reacts with sulfhydryl groups (cysteine residues) on proteins. This modification is often used to introduce a reversible disulfide bond, which can be valuable for studying protein structure, protein-protein interactions, and for the development of antibody-drug conjugates (ADCs). The disulfide linkage allows for the release of a conjugated molecule under reducing conditions.

Q2: What are the critical parameters to control during the DTDB modification reaction?

A2: For a successful modification, it is crucial to control the molar ratio of DTDB to protein, the buffer pH, and the reaction time. An excess of DTDB is typically used to drive the reaction, but a very high excess can lead to non-specific modifications or protein precipitation. The optimal pH for the reaction is generally between 7.0 and 8.0 to ensure the cysteine residues are sufficiently nucleophilic. Reaction times can vary, so it is recommended to perform time-course experiments to determine the optimal duration for your specific protein.

Q3: How can I remove unreacted DTDB and its byproducts after the modification reaction?

A3: Unreacted DTDB and the byproduct, 2-mercapto-5-nitrobenzoic acid, can be efficiently removed using size-exclusion chromatography (SEC) or dialysis. For smaller sample volumes, desalting columns are a rapid and effective option. It is important to choose a method that is compatible with the stability of your modified protein.

Q4: How can I quantify the extent of protein modification by DTDB?

A4: The degree of modification can be determined spectrophotometrically by measuring the release of the byproduct, 2-mercapto-5-nitrobenzoic acid, which has a strong absorbance at 412 nm. Alternatively, mass spectrometry can be used to determine the exact mass of the modified protein, which will increase with each DTDB molecule incorporated.

Q5: What is the best method to cleave the disulfide bond introduced by DTDB?

A5: The disulfide bond can be cleaved using reducing agents such as dithiothreitol (B142953) (DTT), β-mercaptoethanol (BME), or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). The choice and concentration of the reducing agent will depend on the desired cleavage efficiency and the compatibility with your downstream applications. TCEP is often preferred as it is odorless and effective over a wider pH range.

Troubleshooting Guides

This section addresses common problems encountered during the purification of DTDB-modified proteins.

ProblemPossible CauseRecommended Solution
Low Modification Efficiency - Insufficient molar ratio of DTDB to protein.- Suboptimal buffer pH.- Cysteine residues are not accessible.- Short reaction time.- Increase the molar excess of DTDB (e.g., 10-fold, 20-fold).- Ensure the buffer pH is between 7.0 and 8.0.- Consider partial denaturation of the protein to expose cysteine residues, if compatible with its function.- Increase the reaction time and monitor the progress.
Protein Precipitation/Aggregation - High concentration of DTDB.- The modified protein is less soluble.- Inappropriate buffer conditions (pH, ionic strength).- Reduce the molar ratio of DTDB.- Add solubilizing agents such as glycerol (B35011) or non-ionic detergents (e.g., Tween-20) to the buffer.[1]- Optimize the buffer by screening different pH values and salt concentrations.[2]
Presence of Unmodified Protein - Incomplete reaction.- Inefficient removal of unmodified protein during purification.- Optimize the modification reaction as described above.- Employ a purification strategy that separates based on the introduced modification, such as hydrophobic interaction chromatography (HIC), as the DTDB modification increases hydrophobicity.
Difficulty Removing Excess DTDB - Inefficient size-exclusion chromatography or dialysis.- Increase the column length or the number of dialysis buffer changes.- Use a desalting column with an appropriate molecular weight cut-off.- For SEC, ensure the flow rate is slow enough for efficient separation.[1]
Incomplete Cleavage of Disulfide Bond - Insufficient concentration of reducing agent.- Short incubation time with the reducing agent.- Oxidized reducing agent.- Increase the concentration of DTT, BME, or TCEP.- Increase the incubation time for the cleavage reaction.- Always use a fresh solution of the reducing agent.

Experimental Protocols

Protocol 1: Modification of a Protein with this compound

Materials:

  • Protein solution in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • This compound (DTDB)

  • Dimethyl sulfoxide (B87167) (DMSO) or another suitable organic solvent

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Desalting column or size-exclusion chromatography setup

  • Spectrophotometer

Procedure:

  • Prepare Protein Solution: Dissolve or dialyze the protein into the reaction buffer. The protein concentration should ideally be in the range of 1-10 mg/mL.

  • Prepare DTDB Stock Solution: Dissolve DTDB in a minimal amount of DMSO to prepare a concentrated stock solution (e.g., 100 mM).

  • Modification Reaction: a. Add the DTDB stock solution to the protein solution to achieve the desired molar excess (e.g., a 20-fold molar excess of DTDB over the protein). b. Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Purification: a. Remove the excess DTDB and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with the desired storage buffer. b. Alternatively, use size-exclusion chromatography for purification.

  • Characterization: a. Determine the protein concentration using a standard protein assay (e.g., BCA assay). b. Quantify the degree of modification by measuring the absorbance of the released byproduct at 412 nm or by mass spectrometry.

Protocol 2: Cleavage of the DTDB-Induced Disulfide Bond

Materials:

  • DTDB-modified protein solution

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Cleavage buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography setup or dialysis cassette

Procedure:

  • Prepare for Cleavage: Transfer the DTDB-modified protein into the cleavage buffer.

  • Add Reducing Agent: Add a sufficient amount of DTT to the protein solution to achieve a final concentration of 10-50 mM.

  • Incubation: Incubate the mixture at room temperature for 1-2 hours, or at 37°C for 30-60 minutes for more efficient cleavage.

  • Removal of Reducing Agent and Cleaved Moiety: a. Separate the protein from the reducing agent and the cleaved DTDB fragment using size-exclusion chromatography. b. Alternatively, perform dialysis against a large volume of buffer.

  • Verification: Confirm the cleavage by analyzing the protein using non-reducing SDS-PAGE or mass spectrometry.

Visualizations

experimental_workflow cluster_modification Protein Modification cluster_purification Purification cluster_characterization Characterization cluster_cleavage Disulfide Cleavage start Start: Protein Solution add_dtdb Add DTDB Solution start->add_dtdb reaction Incubation (1-2h, RT) add_dtdb->reaction purify Size-Exclusion Chromatography / Dialysis reaction->purify characterize Quantify Modification (A412 / MS) purify->characterize add_dtt Add Reducing Agent (DTT) characterize->add_dtt cleavage_reaction Incubation add_dtt->cleavage_reaction final_purification Final Purification (SEC / Dialysis) cleavage_reaction->final_purification end End: Purified, Cleaved Protein final_purification->end

Caption: Workflow for DTDB modification, purification, and cleavage.

troubleshooting_logic start Low Modification? check_ratio Increase DTDB:Protein Ratio? start->check_ratio Yes success Modification Successful start->success No check_ph Optimize Buffer pH (7-8)? check_ratio->check_ph Still Low check_time Increase Reaction Time? check_ph->check_time Still Low check_time->success Improved precip Precipitation? reduce_dtdb Reduce DTDB Concentration? precip->reduce_dtdb Yes soluble Protein Soluble precip->soluble No add_solubilizer Add Solubilizing Agent? reduce_dtdb->add_solubilizer Still Precipitates optimize_buffer Optimize Buffer Conditions? add_solubilizer->optimize_buffer Still Precipitates optimize_buffer->soluble Improved

Caption: Troubleshooting decision tree for DTDB modification.

References

Technical Support Center: 2,2'-Dithiodibenzoic Acid (DTDBA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2,2'-Dithiodibenzoic Acid (DTDBA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of DTDBA in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DTDBA) and what are its primary applications?

A1: this compound (CAS 119-80-2) is a disulfide-containing compound that serves as a sulfhydryl-modifying reagent.[1] Its primary mechanism of action involves the reaction of its disulfide bond with free sulfhydryl (thiol) groups, such as those on cysteine residues in proteins, to form mixed disulfides. This property makes it a valuable tool in biochemistry and drug development for studying protein structure and function.[1] Key applications include the synthesis of polyamides with disulfide bonds, the development of novel pharmaceuticals, and its use as an intermediate in the production of dyes and bactericides.[1][2]

Q2: How does DTDBA differ from 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)?

A2: While both DTDBA and DTNB are used to react with sulfhydryl groups, they have different chemical properties and applications. DTNB is widely used for the colorimetric quantification of thiols due to the release of the yellow-colored 2-nitro-5-thiobenzoate (TNB) anion upon reaction. In contrast, DTDBA lacks the nitro groups that facilitate this colorimetric detection but possesses greater thermal stability.

Q3: What are the common side reactions to be aware of when using DTDBA?

A3: The primary side reactions with DTDBA involve unintended reactions with nucleophiles other than the target sulfhydryl groups. Key side reactions include:

  • Reaction with Amines: Primary and secondary amines can react with the disulfide bond of DTDBA. This is particularly relevant when using amine-containing buffers (e.g., Tris, glycine), which can compete with the target thiol.

  • Oxidation: Under strongly oxidative conditions, such as in the presence of hydrogen peroxide or iodine, DTDBA can be oxidized to 2-sulfobenzoic acid.[1]

  • Hydrolysis of the Disulfide Bond: While generally stable, the disulfide bond can be susceptible to cleavage under certain conditions, which can be catalyzed by tertiary amines.

Q4: My bioconjugation reaction with DTDBA has a low yield. What are the potential causes?

A4: Low yields in bioconjugation reactions involving DTDBA can stem from several factors.[3] A primary reason is the presence of interfering substances in the reaction buffer, such as primary or secondary amines, which can react with DTDBA and reduce its availability for the target molecule.[3] Additionally, if the target protein contains intramolecular disulfide bonds, these must be reduced to free sulfhydryl groups before they can react with DTDBA.[3] It is also crucial to ensure the correct stoichiometry of reactants and to optimize the reaction pH, as this can influence the reactivity of both the thiol and the disulfide.[3]

Troubleshooting Guides

Issue 1: Incomplete Reaction or Low Yield
Possible Cause Recommended Solution Experimental Protocol
Presence of Interfering Amines in Buffer Switch to a non-amine-based buffer system (e.g., phosphate (B84403) or HEPES buffer) at a suitable pH.1. Prepare a 0.1 M phosphate buffer at the desired pH (typically 6.5-7.5 for thiol-disulfide exchange).2. If the protein is in an amine-containing buffer, perform a buffer exchange using a desalting column or dialysis prior to the reaction.[3]
Target Protein Disulfide Bonds are Not Reduced Reduce the disulfide bonds in the protein to free sulfhydryl groups using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).1. Prepare a 10-20 fold molar excess of TCEP solution.2. Incubate the protein with the TCEP solution for 30 minutes at room temperature.3. Remove the excess TCEP using a desalting column to prevent it from reacting with DTDBA.[3]
Suboptimal Reaction pH Optimize the reaction pH. For thiol-disulfide exchange, a pH range of 6.5-7.5 is generally optimal to favor the reaction with thiols over side reactions.[3]Perform small-scale pilot reactions at different pH values (e.g., 6.5, 7.0, 7.5) to determine the optimal condition for your specific system.
Incorrect Stoichiometry Ensure an appropriate molar excess of DTDBA to the target thiol.Start with a 10-fold molar excess of DTDBA and optimize as needed based on the reaction progress.
Issue 2: Protein Aggregation During or After Reaction
Possible Cause Recommended Solution Experimental Protocol
Conformational Changes in the Protein Modify the reaction buffer with additives that can help maintain protein stability.1. Include stabilizing excipients such as arginine (e.g., 50 mM) in the reaction buffer.[4]2. Consider the addition of a non-ionic detergent at a low concentration.
Hydrophobicity of DTDBA Use a co-solvent to improve the solubility of DTDBA and minimize hydrophobic interactions that can lead to aggregation.1. Prepare a concentrated stock solution of DTDBA in a water-miscible organic solvent like DMSO or DMF.2. Add the stock solution to the aqueous reaction buffer, ensuring the final concentration of the organic solvent is low (typically <10% v/v) to avoid protein denaturation.[5]

Experimental Protocols

Protocol for Protein Sulfhydryl Modification with DTDBA

This protocol outlines a general procedure for the modification of protein cysteine residues with DTDBA.

Materials:

  • Protein with free sulfhydryl groups

  • This compound (DTDBA)

  • Reaction Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.0)

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be reduced, follow the reduction protocol in the troubleshooting guide before this step.

  • Prepare the DTDBA Stock Solution: Immediately before use, dissolve DTDBA in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 100 mM).

  • Reaction: Add a 10- to 20-fold molar excess of the DTDBA stock solution to the protein solution. Mix gently.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours. The optimal time may need to be determined empirically.

  • Purification: Remove excess DTDBA and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein Protein Solution in Non-Amine Buffer reduce Reduce Disulfide Bonds (if necessary) protein->reduce Optional mix Mix Protein and DTDBA protein->mix reduce->mix dtdba DTDBA Stock in DMSO/DMF dtdba->mix incubate Incubate (RT or 4°C) mix->incubate purify Desalting Column incubate->purify analyze Characterize Modified Protein (e.g., MS) purify->analyze

Caption: Experimental workflow for protein modification with DTDBA.

troubleshooting_logic start Low Reaction Yield? check_buffer Is an Amine-Based Buffer Used? start->check_buffer change_buffer Switch to Phosphate or HEPES Buffer check_buffer->change_buffer Yes check_reduction Are Disulfide Bonds Present in Protein? check_buffer->check_reduction No change_buffer->check_reduction reduce_protein Reduce with TCEP and Purify check_reduction->reduce_protein Yes optimize_conditions Optimize pH and Stoichiometry check_reduction->optimize_conditions No reduce_protein->optimize_conditions

Caption: Troubleshooting logic for low yield in DTDBA reactions.

References

Technical Support Center: Thiol Detection with 2,2'-Dithiodibenzoic Acid (and Analogs)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thiol detection assays using 2,2'-Dithiodibenzoic acid (DTDBA) and its more common analog, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the quantification of free sulfhydryl groups.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using DTDBA or DTNB for thiol detection?

The assay is based on a thiol-disulfide exchange reaction. DTDBA or DTNB reacts with a free thiol group (-SH), cleaving the disulfide bond of the reagent. This reaction stoichiometrically produces a colored product, 2-thio-5-nitrobenzoic acid (TNB²⁻) in the case of DTNB, which has a maximum absorbance at 412 nm.[1][2] The intensity of the yellow color is directly proportional to the concentration of free thiols in the sample.[1]

Q2: What are the most common causes of inaccurate results in this assay?

Inaccurate results can stem from several sources, which can be broadly categorized as:

  • Chemical Interference: Compounds in your sample that can react with the reagent or the thiol groups themselves.[3]

  • Suboptimal Reaction Conditions: Incorrect pH, improper buffer selection, or exposure to light can affect the reaction.[3]

  • Procedural Errors: Improperly prepared reagents, incorrect sample handling, or inaccurate absorbance readings are common pitfalls.[3]

Q3: My blank (buffer + reagent) has a high background absorbance. What could be the cause?

A high background absorbance is a frequent issue and can be attributed to several factors:

  • Reagent Hydrolysis: At a pH above 8.0, DTNB can spontaneously hydrolyze, producing the same yellow product that is measured in the reaction with thiols.[3][4]

  • Contaminated Reagents: The buffer or water used to prepare your reagents may be contaminated with thiol-containing compounds.[5]

  • Degraded Reagent: Improper storage of the DTDBA/DTNB solution (e.g., exposure to light or moisture) can lead to its degradation.[3][5] The reagent is sensitive to daylight, particularly UV radiation around 325 nm.[6][7]

Q4: The yellow color of my samples fades over time. Why is this happening and how can I prevent it?

The fading of the yellow color is typically due to the re-oxidation of the colored product back to a colorless form.[3] This can be caused by:

  • Suboptimal pH: A pH below the optimal range of 7.5-8.5 can contribute to the instability of the colored anion.[3]

  • Oxidizing agents present in the sample.

Q5: I am not seeing any yellow color develop, or the signal is very weak. What should I do?

A weak or absent signal suggests that the reaction is not occurring as expected.[3] Possible causes include:

  • Absence of free thiols in the sample: The sample may not contain detectable levels of free sulfhydryl groups.[8]

  • Degraded reagent: The DTDBA/DTNB solution should be prepared fresh.[8]

  • Incorrect buffer pH: The reaction is highly pH-dependent, with an optimal range of 7.5 to 8.5.[8] The reaction rate significantly decreases at a pH below 7.[8]

  • Oxidized thiols: The sulfhydryl groups in your sample may have been oxidized. It is recommended to include 1mM EDTA in the buffer to chelate metal ions that can catalyze this oxidation.[8][9]

Q6: My sample is colored or turbid. How can I accurately measure the thiol concentration?

For colored or turbid samples, a sample blank is necessary. Prepare a parallel sample containing everything except the DTDBA/DTNB reagent. Subtract the absorbance of this sample blank from the absorbance of your test sample to correct for the interfering absorbance.

Troubleshooting Guides

Problem 1: High Background Absorbance

High background absorbance can mask the true signal from your sample and lead to inaccurate quantification.[3]

Troubleshooting Workflow for High Background Absorbance

start High Background Absorbance check_ph Check Buffer pH (Is it > 8.5?) start->check_ph check_reagents Check Reagent Purity (Contaminated water or buffer?) check_ph->check_reagents No lower_ph Adjust pH to 7.5 - 8.0 check_ph->lower_ph Yes check_reagent_age Check Reagent Age & Storage (Freshly prepared? Protected from light?) check_reagents->check_reagent_age No prepare_fresh Prepare fresh buffer with high-purity, thiol-free water check_reagents->prepare_fresh Yes prepare_new_reagent Prepare fresh DTDBA/DTNB solution and store protected from light check_reagent_age->prepare_new_reagent Yes

Caption: Troubleshooting workflow for high background absorbance.

Problem 2: Low or No Signal

A weak or absent signal indicates an issue with the reaction chemistry or the sample itself.

Troubleshooting Workflow for Low or No Signal

start Low or No Signal check_positive_control Run a Positive Control (e.g., Cysteine or Glutathione) start->check_positive_control check_reagent_activity Check Reagent Activity (Add a small amount of a concentrated thiol) check_positive_control->check_reagent_activity Control fails issue_with_sample No detectable free thiols in sample. check_positive_control->issue_with_sample Control works, sample doesn't check_buffer_ph Verify Buffer pH (Is it in the 7.5 - 8.5 range?) check_reagent_activity->check_buffer_ph Color change observed issue_with_reagent Issue with Reagent or Buffer. Prepare fresh. check_reagent_activity->issue_with_reagent No color change check_sample_prep Review Sample Preparation (Possibility of thiol oxidation?) check_buffer_ph->check_sample_prep Yes adjust_ph Adjust buffer pH to 8.0 check_buffer_ph->adjust_ph No add_edta Add 1mM EDTA to buffer to prevent oxidation. check_sample_prep->add_edta Yes

Caption: Troubleshooting workflow for low or no signal.

Data Presentation

Table 1: Common Interfering Substances
Substance ClassExample(s)Effect on AssayMechanism of Interference
Other Nucleophiles Cyanide, hydrogen sulfite, sulfideFalse PositiveDirectly react with DTDBA/DTNB, cleaving the disulfide bond.[3]
Reducing Agents DTT, TCEP, β-mercaptoethanolFalse PositiveReduce DTDBA/DTNB, producing the colored product.[3]
Metal Ions Cu²⁺, Fe³⁺False NegativeCatalyze the oxidation of thiols.[3]
Aldehydes Saturated and UnsaturatedFalse NegativeForm less reactive addition products with thiols.[3]
Sulfite Sodium sulfiteFalse PositiveCan react with DTNB and cause interference.[1]
Table 2: pH Effects on the Thiol Detection Assay
pH RangeEffect on ReactionRecommendation
< 7.0 Reaction rate is significantly decreased.[8]Avoid this pH range for the assay.
7.5 - 8.5 Optimal range for the reaction.[8]Recommended pH for the reaction buffer. A pH of 8.0 is most commonly used.[8]
> 8.5 Spontaneous hydrolysis of DTNB, leading to high background.[8]Avoid this pH range to minimize background signal.

Experimental Protocols

Protocol 1: Standard Thiol Quantification Assay

Objective: To quantify the concentration of free thiols in a sample.

Materials:

  • Reaction Buffer: 0.1M sodium phosphate, pH 8.0, containing 1mM EDTA.[9]

  • DTNB (Ellman's Reagent) Solution: 4 mg of DTNB in 1 mL of Reaction Buffer. Prepare fresh.[9]

  • Thiol standard (e.g., L-cysteine or glutathione).

  • Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm.

Methodology:

  • Prepare a Standard Curve:

    • Prepare a stock solution of a known thiol standard (e.g., 10 mM L-cysteine in Reaction Buffer).

    • Create a series of dilutions from the stock solution to generate standards ranging from 0.1 to 1.0 mM.[9]

  • Sample Preparation:

    • Dilute your unknown samples in Reaction Buffer to ensure the final thiol concentration falls within the linear range of the standard curve.[9]

  • Assay Procedure:

    • For each standard and unknown sample, add 250 µL to a tube or well.[9]

    • Prepare a blank by adding 250 µL of Reaction Buffer to a separate tube/well.[9]

    • To each tube/well, add 50 µL of the Ellman's Reagent Solution and 2.5 mL of Reaction Buffer.[9]

    • Mix and incubate at room temperature for 15 minutes.[9]

  • Measurement:

    • Measure the absorbance of all samples and standards at 412 nm.[9]

  • Calculation:

    • Subtract the absorbance of the blank from all readings.[10]

    • Plot the absorbance of the standards versus their concentration to create a standard curve.

    • Determine the concentration of your unknown samples from the standard curve, accounting for any dilution factors.[9]

Protocol 2: Reagent Purity Check

Objective: To test for thiol contamination in your buffer and water.[5]

Methodology:

  • Prepare three sets of blank solutions:

    • Set A: DTNB in your current buffer made with your usual water source.

    • Set B: DTNB in a freshly prepared buffer using a new source of high-purity, deionized water.

    • Set C: DTNB directly in the new source of high-purity, deionized water (as a control for buffer component contamination).[5]

  • Monitor the absorbance at 412 nm for all three sets over time.

  • Interpretation: A significantly lower rate of absorbance increase in Set B compared to Set A suggests contamination in your water or buffer components.[5]

Signaling Pathways and Workflows

Reaction Mechanism of Thiol Detection with DTNB

cluster_reactants Reactants cluster_products Products DTNB DTNB (Ellman's Reagent) TNB TNB²⁻ (Yellow, Abs @ 412 nm) DTNB->TNB Thiol-Disulfide Exchange MixedDisulfide R-S-S-TNB (Mixed Disulfide) Thiol R-SH (Free Thiol) Thiol->MixedDisulfide

Caption: Reaction of DTNB with a free thiol.

References

stability of 2,2'-Dithiodibenzoic acid in different pH buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 2,2'-Dithiodibenzoic acid (DTDB) in various pH buffers for researchers, scientists, and drug development professionals. As direct quantitative stability data for DTDB is limited in published literature, this guide is based on the general principles of aryl disulfide chemistry and stability.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solutions at different pH values?

Q2: What is the primary degradation pathway for this compound in aqueous buffers?

A2: The primary degradation pathway for DTDB in neutral to alkaline aqueous buffers is likely the cleavage of the disulfide bond. This can occur through hydrolysis, where hydroxide (B78521) ions act as nucleophiles attacking the sulfur-sulfur bond. Aromatic disulfides can be prone to decomposition via hydrolysis at higher pH values.[2] Disulfide bonds can be cleaved at an alkaline pH.[3]

Q3: How should I prepare and store stock solutions of this compound?

A3: For optimal stability, it is recommended to prepare stock solutions of this compound in an anhydrous, inert organic solvent such as DMSO or ethanol (B145695). For aqueous experiments, it is best to prepare fresh solutions in the desired buffer immediately before use. If short-term storage of an aqueous solution is necessary, it should be kept at a low pH (e.g., pH 3-5) and stored at 2-8°C.

Q4: Can I use this compound in buffers containing reducing agents?

A4: No, you should avoid using buffers containing reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) with this compound. These reagents will readily cleave the disulfide bond, resulting in the formation of 2-mercaptobenzoic acid.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of DTDB in aqueous buffer Low aqueous solubility of this compound.- Use a co-solvent like DMSO or ethanol to prepare a concentrated stock solution before diluting it into the aqueous buffer.- Adjust the pH. The carboxylate salt form at higher pH might be more soluble, but be aware of the decreased stability of the disulfide bond.- Gentle warming can aid dissolution, but monitor for any signs of degradation.
Inconsistent or non-reproducible experimental results Degradation of DTDB in the experimental buffer during the course of the experiment, especially at neutral or alkaline pH.- Prepare fresh DTDB solutions immediately before each experiment.- If the experiment must be performed at a pH where DTDB is unstable, minimize the incubation time.- Run a control experiment to assess the stability of DTDB in your buffer over the experimental timeframe.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC) Formation of degradation products, primarily 2-mercaptobenzoic acid, due to disulfide bond cleavage.- Confirm the identity of the unexpected peaks by comparing with a standard of the potential degradation product (2-mercaptobenzoic acid).- If degradation is confirmed, consider performing the experiment at a lower pH if compatible with your experimental design.- Implement a stability-indicating analytical method to monitor the degradation of DTDB and the formation of byproducts.

Stability Data Summary

Direct quantitative stability data for this compound across a range of pH values is not extensively documented in scientific literature. However, the general trend for aryl disulfides points towards greater stability in acidic conditions and increased lability in neutral to alkaline environments. For a qualitative understanding, a study on a model cyclic pentapeptide containing a disulfide bond showed optimal stability around pH 3.0, with degradation of the disulfide bond being the primary pathway at neutral and basic pH.[1]

Table 1: Inferred Stability of this compound in Different pH Buffers

pH Range Buffer Type Expected Stability Primary Degradation Pathway
Acidic (pH < 6) e.g., Acetate, CitrateHighMinimal degradation expected.
Neutral (pH 6-8) e.g., Phosphate (B84403), HEPESModerate to LowCleavage of the disulfide bond.[1]
Alkaline (pH > 8) e.g., Borate, CarbonateLowRapid cleavage of the disulfide bond via hydrolysis.[3][4]

This table is based on general principles of disulfide chemistry and inferred from related compounds. Experimental verification is highly recommended.

Experimental Protocols

Protocol for Assessing the Stability of this compound in a pH Buffer

This protocol outlines a general method to determine the stability of this compound in a specific buffer using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound

  • High-purity water

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Buffer components for the desired pH (e.g., sodium acetate, acetic acid for pH 4; sodium phosphate monobasic and dibasic for pH 7; sodium borate, boric acid for pH 9)

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • HPLC system with a UV detector

  • C18 HPLC column

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

2. Preparation of Solutions:

  • DTDB Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.

  • Buffer Solutions: Prepare the desired pH buffers (e.g., pH 4, 7, and 9) at a suitable concentration (e.g., 50 mM).

  • Mobile Phase: Prepare an appropriate mobile phase for HPLC analysis. A common starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

3. Stability Study Procedure:

  • For each pH to be tested, pipette a known volume of the DTDB stock solution into a larger volume of the respective buffer to achieve a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Immediately after preparation (t=0), withdraw an aliquot, and inject it into the HPLC system to obtain the initial concentration and peak area of DTDB.

  • Store the remaining solutions at a controlled temperature (e.g., 25°C or 37°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution.

  • Analyze the samples by HPLC, monitoring the peak area of the parent DTDB peak and the appearance of any new peaks corresponding to degradation products.

4. Data Analysis:

  • Plot the percentage of the remaining DTDB (relative to the t=0 peak area) against time for each pH.

  • From this data, you can determine the degradation rate and the half-life of this compound in each buffer.

Visualizations

G cluster_workflow Experimental Workflow for DTDB Stability Assessment cluster_analysis Time-Point Analysis prep_stock Prepare DTDB Stock Solution (e.g., 1 mg/mL in Methanol) prep_samples Dilute Stock into Buffers to Final Concentration prep_stock->prep_samples prep_buffers Prepare Buffers at Desired pH (e.g., pH 4, 7, 9) prep_buffers->prep_samples t0 t = 0 h (Initial Analysis) prep_samples->t0 incubation Incubate at Controlled Temperature t0->incubation hplc HPLC Analysis (Monitor DTDB Peak Area) t0->hplc tn t = 1, 2, 4, 8, 24 h... (Subsequent Analyses) incubation->tn tn->hplc data_analysis Data Analysis (Calculate Degradation Rate and Half-life) hplc->data_analysis

Caption: Workflow for assessing the stability of this compound.

Caption: Inferred degradation pathway of DTDB at alkaline pH.

References

Validation & Comparative

2,2'-Dithiodibenzoic acid vs 4,4'-Dithiodibenzoic acid reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of 2,2'-Dithiodibenzoic Acid and 4,4'-Dithiodibenzoic Acid

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of isomeric molecules is paramount for their effective application. This guide provides an objective comparison of the chemical reactivity of this compound and 4,4'-Dithiodibenzoic acid, focusing on the interplay between their structural differences and functional behavior. The comparison is supported by established chemical principles and outlines experimental protocols for further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of the two isomers is presented below. These properties form the basis for understanding their behavior in different chemical environments.

PropertyThis compound4,4'-Dithiodibenzoic Acid
CAS Number 119-80-2[1]1155-51-7
Molecular Formula C₁₄H₁₀O₄S₂[1]C₁₄H₁₀O₄S₂
Molecular Weight 306.36 g/mol [1]306.36 g/mol
Melting Point 287-290 °C[1]>300 °C
pKa (Predicted) 3.02 ± 0.36[1]No data available
Solubility Insoluble in water; slightly soluble in DMSO and Methanol[1]Insoluble in water
Appearance Off-white to light yellow powder[1]Data not available

Comparative Reactivity

The primary difference in the reactivity of this compound and 4,4'-Dithiodibenzoic acid stems from the position of the carboxylic acid groups relative to the disulfide bond.

Disulfide Bond Reactivity

The disulfide bond is a key functional group in both molecules, susceptible to reduction by thiols such as dithiothreitol (B142953) (DTT). The rate of this reduction is anticipated to be significantly faster for the 2,2'-isomer due to intramolecular catalysis.

In the case of This compound , the ortho-carboxylic acid group is positioned to act as a neighboring group.[2][3] Upon deprotonation, the resulting carboxylate can act as an intramolecular nucleophile, attacking one of the sulfur atoms of the disulfide bond. This process, known as neighboring group participation or anchimeric assistance, leads to the formation of a transient cyclic intermediate, which is more susceptible to attack by an external reducing agent.[2][3] This intramolecular pathway significantly lowers the activation energy for disulfide bond cleavage, thereby accelerating the reaction rate.

For 4,4'-Dithiodibenzoic acid , the carboxylic acid groups are in the para position, too distant from the disulfide bond to participate in any intramolecular catalysis. Therefore, its reduction is expected to proceed through a standard bimolecular S_N2 reaction with an external thiol, which is a slower process compared to the intramolecularly assisted cleavage in the 2,2'-isomer.

Carboxylic Acid Reactivity

The reactivity of the carboxylic acid groups, for instance in esterification reactions, is primarily influenced by electronic effects. The disulfide moiety is an electron-withdrawing group, which increases the acidity of the carboxylic acid protons in both isomers compared to benzoic acid.

Experimental Protocols

Protocol 1: Kinetic Analysis of Disulfide Bond Reduction by Dithiothreitol (DTT)

This protocol describes a method to compare the reduction rates of the two isomers.

1. Reagent Preparation:

  • Prepare stock solutions of this compound and 4,4'-Dithiodibenzoic acid (e.g., 10 mM in DMSO).

  • Prepare a stock solution of DTT (e.g., 100 mM in a suitable buffer, such as 100 mM phosphate (B84403) buffer at pH 7.4).

  • Prepare the reaction buffer (100 mM phosphate buffer, pH 7.4).

2. Reaction Setup:

  • In a cuvette, add the reaction buffer.

  • Add a small volume of the dithiodibenzoic acid stock solution to achieve the desired final concentration (e.g., 100 µM).

  • Initiate the reaction by adding the DTT stock solution to the desired final concentration (e.g., 1 mM).

3. Data Acquisition:

  • Monitor the reaction by observing the decrease in the concentration of the dithiodibenzoic acid or the appearance of the thiol product (mercaptobenzoic acid) using a UV-Vis spectrophotometer. The cleavage of the disulfide bond can be followed by monitoring the change in absorbance at a specific wavelength.

  • Alternatively, aliquots can be taken at different time points, the reaction quenched (e.g., by acidification), and the samples analyzed by reverse-phase HPLC to separate and quantify the reactant and product.

4. Data Analysis:

  • Plot the concentration of the dithiodibenzoic acid versus time.

  • Determine the initial reaction rate from the slope of the curve.

  • Calculate the pseudo-first-order rate constant (k_obs) under conditions where [DTT] >> [disulfide].

  • Compare the k_obs values for the two isomers to quantify the difference in their reactivity.

Protocol 2: Determination of pKa by Spectrophotometric Titration

This protocol allows for the experimental determination of the pKa values of the carboxylic acid groups.

1. Reagent Preparation:

  • Prepare a stock solution of the dithiodibenzoic acid isomer in a suitable solvent (e.g., 1 mM in DMSO).

  • Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to pH 12).

  • Prepare solutions of 0.1 M HCl and 0.1 M NaOH.

2. Sample Preparation:

  • For each pH value, prepare a sample by adding a small, constant amount of the dithiodibenzoic acid stock solution to the buffer.

3. Data Acquisition:

  • Measure the UV-Vis spectrum of each sample at each pH.

  • Identify a wavelength where the absorbance of the protonated and deprotonated forms of the carboxylic acid differs significantly.

  • Plot the absorbance at this wavelength as a function of pH.

4. Data Analysis:

  • The resulting titration curve should be sigmoidal.

  • The pKa is the pH at which the absorbance is halfway between the minimum and maximum values. This corresponds to the point where the concentrations of the protonated and deprotonated forms are equal.

Visualizations

Proposed Mechanism of Intramolecular Catalysis

G Proposed Mechanism of Intramolecular Catalysis in this compound Reduction cluster_0 Step 1: Deprotonation cluster_1 Step 2: Intramolecular Attack cluster_2 Step 3: Nucleophilic Attack by DTT 2_2_DTDA This compound Carboxylate Carboxylate Anion 2_2_DTDA->Carboxylate -H+ 2_2_DTDA->Carboxylate Intermediate Cyclic Thioanhydride Intermediate Carboxylate->Intermediate Neighboring Group Participation Carboxylate->Intermediate Products Reduced Product (2-Mercaptobenzoic Acid) + Mixed Disulfide Intermediate->Products Ring Opening Intermediate->Products DTT DTT (R-SH)

Caption: Intramolecular catalysis in this compound reduction.

Experimental Workflow for Kinetic Analysis

G Workflow for Disulfide Reduction Kinetic Analysis Start Prepare Reactant Solutions Mix Initiate Reaction (Mix DTDA and DTT) Start->Mix Monitor Monitor Reaction Progress (UV-Vis or HPLC) Mix->Monitor Quench Quench Aliquots (if using HPLC) Monitor->Quench optional Analyze Analyze Data (Plot Concentration vs. Time) Monitor->Analyze Quench->Analyze Calculate Calculate Rate Constants Analyze->Calculate Compare Compare Reactivity of 2,2'- and 4,4'- Isomers Calculate->Compare

Caption: Experimental workflow for kinetic analysis of disulfide reduction.

Conclusion

The positional isomerism of this compound and 4,4'-Dithiodibenzoic acid leads to a significant predicted difference in their chemical reactivity, particularly concerning the disulfide bond. The ortho-carboxylic acid groups in the 2,2'-isomer are poised to act as intramolecular catalysts, accelerating the rate of disulfide bond reduction through neighboring group participation. In contrast, the para-substituted carboxylic acid groups in the 4,4'-isomer cannot participate in such a mechanism, resulting in a slower, conventional bimolecular reduction. The reactivity of the carboxylic acid groups themselves is not expected to differ significantly based on electronic effects alone. These differences have important implications for the application of these molecules in areas such as drug delivery, materials science, and as chemical probes, where the rate of disulfide cleavage is a critical parameter. The provided experimental protocols offer a clear path for the quantitative verification of these predicted reactivity differences.

References

A Comparative Guide to Validating Protein Modification by 2,2'-Dithiodibenzoic Acid Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of protein modifications is paramount. Covalent modifications of cysteine residues, in particular, play a critical role in protein structure, function, and regulation. 2,2'-Dithiodibenzoic acid (DTDB), a disulfide-containing reagent, is a valuable tool for probing and modifying free sulfhydryl groups in proteins. This guide provides a comprehensive comparison of mass spectrometry-based methods for validating protein modification by DTDB, offering detailed experimental protocols and a comparative analysis with alternative thiol-modifying reagents.

Introduction to DTDB-Mediated Protein Modification

This compound, often used interchangeably with its close analog 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB (Ellman's reagent), reacts with free sulfhydryl groups (-SH) on cysteine residues to form a mixed disulfide bond.[1][2] This reaction releases a chromophoric thione, which can be quantified spectrophotometrically to determine the extent of modification.[3] However, for a detailed, site-specific validation of the modification, mass spectrometry is the gold standard.[2][4]

Mass spectrometry allows for the precise identification of modified cysteine residues and can provide quantitative information about the extent of modification at each site.[5] This is crucial for understanding the structural and functional consequences of the modification.

Mass Spectrometry-Based Validation of DTDB Modification

The validation of DTDB-induced protein modification by mass spectrometry typically involves a "bottom-up" proteomics approach.[6] This workflow consists of several key stages: protein modification, enzymatic digestion, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data interpretation.

Experimental Workflow

The overall experimental workflow for validating protein modification by DTDB using mass spectrometry is depicted below.

DTDB_MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Protein Protein of Interest DTDB_Mod DTDB Modification Protein->DTDB_Mod React with DTDB Denature Denaturation, Reduction (optional), Alkylation DTDB_Mod->Denature Digestion Enzymatic Digestion (e.g., Trypsin) Denature->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Peptide Mixture DB_Search Database Search & Peptide Identification LC_MS->DB_Search MS/MS Spectra Validation Validation of Modified Peptides DB_Search->Validation

Figure 1: Experimental workflow for validating DTDB protein modification by mass spectrometry.

Detailed Experimental Protocols

Protocol 1: DTDB Modification of a Protein

Objective: To modify accessible cysteine residues in a protein with DTDB.

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound (DTDB) stock solution (e.g., 10 mM in a compatible solvent like DMSO or buffer)

  • Reaction buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 8.0)

Procedure:

  • Prepare the protein solution at a known concentration (e.g., 1 mg/mL) in the reaction buffer.

  • Add the DTDB stock solution to the protein solution to achieve a desired molar excess of DTDB over the estimated number of free sulfhydryl groups (e.g., 10-fold molar excess).

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes), protected from light.

  • Remove excess, unreacted DTDB using a desalting column or dialysis.

  • The modified protein is now ready for mass spectrometry analysis.

Protocol 2: Sample Preparation for Mass Spectrometry

Objective: To digest the DTDB-modified protein into peptides suitable for LC-MS/MS analysis.

Materials:

  • DTDB-modified protein

  • Denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (optional, for disulfide bond analysis): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylating agent: Iodoacetamide (IAA) or N-ethylmaleimide (NEM)

  • Trypsin (mass spectrometry grade)

  • Quenching solution (e.g., formic acid)

  • C18 solid-phase extraction (SPE) cartridges for peptide desalting

Procedure:

  • Denaturation: Solubilize the DTDB-modified protein in the denaturing buffer.

  • Reduction (Optional): To identify intramolecular disulfide bonds, a non-reduced sample is analyzed. For general identification of DTDB-modified cysteines, this step can be omitted. If reduction is desired, add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.

  • Alkylation: To prevent the reformation of disulfide bonds and to cap any remaining free thiols, add IAA to a final concentration of 55 mM and incubate for 30 minutes in the dark at room temperature.

  • Digestion: Dilute the sample with a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Quenching and Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the resulting peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.

  • Sample Concentration: Dry the desalted peptides in a vacuum centrifuge and reconstitute in a small volume of a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis and Data Interpretation

Objective: To identify and characterize DTDB-modified peptides.

Procedure:

  • LC Separation: Inject the peptide sample onto a reverse-phase liquid chromatography column and separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile).

  • MS and MS/MS Analysis: The eluting peptides are ionized (e.g., by electrospray ionization) and analyzed in the mass spectrometer. The instrument is typically operated in a data-dependent acquisition mode, where it acquires a full MS scan to detect the precursor ions (peptides), followed by MS/MS scans of the most intense precursor ions to generate fragmentation spectra.

  • Database Searching: The acquired MS/MS spectra are searched against a protein sequence database using a search engine (e.g., Mascot, SEQUEST, or MaxQuant). The search parameters should include the mass of the DTDB modification on cysteine residues as a variable modification. The mass shift for a DTDB modification (forming a mixed disulfide with 2-mercaptobenzoic acid) is +153.0041 Da.

  • Validation: The identification of DTDB-modified peptides is validated by manually inspecting the MS/MS spectra to ensure that the major fragment ions can be assigned to the theoretical fragmentation pattern of the modified peptide. The presence of fragment ions containing the modified cysteine will exhibit a corresponding mass shift.

Comparison with Alternative Thiol-Modifying Reagents

While DTDB is a useful reagent, several alternatives exist for modifying protein thiols, each with its own advantages and disadvantages. The choice of reagent depends on the specific application and the desired properties of the modification.

Reagent ClassExample ReagentReaction MechanismModification TypeReversibilityMass Spectrometry Considerations
Disulfide Reagents This compound (DTDB)Thiol-disulfide exchangeMixed disulfideReversible (with reducing agents)The disulfide bond can be fragmented under certain MS conditions.[7]
Haloacetamides Iodoacetamide (IAA)S-alkylationThioetherIrreversibleStable modification, easy to detect the mass shift (+57.0215 Da).
Maleimides N-Ethylmaleimide (NEM)Michael additionThioetherGenerally irreversibleStable modification, easy to detect the mass shift (+125.0477 Da). Can sometimes react with other nucleophiles at high pH.
Thiosulfonates Methyl methanethiosulfonate (B1239399) (MMTS)Thiol-disulfide exchangeMixed disulfideReversibleThe disulfide bond can be fragmented.
Newer Reagents Methylsulfonyl phenyloxadiazoleJulia-Kocienski-like reactionThioetherIrreversibleOffers high selectivity and stability.

Quantitative Analysis of DTDB Modification

Mass spectrometry can be used for both relative and absolute quantification of DTDB-modified peptides.

  • Label-free Quantification: The relative abundance of a modified peptide can be estimated by comparing the peak area or intensity of its precursor ion in the MS scan across different samples.

  • Stable Isotope Labeling: For more accurate quantification, stable isotope-labeled versions of the protein or a standard peptide can be used as internal standards.

Data Presentation: Interpreting Mass Spectra of DTDB-Modified Peptides

The key to validating DTDB modification is the identification of the characteristic mass shift in the MS and MS/MS spectra.

Expected Mass Shift:

  • Modification: Formation of a mixed disulfide between a cysteine residue and 2-mercaptobenzoic acid.

  • Monoisotopic Mass Shift: +153.0041 Da

Fragmentation Analysis: In a typical collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) MS/MS experiment, the peptide backbone is fragmented, producing b- and y-ions.

  • If the DTDB modification is present on a cysteine residue, the b-ions C-terminal to the modification and the y-ions N-terminal to the modification will show a mass increase of 153.0041 Da.

  • Specialized fragmentation techniques like electron-transfer dissociation (ETD) can be particularly useful for analyzing disulfide-linked peptides, as they can preferentially cleave the disulfide bond, aiding in the identification of the linked peptides.[8][9][10]

Signaling Pathways and Logical Relationships

The modification of specific cysteine residues can have significant impacts on cellular signaling pathways. For instance, the redox state of cysteine thiols can regulate enzyme activity, protein-protein interactions, and transcription factor function.

Signaling_Pathway cluster_stimulus Cellular Stimulus cluster_protein Protein Regulation cluster_response Cellular Response Stimulus Oxidative Stress Protein_Active Protein (Active) -SH Stimulus->Protein_Active Induces Protein_Inactive Protein (Inactive) -S-S-R Protein_Active->Protein_Inactive Thiol Modification (e.g., by DTDB analog) Downstream Downstream Signaling (e.g., Apoptosis) Protein_Inactive->Downstream Alters

Figure 2: Generalized signaling pathway affected by cysteine thiol modification.

Conclusion

Validating protein modification by this compound using mass spectrometry provides a powerful and precise method for characterizing this important post-translational modification. By combining careful sample preparation with advanced mass spectrometry techniques and data analysis, researchers can gain detailed insights into the location and extent of DTDB-induced modifications. This information is invaluable for understanding protein structure-function relationships and for the development of novel therapeutics. The comparison with alternative thiol-modifying reagents allows for the selection of the most appropriate tool for a given research question, ensuring robust and reliable data.

References

comparative study of 2,2'-Dithiodibenzoic acid and other homobifunctional crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 2,2'-Dithiodibenzoic Acid-Based and Other Homobifunctional Crosslinkers for Researchers and Drug Development Professionals

In the landscape of protein chemistry and drug development, homobifunctional crosslinkers are indispensable tools for elucidating protein-protein interactions, stabilizing protein conformations, and constructing antibody-drug conjugates. This guide provides a comprehensive comparative analysis of this compound-based cleavable crosslinkers and other widely used homobifunctional crosslinkers. We present a summary of their performance characteristics, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate reagent for your research needs.

Introduction to Homobifunctional Crosslinkers

Homobifunctional crosslinkers are reagents that possess two identical reactive groups, separated by a spacer arm.[1] These reactive groups target specific functional groups on proteins, most commonly primary amines (e.g., on lysine (B10760008) residues) and sulfhydryl groups (e.g., on cysteine residues).[2] The choice of crosslinker depends on several factors, including the target functional group, the desired spacer arm length, and whether the linkage needs to be reversible (cleavable).[3]

While this compound itself is not typically used directly as a protein crosslinker, its core disulfide bond is the functional basis for a critical class of cleavable homobifunctional crosslinkers. These reagents offer the significant advantage of having the crosslink reversed under mild reducing conditions, which is invaluable for applications such as affinity purification-mass spectrometry (AP-MS) and the release of drugs from antibody-drug conjugates (ADCs) within the reducing environment of a target cell.[4]

Comparative Analysis of Homobifunctional Crosslinkers

The selection of an appropriate homobifunctional crosslinker is paramount for experimental success. The following table summarizes the key quantitative and qualitative characteristics of representative amine-reactive, sulfhydryl-reactive, and cleavable disulfide-based crosslinkers.

FeatureDTSSP (Disulfide-based, Cleavable)DSS (Amine-reactive, Non-cleavable)BMOE (Sulfhydryl-reactive, Non-cleavable)
Full Name 3,3'-Dithiobis(sulfosuccinimidyl propionate)Disuccinimidyl suberateBismaleimidoethane
Reactive Group Sulfo-NHS esterNHS esterMaleimide
Target Functional Group Primary amines (-NH₂)Primary amines (-NH₂)Sulfhydryl groups (-SH)
Spacer Arm Length 12.0 Å11.4 Å8.0 Å
Cleavability Cleavable by reducing agents (e.g., DTT, TCEP)Non-cleavableNon-cleavable
Water Solubility YesNo (soluble in organic solvents like DMSO, DMF)No (soluble in organic solvents like DMSO, DMF)
Membrane Permeability NoYesYes
Primary Applications Capturing protein interactions for subsequent analysis by mass spectrometry, creating cleavable antibody-drug conjugates.[4][5][6]Stabilizing protein-protein interactions for structural studies, in vivo crosslinking.Crosslinking between cysteine residues, creating stable protein conjugates.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful application of homobifunctional crosslinkers. Below are generalized protocols for protein crosslinking using the compared reagents. It is important to note that optimal conditions, such as protein concentration and crosslinker-to-protein molar ratios, should be determined empirically for each specific system.

Protocol 1: Crosslinking Proteins with the Amine-Reactive, Cleavable Crosslinker DTSSP

This protocol is suitable for identifying protein-protein interactions where subsequent cleavage of the crosslink is desired for analysis.

Materials:

  • Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES) at pH 7.2-8.5.

  • DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate)).

  • Quenching solution (e.g., 1M Tris-HCl, pH 7.5).

  • Reducing agent for cleavage (e.g., 50 mM DTT or TCEP).

  • SDS-PAGE reagents.

Procedure:

  • Protein Preparation: Prepare the protein sample at a concentration of 0.1-5 mg/mL in an amine-free buffer.

  • DTSSP Stock Solution Preparation: Immediately before use, prepare a 10-25 mM stock solution of DTSSP in water.

  • Crosslinking Reaction: Add the DTSSP stock solution to the protein sample to achieve the desired final concentration (typically a 10- to 50-fold molar excess over the protein). Incubate the reaction for 30-60 minutes at room temperature.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Analysis (Non-cleaved): To analyze the crosslinked products, an aliquot of the reaction mixture can be directly analyzed by SDS-PAGE.

  • Cleavage of Crosslinks: To cleave the disulfide bond, add the reducing agent to the remainder of the sample and incubate for 30 minutes at 37°C.

  • Analysis (Cleaved): Analyze the cleaved sample by SDS-PAGE to observe the disappearance of higher molecular weight crosslinked species.

Protocol 2: Crosslinking Proteins with the Amine-Reactive, Non-Cleavable Crosslinker DSS

This protocol is designed for stably capturing protein-protein interactions.

Materials:

  • Protein sample in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.0.

  • DSS (Disuccinimidyl suberate).

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

  • SDS-PAGE reagents.

Procedure:

  • Protein Preparation: Prepare the protein sample at a concentration of 0.1-5 mg/mL in an amine-free buffer.

  • DSS Stock Solution Preparation: Immediately before use, prepare a 10-25 mM stock solution of DSS in anhydrous DMSO or DMF.

  • Crosslinking Reaction: Add the DSS stock solution to the protein sample. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation. Incubate the reaction for 30-60 minutes at room temperature.

  • Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

  • Analysis: Analyze the crosslinked sample by SDS-PAGE to visualize the formation of higher molecular weight species.

Protocol 3: Crosslinking Proteins with the Sulfhydryl-Reactive, Non-Cleavable Crosslinker BMOE

This protocol is suitable for crosslinking proteins via cysteine residues.

Materials:

  • Protein sample containing free sulfhydryl groups in a buffer at pH 6.5-7.5.

  • BMOE (Bismaleimidoethane).

  • Anhydrous DMSO or DMF.

  • Quenching solution containing a free thiol (e.g., cysteine or β-mercaptoethanol).

  • SDS-PAGE reagents.

Procedure:

  • Protein Preparation: If necessary, reduce any existing disulfide bonds in the protein sample by incubating with a reducing agent like TCEP and subsequently remove the reducing agent using a desalting column.

  • BMOE Stock Solution Preparation: Immediately before use, prepare a 10-20 mM stock solution of BMOE in anhydrous DMSO or DMF.

  • Crosslinking Reaction: Add the BMOE stock solution to the protein sample to a final concentration of 0.5-5 mM. Incubate the reaction for 30-60 minutes at room temperature.

  • Quenching: Stop the reaction by adding a quenching solution containing a free thiol.

  • Analysis: Analyze the crosslinked products by SDS-PAGE.

Visualizing Crosslinking Concepts

To further clarify the mechanisms and workflows, the following diagrams are provided.

G cluster_workflow General Experimental Workflow for Protein Crosslinking prep Protein Sample Preparation add_crosslinker Addition of Crosslinker prep->add_crosslinker reaction Crosslinking Reaction add_crosslinker->reaction quench Quenching Reaction reaction->quench analysis Analysis (e.g., SDS-PAGE, Mass Spectrometry) quench->analysis

Caption: A generalized experimental workflow for protein crosslinking using homobifunctional reagents.

G cluster_dtsp DTSSP (Cleavable) P1_NH2 Protein 1-NH2 DTSSP DTSSP (Sulfo-NHS -- S-S -- Sulfo-NHS) P1_NH2->DTSSP P2_NH2 Protein 2-NH2 P2_NH2->DTSSP Crosslinked Crosslinked Proteins (Amide bond - S-S - Amide bond) DTSSP->Crosslinked ReducingAgent + Reducing Agent (e.g., DTT) Crosslinked->ReducingAgent Cleaved Cleaved Proteins ReducingAgent->Cleaved

Caption: Reaction mechanism of the cleavable crosslinker DTSSP with primary amines on proteins.

G cluster_comparison Logical Comparison of Homobifunctional Crosslinkers Crosslinkers Homobifunctional Crosslinkers AmineReactive Amine-Reactive Crosslinkers->AmineReactive SulfhydrylReactive Sulfhydryl-Reactive Crosslinkers->SulfhydrylReactive Cleavable Cleavable AmineReactive->Cleavable NonCleavable Non-Cleavable AmineReactive->NonCleavable SulfhydrylReactive->NonCleavable BMOE e.g., BMOE SulfhydrylReactive->BMOE DTSSP e.g., DTSSP Cleavable->DTSSP DSS e.g., DSS NonCleavable->DSS

Caption: Logical relationships between different classes of homobifunctional crosslinkers based on reactivity and cleavability.

Conclusion

The choice between this compound-based cleavable crosslinkers and other non-cleavable homobifunctional crosslinkers is dictated by the specific experimental goals. Disulfide-containing crosslinkers like DTSSP are highly advantageous when the recovery of individual proteins after crosslinking is necessary for downstream analysis. In contrast, non-cleavable crosslinkers such as DSS and BMOE provide stable, permanent linkages that are ideal for structural stabilization and in vivo studies. A thorough understanding of their respective chemistries, spacer arm lengths, and solubilities is critical for the successful design and execution of protein crosslinking experiments.

References

A Comparative Guide to Alternative Reagents for Thlol Modification: Moving Beyond Ellman's Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For decades, 2,2'-Dithiodibenzoic acid (DTNB), or Ellman's reagent, has been a cornerstone for thiol quantification in biochemistry and drug development. Its reaction with a thiol produces a distinct yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which is readily quantifiable by spectrophotometry. However, the limitations of DTNB, such as its propensity for hydrolysis at neutral to alkaline pH and potential for interference with certain assay components, have spurred the development of a diverse array of alternative reagents for thiol modification. This guide provides an objective comparison of prominent alternatives to DTNB, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific application.

This guide delves into a comparative analysis of key alternatives, including disulfide-containing reagents, maleimide-based compounds, iodoacetamides, and vinyl sulfones. We will explore their reaction mechanisms, performance characteristics, and provide standardized protocols for their implementation.

Comparative Performance of Thiol-Reactive Reagents

The selection of a thiol-reactive reagent is contingent upon the specific experimental requirements, including the desired stability of the resulting conjugate, the required sensitivity of detection, and the optimal reaction conditions for the biomolecule of interest. The following table summarizes the key quantitative parameters of DTNB and its alternatives.

Reagent ClassExample ReagentDetection MethodMolar Extinction Coefficient (ε)Optimal pH RangeKey AdvantagesKey Disadvantages
Disulfide This compound (DTNB)Colorimetric (412 nm)14,150 M⁻¹cm⁻¹ at pH 7.3[1]> 7.0[2]Well-established, simple colorimetric assay[3]Prone to hydrolysis above pH 7, lower sensitivity[2]
Disulfide 4,4'-Dithiodipyridine (4-DPS)Colorimetric (324 nm)21,000 M⁻¹cm⁻¹3.0 - 7.0Works at lower pH, more hydrolytically stable than DTNBLower solubility in water, absorbance in near UV can be problematic
Maleimide (B117702) N-Ethylmaleimide (NEM)Not directly detected (used for blocking/alkylation)N/A6.5 - 7.5[4][5]Highly specific for thiols in its optimal pH range, forms stable thioether bonds[4]Can react with amines at pH > 7.5[4], potential for retro-Michael addition leading to instability[6]
Maleimide BODIPY FL MaleimideFluorescent (Ex/Em ~505/511 nm)> 60,000 cm⁻¹M⁻¹[7]6.5 - 7.5High quantum yield and photostability[7], suitable for sensitive detection and imaging[8]Potential for nonspecific labeling at high concentrations[7]
Maleimide ThioGlo™ ProbesFluorescent (Varies by probe)VariesVariesRapid reaction (2-5 min), very low detection limits (fM range)[9]Specific properties vary between different ThioGlo™ reagents.
Iodoacetamide 5-Iodoacetamidofluorescein (5-IAF)Fluorescent (Ex/Em ~494/518 nm)~75,000 cm⁻¹M⁻¹7.0 - 8.0Forms very stable thioether bonds, good water solubility[7]Can have lower specificity than maleimides, potentially reacting with other nucleophiles.
Vinyl Sulfone Divinyl SulfoneNot directly detected (used for crosslinking)N/A8.0 - 9.0Forms stable, irreversible thioether bonds[10]Slower reaction rates compared to maleimides[10]

Reaction Mechanisms and Experimental Workflows

The diverse chemistries of these reagents offer a range of options for thiol modification. The following diagrams illustrate the fundamental reaction mechanisms and a generalized experimental workflow.

Thiol_Modification_Workflow cluster_prep Sample Preparation cluster_reaction Thiol Modification cluster_analysis Analysis cluster_detection_methods Detection Methods Protein Protein with Thiol Groups Reduce Reduction of Disulfide Bonds (e.g., TCEP) Protein->Reduce If necessary React Incubate with Thiol-Reactive Reagent Reduce->React Quench Quench Reaction (Optional) React->Quench Purify Remove Excess Reagent Quench->Purify Detect Detection Purify->Detect Colorimetric Colorimetric (e.g., Spectrophotometer) Detect->Colorimetric Fluorescent Fluorescent (e.g., Plate Reader, Microscope) Detect->Fluorescent MS Mass Spectrometry Detect->MS

Caption: A generalized experimental workflow for thiol modification.

Reaction_Mechanisms cluster_disulfide Disulfide Exchange (e.g., DTNB, 4-DPS) cluster_maleimide Maleimide Alkylation (e.g., NEM) cluster_iodoacetamide Iodoacetamide Alkylation (e.g., 5-IAF) cluster_vinylsulfone Vinyl Sulfone Alkylation Disulfide_Reactants Protein-SH + R-S-S-R' Disulfide_Products Protein-S-S-R + R'-SH Disulfide_Reactants->Disulfide_Products Thiol-Disulfide Exchange Maleimide_Reactants Protein-S⁻ + Maleimide Maleimide_Product Stable Thioether Adduct Maleimide_Reactants->Maleimide_Product Michael Addition Iodo_Reactants Protein-S⁻ + I-CH₂-CO-R Iodo_Product Stable Thioether Adduct Iodo_Reactants->Iodo_Product SN2 Nucleophilic Substitution Vinyl_Reactants Protein-S⁻ + CH₂=CH-SO₂-R Vinyl_Product Stable Thioether Adduct Vinyl_Reactants->Vinyl_Product Michael Addition

Caption: Reaction mechanisms of common thiol-reactive reagents.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these reagents. Below are representative protocols for key alternatives to DTNB.

Protocol 1: Thiol Quantification using 4,4'-Dithiodipyridine (4-DPS)

This protocol outlines the steps for quantifying free sulfhydryl groups in a protein sample using 4-DPS, a method particularly useful for acidic to neutral conditions.

Materials:

  • Protein sample

  • 4-DPS stock solution (e.g., 10 mM in DMSO)

  • Reaction Buffer: 0.1 M Phosphate buffer, pH 6.5

  • Spectrophotometer

Procedure:

  • Prepare Protein Sample: Dissolve the protein of interest in the Reaction Buffer to a final concentration suitable for detection. If disulfide bonds need to be reduced, pre-incubate the protein with a 10- to 20-fold molar excess of a thiol-free reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) for 30 minutes at room temperature.[11]

  • Reaction Initiation: In a cuvette, add the protein solution. Add a small volume of the 4-DPS stock solution to achieve a final concentration of approximately 1-2 mM. Mix gently by inversion.

  • Incubation: Allow the reaction to proceed at room temperature for 5-10 minutes.

  • Measurement: Measure the absorbance of the solution at 324 nm against a blank containing the reaction buffer and 4-DPS.

  • Calculation: Calculate the concentration of thiol groups using the Beer-Lambert law (A = εcl), with a molar extinction coefficient (ε) of 21,000 M⁻¹cm⁻¹ for the 4-thiopyridone product.

Protocol 2: Fluorescent Labeling of Thiols with BODIPY FL Maleimide

This protocol describes the fluorescent labeling of protein thiols for subsequent detection or imaging.

Materials:

  • Protein sample containing free thiols

  • BODIPY FL Maleimide stock solution (e.g., 10 mM in anhydrous DMSO)

  • Labeling Buffer: 20 mM Phosphate buffer, 150 mM NaCl, pH 7.2

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the Labeling Buffer at a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds with TCEP as described in Protocol 1. TCEP does not need to be removed before adding the maleimide reagent.[12]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the BODIPY FL Maleimide stock solution to the protein solution.[12] Mix gently.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted fluorescent dye from the labeled protein using a size-exclusion chromatography column equilibrated with an appropriate buffer (e.g., PBS).

  • Analysis: The labeled protein can now be analyzed by methods such as SDS-PAGE with fluorescence imaging, or its fluorescence can be quantified using a fluorometer (Excitation/Emission ~505/511 nm).

Protocol 3: Alkylation of Thiols with N-Ethylmaleimide (NEM)

This protocol is for irreversibly blocking thiol groups to prevent their oxidation or participation in other reactions.

Materials:

  • Protein sample

  • N-Ethylmaleimide (NEM) stock solution (e.g., 1 M in DMSO or ethanol)

  • Reaction Buffer: 0.1 M Phosphate buffer, pH 7.0

Procedure:

  • Prepare Protein Sample: Dissolve the protein in the Reaction Buffer.

  • Alkylation Reaction: Add NEM stock solution to the protein sample to a final concentration of 1-10 mM. The optimal concentration may need to be determined empirically.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, to react with the excess NEM.

  • Removal of Excess Reagent: Excess NEM and quenching reagents can be removed by dialysis or buffer exchange.

Conclusion

While DTNB remains a valuable tool for thiol quantification, a variety of alternative reagents offer significant advantages in terms of sensitivity, stability, and versatility. Fluorescent maleimides and other probes provide picomolar to femtomolar detection limits, enabling the analysis of low-abundance proteins. Reagents like 4,4'-dithiodipyridine allow for accurate measurements at lower pH ranges where DTNB is unstable. The choice of the most appropriate reagent will depend on the specific experimental context, including the nature of the sample, the required sensitivity, and the desired downstream applications. By understanding the comparative performance and methodologies of these alternatives, researchers can enhance the accuracy and scope of their investigations into the critical roles of thiols in biological systems.

References

validation of 2,2'-Dithiodibenzoic acid in specific biological assays

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the validation of 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) in specific biological assays has been compiled for researchers, scientists, and drug development professionals.

A Note on 2,2'-Dithiodibenzoic Acid vs. 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB): Initial searches for "this compound" in the context of common biological assays for thiol quantification and glutathione (B108866) reductase activity yielded limited relevant results. The scientific literature predominantly refers to 5,5'-Dithiobis(2-nitrobenzoic acid), commonly known as DTNB or Ellman's reagent, for these applications. It is highly probable that the intended compound for this guide is DTNB. Therefore, this guide focuses on the validation and comparison of DTNB in the specified biological assays.

Performance Comparison of Thiol Quantification Methods

The DTNB assay, also known as Ellman's Assay, is a widely used colorimetric method for the quantification of free sulfhydryl (thiol) groups.[1][2] Its performance is often compared with other methods, particularly in terms of sensitivity and specificity.

FeatureDTNB (Ellman's Reagent)4,4'-dithiodipyridine (4-DPS)Fluorometric Probes (e.g., mBBr)Luminescent Assays (e.g., GSH/GSSG-Glo™)
Detection Principle Colorimetric[1]Colorimetric[1]Fluorometric[1][3]Luminescent[2]
Detection Wavelength 412 nm[1][2]324 nm[1]Ex/Em ~380/478 nm[1]Light Emission[2]
Limit of Detection (LOD) ~0.2-1 µM[1]Picomolar (with HPLC)[1][2]~50 nM[2]~10-50 nM[2]
Linear Range ~1 - 100 µM[1][3]Wide, dependent on detection[1]0.05 - 5 µM[2]~0.01 - 10 µM[2]
pH Optimum 7.5 - 8.5[1]3.0 - 7.0[1][2]Broad (assay dependent)[2]Neutral (assay dependent)[2]
Key Advantages Simple, inexpensive, rapid[1][2]Works at lower pH, less interference[1][2]High sensitivity (up to 400x DTNB)[2]Highest sensitivity, wide dynamic range[2]
Key Disadvantages Low sensitivity, pH-dependent, interference[1]Requires UV spectrophotometer[2]Higher cost, potential for quenching[2]Highest cost, requires a luminometer[2]

Experimental Protocols

Protocol 1: DTNB Assay for Thiol Quantification (Ellman's Assay)

This protocol describes a standard method for quantifying free thiols in a solution using a microplate reader.

A. Materials:

  • Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.[1]

  • DTNB Reagent Solution: 4 mg/mL DTNB in Reaction Buffer.[1]

  • Thiol Standard: L-cysteine hydrochloride monohydrate.[1]

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 412 nm.

B. Procedure:

  • Standard Curve Preparation: Prepare a series of known concentrations of the thiol standard (e.g., L-cysteine) in the Reaction Buffer.[1]

  • Sample Preparation: Prepare the unknown samples in the Reaction Buffer.

  • Reaction: Add 50 µL of the DTNB Reagent Solution to each well containing 100 µL of standard or sample.

  • Incubation: Incubate the plate at room temperature for 15 minutes.[4]

  • Measurement: Measure the absorbance at 412 nm using the microplate reader.[1]

  • Calculation: Subtract the absorbance of a blank (Reaction Buffer with DTNB solution) from all readings. Plot the absorbance of the standards versus their concentrations to create a standard curve. Use the standard curve to determine the concentration of thiols in the unknown samples.[1]

Protocol 2: Glutathione Reductase Activity Assay

This assay measures the activity of glutathione reductase by monitoring the reduction of DTNB.

A. Materials:

  • Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.5, with 1 mM EDTA.

  • NADPH Solution: 2 mM NADPH in Assay Buffer (prepare fresh).

  • GSSG Solution: 2 mM Oxidized Glutathione (GSSG) in Assay Buffer.

  • DTNB Solution: 3 mM DTNB in Assay Buffer (prepare fresh).

  • Enzyme Sample (e.g., cell lysate, purified enzyme).

B. Procedure:

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing Assay Buffer, GSSG Solution, and DTNB Solution.

  • Sample Addition: Add the enzyme sample to the reaction mixture.

  • Initiate Reaction: Start the reaction by adding the NADPH Solution.

  • Measurement: Immediately measure the increase in absorbance at 412 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the glutathione reductase activity.

Visualizations

Glutathione_Reductase_Pathway cluster_reaction1 Enzymatic Reduction cluster_reaction2 Colorimetric Detection GSSG GSSG (Oxidized Glutathione) GR Glutathione Reductase GSSG->GR NADPH NADPH NADPH->GR GSH 2 GSH (Reduced Glutathione) GR->GSH NADP NADP+ GR->NADP TNB TNB (Yellow Product) GSH->TNB reacts with GSTNB GS-TNB GSH->GSTNB DTNB DTNB (Ellman's Reagent) DTNB->TNB DTNB->GSTNB

Glutathione Reductase Assay Pathway.

DTNB_Assay_Workflow prep_standards 1. Prepare Thiol Standards (e.g., Cysteine) add_dtnb 3. Add DTNB Reagent Solution to Standards and Samples prep_standards->add_dtnb prep_samples 2. Prepare Unknown Samples prep_samples->add_dtnb incubate 4. Incubate at Room Temperature (15 minutes) add_dtnb->incubate measure_abs 5. Measure Absorbance at 412 nm incubate->measure_abs plot_curve 6. Plot Standard Curve (Absorbance vs. Concentration) measure_abs->plot_curve calculate 7. Calculate Thiol Concentration in Unknown Samples plot_curve->calculate

DTNB Assay Experimental Workflow.

References

A Head-to-Head Comparison of Crosslinking Efficiency: 2,2'-Dithiodibenzoic Acid vs. Heterobifunctional Reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of biochemistry, drug development, and diagnostics, the covalent linkage of biomolecules is a fundamental technique. The choice of a crosslinking reagent is a critical determinant of experimental success, influencing the stability, homogeneity, and functionality of the resulting conjugate. This guide provides an objective comparison between the disulfide-forming reagent 2,2'-Dithiodibenzoic acid and a range of popular heterobifunctional crosslinkers, with a focus on their crosslinking efficiency and supported by experimental data.

Executive Summary

Heterobifunctional crosslinkers generally offer superior control and efficiency for creating stable, well-defined bioconjugates compared to disulfide exchange reagents like this compound. The sequential, two-step reaction mechanism of heterobifunctional reagents minimizes the formation of undesirable homodimers and allows for the linkage of molecules with different functional groups, resulting in higher yields of the desired conjugate. While this compound can be used to form cleavable disulfide bonds, its application as a crosslinker for creating stable conjugates is less common, and quantitative data on its efficiency is sparse in the literature. In contrast, heterobifunctional reagents are extensively characterized, with a wealth of data available on their reaction kinetics and conjugation yields.

Heterobifunctional Crosslinkers: A Detailed Comparison

Heterobifunctional crosslinkers possess two different reactive groups, enabling the targeted conjugation of distinct functional groups on biomolecules.[1] The most common chemistries target primary amines (e.g., lysine (B10760008) residues) and sulfhydryls (e.g., cysteine residues).[2] This allows for a controlled, two-step conjugation process that minimizes unwanted side reactions.[1]

Quantitative Performance of Common Heterobifunctional Crosslinkers

The efficiency of a crosslinker is determined by several factors, including reaction speed, specificity, and the stability of the resulting bond. The following tables summarize the key performance characteristics of widely used amine-to-sulfhydryl heterobifunctional crosslinkers.

Crosslinker Target Groups Optimal pH Range Reaction Speed Resulting Bond Bond Stability Solubility
SMCC Amine (-NH₂) to Sulfhydryl (-SH)Amine: 7.0-9.0, Sulfhydryl: 6.5-7.5Fast (minutes to hours)Amide, ThioetherHigh (Thioether bond is stable)Low (Requires organic solvent)
Sulfo-SMCC Amine (-NH₂) to Sulfhydryl (-SH)Amine: 7.0-9.0, Sulfhydryl: 6.5-7.5Fast (minutes to hours)Amide, ThioetherHigh (Thioether bond is stable)High (Water-soluble)
MBS Amine (-NH₂) to Sulfhydryl (-SH)Amine: 7.0-9.0, Sulfhydryl: 6.5-7.5Fast (minutes to hours)Amide, ThioetherHigh (Thioether bond is stable)Low (Requires organic solvent)
Sulfo-MBS Amine (-NH₂) to Sulfhydryl (-SH)Amine: 7.0-9.0, Sulfhydryl: 6.5-7.5Fast (minutes to hours)Amide, ThioetherHigh (Thioether bond is stable)High (Water-soluble)
Crosslinking Efficiency and Yield

The yield of a crosslinking reaction is highly dependent on the specific biomolecules, buffer conditions, and the molar ratio of the crosslinker to the protein. However, studies on antibody-drug conjugate (ADC) production provide valuable insights into the efficiency of these reagents. For instance, in lysine-based conjugation using Sulfo-SMCC, recovery rates of the ADC can be as high as 96.1% when using size-exclusion chromatography for purification.[3] The reaction of maleimide (B117702) groups with thiols is known to be very rapid, often reaching completion in less than two minutes with small molecules like L-cysteine.[4][5] For proteins, the reaction is typically allowed to proceed for 1-2 hours to ensure high conjugation efficiency.[6]

This compound: A Disulfide Bond-Forming Reagent

This compound (DTDB) is a homobifunctional reagent that can react with sulfhydryl groups to form disulfide bonds. This reaction is a disulfide exchange, where a thiol group on a protein attacks the disulfide bond of DTDB, forming a new mixed disulfide. A second thiol can then react with this mixed disulfide to create a crosslink. A related compound, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), is widely used to quantify free thiols in a solution.[7][8] The reaction of DTNB with a thiol releases a chromogenic product, which allows for the monitoring of the reaction.[8]

While DTDB can be used to form disulfide crosslinks, its primary application in the literature is not for generating stable bioconjugates for functional studies. Instead, it is more commonly used in applications like protein modification to study structure or to improve crystallization.[9] A significant limitation for its use as a crosslinker is the reversible nature of the disulfide bond, which can be cleaved by reducing agents. This can be an advantage in applications where the release of a conjugated molecule is desired, such as in some drug delivery systems.[1]

Quantitative Data on Crosslinking Efficiency

There is a notable lack of quantitative data in the scientific literature regarding the crosslinking efficiency, yield, and kinetics of this compound when used as a crosslinking agent for proteins in solution. One study on the crosslinking of myosin light and heavy chains using a related compound, DTNB, reported on the rate of the reaction but did not provide overall yield or efficiency data that can be directly compared to heterobifunctional reagents.[10] The reactivity of aromatic disulfides with protein thiols is known to be pH-dependent.[11]

Experimental Protocols

Two-Step Crosslinking using Sulfo-SMCC (Amine-to-Sulfhydryl)

This protocol describes the conjugation of a protein with accessible amines (Protein-NH₂) to a protein with accessible sulfhydryls (Protein-SH).

Materials:

  • Protein-NH₂ in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Protein-SH in a suitable buffer (e.g., PBS, pH 6.5-7.5)

  • Sulfo-SMCC

  • Reducing agent (e.g., TCEP), if sulfhydryls are not free

  • Desalting columns

Procedure:

  • Preparation of Protein-SH: If the sulfhydryl groups on Protein-SH are in the form of disulfide bonds, reduce them by incubating with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the reducing agent using a desalting column.

  • Activation of Protein-NH₂: Immediately before use, dissolve Sulfo-SMCC in water or the reaction buffer to a concentration of 10-20 mM. Add a 10-50 fold molar excess of the Sulfo-SMCC solution to the Protein-NH₂ solution.[6] The optimal molar excess depends on the protein concentration and should be determined empirically.[12]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Removal of Excess Crosslinker: Remove unreacted Sulfo-SMCC from the activated Protein-NH₂ using a desalting column equilibrated with the conjugation buffer (pH 6.5-7.5).

  • Conjugation: Immediately mix the maleimide-activated Protein-NH₂ with the sulfhydryl-containing Protein-SH.

  • Final Incubation: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Analysis: The conjugation efficiency can be analyzed by SDS-PAGE, where a shift in the molecular weight will indicate successful crosslinking.[6]

Disulfide Crosslinking using this compound

This protocol outlines a general procedure for forming disulfide bonds between two proteins containing free sulfhydryl groups.

Materials:

  • Protein A with free sulfhydryl(s)

  • Protein B with free sulfhydryl(s)

  • This compound (DTDB)

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7-8)

  • Organic solvent (e.g., DMSO or DMF) to dissolve DTDB

  • Desalting columns

Procedure:

  • Protein Preparation: Ensure both proteins have free sulfhydryl groups. If necessary, reduce any existing disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.

  • DTDB Solution: Prepare a stock solution of DTDB in an organic solvent like DMSO.

  • Reaction: Add the DTDB stock solution to the mixture of Protein A and Protein B. The optimal molar ratio of DTDB to protein needs to be determined empirically.

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours. The reaction can be monitored by measuring the increase in absorbance at a specific wavelength if a chromogenic disulfide reagent is used as an analogue.

  • Purification: Remove excess DTDB and unreacted proteins using size-exclusion chromatography or other purification methods.

  • Analysis: Analyze the formation of crosslinked products by non-reducing SDS-PAGE. The crosslinked product can be confirmed by observing its disappearance upon the addition of a reducing agent to a sample of the reaction mixture.

Visualizing the Chemistry and Workflow

Crosslinking_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Purification cluster_step3 Step 3: Conjugation p1 Protein-NH₂ activated_p1 Maleimide-activated Protein p1->activated_p1 Reaction (pH 7.2-7.5) reagent1 Sulfo-SMCC desalting Desalting Column activated_p1->desalting activated_p1_purified Purified Activated Protein desalting->activated_p1_purified p2 Protein-SH activated_p1_purified->p2 conjugate Stable Conjugate p2->conjugate Reaction (pH 6.5-7.5)

Caption: A typical two-step workflow for heterobifunctional crosslinking.

Reaction_Mechanisms cluster_amine Amine Reaction (NHS Ester) cluster_sulfhydryl Sulfhydryl Reaction (Maleimide) amine Protein-NH₂ amide Amide Bond amine->amide nhs NHS Ester nhs->amide thiol Protein-SH thioether Thioether Bond thiol->thioether maleimide Maleimide maleimide->thioether DTDB_Reaction Protein_SH1 Protein-SH Mixed_Disulfide Mixed Disulfide (Protein-S-S-R) Protein_SH1->Mixed_Disulfide DTDB DTDB (R-S-S-R) DTDB->Mixed_Disulfide Crosslink Disulfide Crosslink (Protein-S-S-Protein) Mixed_Disulfide->Crosslink Protein_SH2 Protein-SH Protein_SH2->Crosslink

References

A Comparative Review of Dithiodibenzoic Acid Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 2,2'-, 3,3'-, and 4,4'-dithiodibenzoic acid, detailing their synthesis, physicochemical properties, and applications in research and development.

The three isomers of dithiodibenzoic acid, distinguished by the position of the disulfide linkage between the two benzoic acid rings, exhibit unique properties that make them valuable in various scientific domains. This guide provides a comparative overview of 2,2'-dithiodibenzoic acid, 3,3'-dithiodibenzoic acid, and 4,4'-dithiodibenzoic acid, offering researchers, scientists, and drug development professionals a resource for selecting the appropriate isomer for their specific application.

Physicochemical Properties

The positional variance of the disulfide bond significantly influences the physicochemical characteristics of these isomers. Key properties are summarized in the table below.

PropertyThis compound3,3'-Dithiodibenzoic Acid4,4'-Dithiodibenzoic Acid
CAS Number 119-80-2[1]1227-49-2[2]1155-51-7[3]
Molecular Formula C₁₄H₁₀O₄S₂[1]C₁₄H₁₀O₄S₂[2]C₁₄H₁₀O₄S₂[3]
Molecular Weight 306.36 g/mol 306.36 g/mol 306.37 g/mol [3]
Melting Point 287-290 °C[1]Not available317-320 °C (dec.)[3]
Appearance White to yellow solid[1]Not availablePale yellow to pale orange solid[3]
Solubility Insoluble in water[1]Not availableNot available

Synthesis and Experimental Protocols

The synthesis of each isomer typically involves the oxidation of the corresponding mercaptobenzoic acid. Detailed experimental protocols for the synthesis of the precursor mercaptobenzoic acids and their subsequent oxidation are outlined below.

Synthesis of Mercaptobenzoic Acid Precursors

The synthesis of the mercaptobenzoic acid precursors is a critical first step. A general representation of this process is the conversion of a chlorobenzoic acid to a mercaptobenzoic acid.

p-Chlorobenzoic Acid p-Chlorobenzoic Acid Intermediate Intermediate p-Chlorobenzoic Acid->Intermediate Thiourea, Ethanol (B145695), Iodine (catalyst) 4-Mercaptobenzoic Acid 4-Mercaptobenzoic Acid Intermediate->4-Mercaptobenzoic Acid NaOH, H₂O, then H⁺

Caption: General synthesis route for 4-mercaptobenzoic acid.

Experimental Protocol: Synthesis of 4-Mercaptobenzoic Acid [4][5]

  • Reaction Setup: In a 10L glass reactor, add 6.4L of ethanol and stir. Add 800g (5.1 mol) of p-chlorobenzoic acid and 583g (7.7 mol) of thiourea. Stir at room temperature until all solids are dissolved.

  • Catalysis and Reflux: Add 1.29g (5.1 mmol) of iodine to the reaction mixture. Heat the mixture to reflux (75-80°C) and maintain for 7 hours.

  • Isolation of Intermediate: After the reaction, cool the mixture to 0-5°C and let it stand for 3 hours. Filter the resulting precipitate to obtain a filter cake. Wash the filter cake with two 2.5L portions of ethanol for 30 minutes each. Dry the washed cake under reduced pressure at 50°C for 24 hours to yield the intermediate.

  • Hydrolysis: In a separate 10L reactor, add 4.2L of deionized water and stir. Add 600g (2.6 mol) of the intermediate, followed by the portion-wise addition of 208g (5.2 mol) of solid sodium hydroxide. Stir the mixture at room temperature for 1 hour.

  • Precipitation and Purification: Filter the reaction mixture. To the filtrate, add 3L of glacial acetic acid dropwise to adjust the pH to 1-2, which will precipitate the crude product. Cool the mixture to below 10°C, stir for 1 hour, and then filter. The filter cake is washed with two 1.2L portions of deionized water and dried under vacuum at 40°C to yield the crude 4-mercaptobenzoic acid.

  • Recrystallization: Add the crude product to 2L of ethyl acetate (B1210297) and heat to reflux. After dissolution, cool the solution to 0-5°C to induce crystallization. Filter the crystals and dry under vacuum at 40°C to obtain pure 4-mercaptobenzoic acid.

Oxidation to Dithiodibenzoic Acid Isomers

The synthesized mercaptobenzoic acids are then oxidized to their corresponding dithiodibenzoic acid isomers. A common method for this transformation is oxidation with an oxidizing agent like hydrogen peroxide or allowing for air oxidation under appropriate conditions.

2-Mercaptobenzoic Acid 2-Mercaptobenzoic Acid This compound This compound 2-Mercaptobenzoic Acid->this compound Oxidation 3-Mercaptobenzoic Acid 3-Mercaptobenzoic Acid 3,3'-Dithiodibenzoic Acid 3,3'-Dithiodibenzoic Acid 3-Mercaptobenzoic Acid->3,3'-Dithiodibenzoic Acid Oxidation 4-Mercaptobenzoic Acid 4-Mercaptobenzoic Acid 4,4'-Dithiodibenzoic Acid 4,4'-Dithiodibenzoic Acid 4-Mercaptobenzoic Acid->4,4'-Dithiodibenzoic Acid Oxidation

Caption: General oxidation of mercaptobenzoic acids to dithiodibenzoic acids.

Experimental Protocol: General Oxidation of Mercaptobenzoic Acids

A general procedure for the oxidation of mercaptobenzoic acids involves dissolving the mercaptobenzoic acid in a suitable solvent and introducing an oxidizing agent. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the dithiodibenzoic acid product can be isolated by filtration and purified by recrystallization. The specific conditions (solvent, oxidizing agent, temperature, and reaction time) will vary depending on the isomer.

Spectroscopic Characterization

The structural differences between the isomers are clearly reflected in their spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of the dithiodibenzoic acid isomers are expected to show distinct patterns of aromatic proton signals due to the different substitution patterns on the benzene (B151609) rings.

¹³C NMR: The carbon NMR spectra will also exhibit differences in the chemical shifts of the aromatic carbons, providing a fingerprint for each isomer.

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
This compound Aromatic protons in the range of 7.0-8.0 ppm.Aromatic and carboxylic carbons with distinct shifts.[1][6]
3,3'-Dithiodibenzoic Acid Data not availableData not available
4,4'-Dithiodibenzoic Acid Aromatic protons in the range of 7.5-8.1 ppm.Aromatic and carboxylic carbons with distinct shifts.[7][8]
Infrared (IR) Spectroscopy

The IR spectra of all three isomers will show characteristic absorptions for the carboxylic acid functional group, including a broad O-H stretch and a strong C=O stretch. However, the fingerprint region will differ for each isomer, allowing for their differentiation.

IsomerKey IR Absorptions (cm⁻¹)Reference
This compound Broad O-H stretch (~2500-3300), C=O stretch (~1700), aromatic C=C stretches (~1400-1600).[1]
3,3'-Dithiodibenzoic Acid Expected to be similar to other isomers with a unique fingerprint region.
4,4'-Dithiodibenzoic Acid Broad O-H stretch (~2500-3300), C=O stretch (~1700), aromatic C=C stretches (~1400-1600).[9]

Applications in Research

Dithiodibenzoic acid isomers are utilized in a range of research applications, primarily leveraging the reactivity of the disulfide bond and the presence of the carboxylic acid functional groups.

  • Polymer Chemistry: These molecules can be used as cross-linking agents or monomers in the synthesis of polymers. The disulfide bond can be cleaved and reformed, leading to the development of self-healing or redox-responsive materials.

  • Coordination Chemistry: The carboxylic acid groups can coordinate with metal ions to form coordination polymers and metal-organic frameworks (MOFs). The isomeric form of the ligand can influence the resulting structure and properties of the coordination compound.[10][11][12]

  • Bioconjugation and Drug Delivery: The disulfide bond is susceptible to cleavage under the reducing conditions found inside cells. This property is exploited in drug delivery systems where a drug is attached to a carrier molecule via a disulfide linker, allowing for targeted release of the drug within the cellular environment.

  • Self-Assembled Monolayers (SAMs): The thiol groups of the corresponding mercaptobenzoic acids can form self-assembled monolayers on gold surfaces. The dithiodibenzoic acids can also be used to form disulfide-based SAMs. The orientation and packing of the molecules in the SAM are influenced by the position of the carboxylic acid group.

Comparative Performance

Direct quantitative comparisons of the performance of the three isomers in specific applications are limited in the available literature. However, the structural differences suggest that their performance will vary:

  • Steric Hindrance: The 2,2'-isomer is likely to experience more steric hindrance around the disulfide bond and carboxylic acid groups compared to the 3,3'- and 4,4'-isomers. This could affect its reactivity and ability to pack in crystal lattices or self-assembled monolayers.

  • Chelating Ability: The proximity of the two carboxylic acid groups in the 2,2'-isomer may allow it to act as a chelating ligand for certain metal ions, a property not shared by the other two isomers.

  • Symmetry and Packing: The more linear and symmetric structure of the 4,4'-isomer may favor more ordered packing in the solid state and in the formation of coordination polymers, potentially leading to materials with different properties compared to those derived from the less symmetric isomers.

Conclusion

The choice of dithiodibenzoic acid isomer is critical and depends on the specific requirements of the research application. The 2,2'-isomer offers a sterically hindered and potentially chelating structure, while the 4,4'-isomer provides a more linear and symmetric building block. The 3,3'-isomer presents an intermediate geometry. This guide provides a foundational understanding of the synthesis, properties, and potential applications of these versatile molecules, enabling researchers to make informed decisions for their scientific endeavors. Further research directly comparing the performance of these isomers in various applications is warranted to fully elucidate their structure-property relationships.

References

A Researcher's Guide to Thiol Quantification: DTNB (Ellman's Reagent) vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of sulfhydryl (thiol) groups is a cornerstone of biochemistry, crucial for understanding protein structure, enzymatic activity, and cellular redox states.[1] The most established and widely used method for this quantification is the Ellman's assay, which utilizes 2,2'-Dithiodibenzoic acid (DTNB).[2][3]

This guide provides an objective comparison of the DTNB assay's performance against modern alternatives, supported by experimental data and detailed protocols, to help you select the optimal method for your research needs.

The DTNB Reaction: A Classic Colorimetric Assay

The DTNB assay, first developed by George Ellman in the 1950s, is a simple and rapid spectrophotometric method for quantifying free thiol groups.[4][5] The principle is based on a thiol-disulfide exchange reaction. DTNB, a symmetrical disulfide, reacts with a free thiol group (R-SH) to produce a mixed disulfide and the highly colored 2-nitro-5-thiobenzoate (TNB²⁻) anion.[1][3][6] The resulting yellow-colored TNB²⁻ has a strong absorbance at 412 nm, which is directly proportional to the concentration of thiols in the sample.[1][2]

DTNB_Reaction cluster_reactants Reactants cluster_products Products DTNB DTNB (Ellman's Reagent, Colorless) reaction_node + DTNB->reaction_node Thiol R-SH (Free Thiol) Thiol->reaction_node product_node + reaction_node->product_node pH 7.5 - 8.5 MixedDisulfide R-S-TNB (Mixed Disulfide) MixedDisulfide->product_node TNB TNB²⁻ (Yellow, Absorbs at 412 nm) TNB->product_node

Caption: Reaction of DTNB with a free thiol group.

Performance Comparison: DTNB vs. Fluorescent Methods

While the DTNB assay is valued for its simplicity and cost-effectiveness, alternative methods, particularly those using fluorescent probes, offer significant advantages in sensitivity.[2][5] The most common alternatives are maleimide-based probes (e.g., Fluorescein-5-Maleimide) and bimanes (e.g., Monobromobimane).[1][7]

FeatureDTNB (Ellman's Reagent)Fluorescein-5-MaleimideMonobromobimane (mBBr)
Detection Method ColorimetricFluorometricFluorometric
Principle Thiol-disulfide exchange releases a chromophore (TNB²⁻).[1][3]Michael addition reaction between the maleimide (B117702) and a thiol forms a stable, fluorescent thioether.[8]Nucleophilic substitution reaction with a thiol forms a highly fluorescent adduct.[1][7]
Signal Readout Absorbance at ~412 nm.[3]Fluorescence (Ex/Em ~494/519 nm).[3]Fluorescence (Ex/Em ~380/478 nm).[9]
Limit of Detection ~0.2 - 1 µM.[3]~50 nM.[3]High, superior to DTNB.[6][9]
Linear Range ~1 - 100 µM.[3]~0.05 - 5 µM.[3]Suitable for low thiol concentrations.[1]
pH Optimum 7.5 - 8.5.[3]6.5 - 7.5.[3]Reaction is effective in acidic conditions.[6]
Reaction Time Rapid (minutes).[3]Slower (hours to overnight).[3]Rapid.[6]
Key Advantages Simple, rapid, inexpensive, suitable for high-throughput screening.[2][3]High sensitivity, specific reaction chemistry.[3]Very high sensitivity, stable adducts, can be coupled with HPLC for separation.[1][6]
Key Disadvantages Lower sensitivity, potential interference from other reducing agents.[3]Higher cost, longer incubation, fluorescence can be pH-sensitive.[3]Requires a fluorescence reader or HPLC, more complex workflow than DTNB.[1]

Experimental Workflows and Protocols

A generalized workflow for thiol quantification is essential for achieving reproducible results. The primary steps include sample preparation, reaction with the detection reagent, and signal measurement.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis p1 Sample Preparation (e.g., cell lysis, protein isolation) r1 Add Reagent to Sample and Standards p1->r1 p2 Prepare Standards (e.g., Cysteine or GSH) p2->r1 p3 Prepare Reagents (DTNB or Fluorescent Probe) p3->r1 r2 Incubate (Time and Temp vary by assay) r1->r2 d1 Measure Signal (Absorbance or Fluorescence) r2->d1 d2 Generate Standard Curve d1->d2 d3 Calculate Thiol Concentration d2->d3

Caption: General experimental workflow for thiol quantification assays.
Protocol 1: DTNB (Ellman's) Assay

This protocol provides a standard method for determining free thiol concentration using a cysteine standard curve.

Materials:

  • Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.

  • DTNB (Ellman's Reagent) Solution: 4 mg/mL DTNB in Reaction Buffer.[10]

  • Cysteine Hydrochloride Monohydrate for standards.

  • Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm.[3]

Procedure:

  • Prepare Cysteine Standards: Create a stock solution of 1.5 mM cysteine in the Reaction Buffer. Perform serial dilutions to generate a standard curve (e.g., 1.5, 1.25, 1.0, 0.75, 0.5, 0.25, 0 mM).[10]

  • Sample Preparation: Prepare your unknown samples, diluting them with Reaction Buffer to ensure the concentration falls within the standard curve range.

  • Reaction: In a 96-well plate or cuvettes:

    • Add 250 µL of each standard or unknown sample.

    • Add 50 µL of the DTNB Reagent Solution to each well/cuvette.[10]

    • Prepare a blank using 250 µL of Reaction Buffer instead of the sample.

  • Incubation: Mix well and incubate at room temperature for 15 minutes, protected from light.[10]

  • Measurement: Measure the absorbance at 412 nm.[10]

  • Calculation: Subtract the absorbance of the blank from all readings. Plot the absorbance of the standards versus their known concentrations. Use the resulting standard curve to determine the thiol concentration in your unknown samples.

Protocol 2: Fluorescent Maleimide Assay

This protocol outlines a general procedure for labeling protein thiols with a maleimide-functionalized fluorescent dye.

Materials:

  • Labeling Buffer: pH 7.0-7.5 buffer such as 1x PBS or 100 mM HEPES. The buffer must be free of thiols.

  • Maleimide Dye Stock Solution: 10 mM stock solution of the maleimide dye in anhydrous DMSO.[11]

  • Protein solution (1-10 mg/mL) in Labeling Buffer.

  • (Optional) TCEP (tris-carboxyethylphosphine) for reducing disulfide bonds.

  • Fluorescence microplate reader or spectrofluorometer.

Procedure:

  • Prepare Protein: Dissolve the protein in the degassed Labeling Buffer. If disulfide bonds need to be reduced, add a 10-100x molar excess of TCEP and incubate for 30 minutes at room temperature. Note: If using DTT, it must be removed before adding the maleimide dye.

  • Labeling Reaction: While gently stirring, add the maleimide dye stock solution to the protein solution. A starting molar ratio of 10-20 moles of dye per mole of protein is recommended.[11]

  • Incubation: Protect the reaction from light and incubate at room temperature for 2 hours or overnight at 4°C.

  • Purification: Remove unreacted free dye from the labeled protein using a size-exclusion chromatography column (e.g., a spin column).[11]

  • Measurement: Measure the fluorescence of the purified conjugate at the appropriate excitation and emission wavelengths for the chosen dye (e.g., ~494/519 nm for fluorescein).[3] Quantify by comparing the signal to a standard curve of the free dye or by calculating the degree of labeling.

How to Choose the Right Assay

Selecting the appropriate method depends on your specific experimental needs, including sample type, expected thiol concentration, and available equipment.

Decision_Tree start What is my primary need? q_sensitivity Is high sensitivity (<1 µM) crucial for my sample? start->q_sensitivity q_speed Is speed and high-throughput a priority? q_sensitivity->q_speed  No   use_fluor Use a Fluorescent Method (e.g., Maleimide, mBBr) q_sensitivity->use_fluor  Yes   use_dtnb Use DTNB (Ellman's) Assay q_speed->use_dtnb  Yes   consider_dtnb DTNB is a good starting point. Consider fluorescent if signal is low. q_speed->consider_dtnb  No  

Caption: Decision guide for selecting a thiol quantification assay.

Both DTNB and its alternatives are valuable tools for thiol quantification.[1] The choice hinges on experimental requirements.[1]

  • Choose this compound (DTNB) for routine, cost-effective, and high-throughput applications where thiol concentrations are expected to be in the micromolar range and the highest sensitivity is not required.[1][3]

  • Choose a fluorescent method (e.g., Maleimide or Monobromobimane) when analyzing samples with low thiol concentrations or when superior sensitivity and specificity are paramount.[1][3] These methods are ideal for detecting low-abundance thiol-containing proteins or subtle changes in redox state.

References

Safety Operating Guide

Proper Disposal of 2,2'-Dithiodibenzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2,2'-Dithiodibenzoic acid is paramount for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical effectively.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This chemical is classified as a skin sensitizer (B1316253) and may cause an allergic skin reaction.[1][2] It can also cause skin and serious eye irritation.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Appropriate protective gloves to prevent skin exposure.[1][3]
Eye Protection Safety spectacles or chemical safety goggles.[3][4]
Lab Coat Standard laboratory coat to protect from skin contact.
Respiratory A particulate filter respirator may be necessary if there is a risk of inhaling dust.[2][5]

Always handle the chemical in a well-ventilated area, and avoid the formation of dust.[1][2] In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[1][2][3][4]

Step-by-Step Disposal Procedure

The proper disposal of this compound involves a systematic approach to waste collection, storage, and hand-off to a certified waste disposal service. Direct disposal into regular trash or down the sanitary sewer is strictly prohibited.[6]

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: All this compound waste, including contaminated materials, must be treated as hazardous chemical waste.[7][8][9]

  • Segregate at the Source: Do not mix this compound waste with other waste streams.[10][11] It should be kept separate from incompatible materials, such as strong oxidants.[1][2][5]

  • Solid vs. Liquid: Keep solid and liquid waste containing this chemical in separate containers.[10]

Step 2: Waste Collection and Containerization

  • Select an Appropriate Container: Use a clean, dry, and compatible container for waste collection. Plastic containers are often preferred for hazardous waste when chemical compatibility is not an issue.[6][12] The container must have a secure, leak-proof lid.[10][13]

  • Collect the Waste:

    • Solid Waste: Carefully sweep up solid this compound and place it into the designated waste container.[1][3][5] To prevent dusting, you may moisten the material slightly if appropriate.[2][5]

    • Contaminated Materials: Any items contaminated with this compound, such as gloves, weighing paper, or absorbent pads, should also be placed in the hazardous waste container.

  • Avoid Overfilling: Do not overfill the waste container. Leave adequate headspace to prevent spills and allow for expansion.

Step 3: Labeling the Waste Container

Proper labeling is a critical step for ensuring safe handling and disposal.[6][11][13]

  • Affix a Hazardous Waste Tag: As soon as the container is used for waste, attach a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[6][7]

  • Complete the Label Information: The label must include the following details[6]:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

    • The quantity of the waste.

    • The date of waste generation.

    • The location of origin (e.g., building and room number).

    • The name and contact information of the principal investigator or responsible party.

    • Check the appropriate hazard pictograms (e.g., for skin sensitization/irritation).

Step 4: Storage of Hazardous Waste

  • Designated Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory.[12][14] This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to catch any potential leaks.[7][10]

  • Keep Containers Closed: The waste container must be kept tightly closed at all times, except when adding waste.[8][9][12]

  • Storage Conditions: Store the waste in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[3][13] Ensure it is stored away from incompatible chemicals.[1][2][5]

Step 5: Arranging for Disposal

  • Contact EHS for Pickup: Once the waste container is full or is ready for disposal, contact your institution's EHS or hazardous waste management department to schedule a pickup.[7][12]

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup requests. This may involve submitting an online form or a specific document.[6]

  • Do Not Transport Waste: Laboratory personnel should not transport hazardous waste across public areas. This should be handled by trained EHS staff.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Workflow for Proper Disposal of this compound A Start: Generation of This compound Waste B Wear Appropriate PPE A->B C Segregate Waste at Source (Solid vs. Liquid, Incompatibles) B->C D Select and Prepare a Compatible Waste Container C->D E Place Waste in Container (Avoid Overfilling) D->E F Affix and Complete Hazardous Waste Label E->F G Store Container in Designated Satellite Accumulation Area (SAA) with Secondary Containment F->G H Keep Container Securely Closed G->H I Is the Container Full? H->I I->H No J Contact EHS for Waste Pickup I->J Yes K EHS Collects Waste for Final Disposal J->K

References

Personal protective equipment for handling 2,2'-Dithiodibenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of 2,2'-Dithiodibenzoic acid, tailored for research scientists and drug development professionals. Following these procedures is essential for ensuring laboratory safety and proper chemical management.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 2-Carboxyphenyl disulfide, Bis(2-carboxyphenyl) disulfide, Dithiosalicylic acid[1]

  • CAS Number: 119-80-2[2]

Hazard Summary: this compound is classified as a skin sensitizer (B1316253) and may cause an allergic skin reaction.[2][3] It can also cause skin and serious eye irritation.[4] The substance is a combustible powder that may give off irritating or toxic fumes, including sulfur oxides, upon burning.[3][5]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.

Protection TypeRequired EquipmentSpecifications & Best Practices
Eye & Face Protection Safety spectacles or chemical safety gogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][6]
Skin Protection Protective gloves and a lab coat or other protective clothingWear appropriate protective gloves and clothing to prevent skin exposure.[2][3] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[2][3]
Respiratory Protection Particulate filter respirator or a full-face respiratorA particulate filter respirator is recommended for handling the powder form.[3][7][8] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[3]

Operational Plan: Step-by-Step Handling Procedure

1. Engineering Controls & Preparation:

  • Work in a well-ventilated area. The use of a local exhaust ventilation system is recommended.[4][9]

  • Ensure that emergency exits and a risk-elimination area are established.[3]

  • Avoid the formation and accumulation of dust.[2][9]

  • Prohibit open flames in the handling area.[3][5]

2. Handling the Chemical:

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid contact with skin, eyes, and clothing.[9]

  • Do not breathe in dust, fumes, gas, mist, vapors, or spray.[2][3]

  • Use non-sparking tools to prevent ignition.[3]

  • Do not eat, drink, or smoke when using this product.[5][10]

3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][9]

  • Keep the chemical separated from strong oxidants.[3][5]

  • The storage area should not have drain or sewer access.[3][5]

Accidental Release and First Aid Measures

ScenarioProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water.[2] If skin irritation or a rash occurs, seek medical attention.[2][3]
Eye Contact Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses if present and easy to do.[5][7] Seek medical attention.[5][7]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]
Ingestion Rinse the mouth with water and then drink plenty of water.[2][5][7] Seek medical attention.[3][5][7]
Spillage Sweep up the spilled substance into a suitable, closed container for disposal.[2][5] If appropriate, moisten the material first to prevent dusting.[3][5] Ensure adequate ventilation and wear appropriate PPE during cleanup.[6][9]

Disposal Plan

All waste materials, including the chemical itself and any contaminated items, must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste: Dispose of the contents and container to an approved waste disposal plant or an appropriate treatment and disposal facility.[2][3]

  • Contaminated PPE: Contaminated clothing should be taken off and washed before reuse.[3][4] Other contaminated disposable materials should be placed in a sealed container and disposed of as chemical waste.

Experimental Workflow & Safety Protocol

G Workflow for Handling this compound A Preparation & Engineering Controls (Well-ventilated area, no open flames) B Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Chemical Handling (Avoid contact and dust formation) B->C D Storage (Cool, dry, well-ventilated, away from oxidants) C->D After Use G Accidental Release? C->G E Waste Disposal (Dispose in approved facility) F Decontamination (Wash hands and contaminated surfaces) E->F G->E No H Follow Spill Cleanup Protocol (Moisten to prevent dust, sweep into container) G->H Yes H->E

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.